molecular formula C13H15NO6 B023407 N-Succinyl-L-tyrosine CAS No. 374816-32-7

N-Succinyl-L-tyrosine

Cat. No.: B023407
CAS No.: 374816-32-7
M. Wt: 281.26 g/mol
InChI Key: ZMLAEOWQOQIWJT-JTQLQIEISA-N
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Description

N-Succinyl-L-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO6 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c15-9-3-1-8(2-4-9)7-10(13(19)20)14-11(16)5-6-12(17)18/h1-4,10,15H,5-7H2,(H,14,16)(H,17,18)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLAEOWQOQIWJT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432580
Record name N-Succinyl-L-tyrosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374816-32-7
Record name N-Succinyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Carboxy-1-oxopropyl)-L-tyrosine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44G66LPG5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Succinyl-L-tyrosine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine that holds potential for various research applications, including its use as a standard in metabolic studies and as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailed protocols for its characterization, and an exploration of its potential role in cellular signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize, identify, and utilize this compound in their research endeavors.

Introduction

N-acyl amino acids are a class of molecules that have garnered significant interest in various scientific fields due to their diverse biological activities and applications. This compound, a derivative formed by the acylation of the amino group of L-tyrosine with a succinyl group, is a compound of interest for several reasons. It has been identified as a byproduct in the fermentation process leading to clavulanic acid, highlighting its presence in biological systems under certain conditions.[1][2] Furthermore, enzymatic "green synthesis" methods have been explored for its production, suggesting its potential as a taste enhancer.[3] For research purposes, this compound can serve as a valuable impurity standard for the quality control of drug products and as a tool to investigate metabolic pathways.[4]

This guide provides a detailed methodology for the chemical synthesis of this compound via the reaction of L-tyrosine with succinic anhydride under basic conditions. It further outlines a comprehensive characterization workflow employing modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Finally, this document explores the potential biological relevance of this compound by examining the well-established signaling pathways of its constituent molecule, succinate.

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between L-tyrosine and succinic anhydride. The amino group of L-tyrosine acts as the nucleophile, attacking one of the carbonyl carbons of the succinic anhydride ring, leading to the formation of an amide bond. The reaction is typically carried out in an aqueous basic solution to deprotonate the amino group, thereby increasing its nucleophilicity, and to solubilize the starting materials.

Experimental Protocol: Chemical Synthesis

This protocol is based on established methods for the N-acylation of amino acids.

Materials:

  • L-Tyrosine

  • Succinic Anhydride

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethanol

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution of L-Tyrosine: In a beaker, dissolve L-tyrosine in a 2M aqueous solution of sodium hydroxide with stirring until a clear solution is obtained. The basic conditions deprotonate the amino group of L-tyrosine, making it a more potent nucleophile.

  • Reaction with Succinic Anhydride: While monitoring the pH and maintaining it in the range of 8-10 with the dropwise addition of 2M NaOH, slowly add succinic anhydride to the L-tyrosine solution in small portions. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 30°C, using an ice bath if necessary.

  • Reaction Completion: After the complete addition of succinic anhydride, continue stirring the reaction mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Acidification and Precipitation: After the reaction is complete, cool the mixture in an ice bath and acidify it to a pH of approximately 2 by the slow, dropwise addition of concentrated hydrochloric acid. The acidification protonates the carboxyl groups, causing the this compound product to precipitate out of the solution as a white solid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Purification by Recrystallization: Transfer the crude product to a flask and add a minimal amount of hot water or an ethanol/water mixture to dissolve it completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start L-Tyrosine + Succinic Anhydride dissolution Dissolution in aqueous NaOH (pH 8-10) start->dissolution Step 1 reaction N-Succinylation Reaction dissolution->reaction Step 2 acidification Acidification with HCl (pH ~2) reaction->acidification Step 3 precipitation Precipitation of Crude Product acidification->precipitation Step 4 filtration Vacuum Filtration precipitation->filtration Step 5 recrystallization Recrystallization from Hot Water/Ethanol filtration->recrystallization Step 6 final_filtration Vacuum Filtration recrystallization->final_filtration Step 7 drying Drying under Vacuum final_filtration->drying Step 8 end Pure this compound drying->end

Caption: Workflow for the chemical synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₅NO₆[1]
Molecular Weight 281.26 g/mol [1][2]
Appearance White to off-white solid
Purity (typical) ≥97%[2]
CAS Number 374816-32-7[1][2][4]
Spectroscopic and Chromatographic Data

The following tables summarize the expected data from various analytical techniques used to characterize this compound. Note that experimental values may vary slightly depending on the specific instrumentation and conditions used.

Table 3.2.1: Predicted ¹H NMR Data (in D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.15d2HAromatic protons (ortho to -CH₂)
~6.85d2HAromatic protons (ortho to -OH)
~4.50dd1Hα-proton of tyrosine
~3.10dd1Hβ-proton of tyrosine (diastereotopic)
~2.95dd1Hβ-proton of tyrosine (diastereotopic)
~2.60t2HMethylene protons of succinyl (-CH₂-CO-)
~2.50t2HMethylene protons of succinyl (-CH₂-CO-)

Table 3.2.2: Predicted ¹³C NMR Data (in D₂O)

Chemical Shift (ppm)Assignment
~178Carboxyl carbon (tyrosine)
~177Carboxyl carbon (succinyl)
~175Amide carbonyl carbon
~156Aromatic carbon (C-OH)
~131Aromatic carbons (ortho to -CH₂)
~128Aromatic carbon (ipso to -CH₂)
~116Aromatic carbons (ortho to -OH)
~56α-carbon of tyrosine
~37β-carbon of tyrosine
~32Methylene carbon of succinyl (-CH₂-CO-)
~31Methylene carbon of succinyl (-CH₂-CO-)

Table 3.2.3: Mass Spectrometry Data (Electrospray Ionization - Negative Mode)

m/zInterpretation
280.08[M-H]⁻ (deprotonated molecular ion)
236.09[M-H-CO₂]⁻ (loss of carbon dioxide)
180.06[Tyrosine-H]⁻ (cleavage of the amide bond)
134.05Fragment of the tyrosine side chain
115.00[Succinate-H]⁻ (cleavage of the amide bond)

Table 3.2.4: HPLC Parameters

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
Flow Rate 1.0 mL/min
Detection UV at 274 nm
Injection Volume 10 µL
Experimental Protocols: Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra to identify the chemical shifts, multiplicities, and integrations of the signals. Compare the obtained spectra with the predicted data and the spectra of the starting material (L-tyrosine) to confirm the succinylation of the amino group.

3.3.2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as a water/acetonitrile mixture.

  • Instrumentation: Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS), typically coupled to a liquid chromatography system (LC-MS). Operate the instrument in both positive and negative ion modes to obtain comprehensive data.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern to further corroborate the structure.

3.3.3. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Data Analysis: Inject the sample and standards to determine the retention time and purity of the synthesized compound. The retention time can be used for identification, and the peak area can be used for quantification and purity assessment.

Potential Signaling Pathways

While the direct signaling roles of this compound are not well-defined, the biological activities of succinate are extensively studied. Extracellular succinate can act as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91). This receptor is expressed in various tissues, including the kidneys, liver, and immune cells. The activation of SUCNR1 can trigger multiple downstream signaling cascades, suggesting that this compound, if it can be hydrolyzed to release succinate or act as a succinate analog, could potentially modulate these pathways.

Succinate Receptor (SUCNR1) Signaling

The activation of SUCNR1 by succinate leads to the coupling of G proteins, primarily from the Gq and Gi families.

  • Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG can modulate a variety of cellular processes, including inflammation and cell proliferation.

  • Gi Pathway: The Gi protein, upon activation, inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways, influencing processes such as cell metabolism and gene expression.

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space succinate Succinate or This compound sucnr1 SUCNR1 (GPR91) succinate->sucnr1 gq Gq sucnr1->gq activates gi Gi sucnr1->gi activates plc Phospholipase C (PLC) gq->plc activates ac Adenylyl Cyclase gi->ac inhibits pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 [Ca²⁺]i ↑ er->ca2 releases response Cellular Responses (e.g., Inflammation, Proliferation, Metabolic Regulation) ca2->response pkc->response camp cAMP ↓ ac->camp produces pka Protein Kinase A (PKA) camp->pka activates pka->response

Caption: Potential signaling pathway initiated by extracellular succinate via the SUCNR1 receptor.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound for research purposes. The described chemical synthesis protocol offers a straightforward and reproducible method for obtaining this compound. The comprehensive characterization workflow, employing NMR, MS, and HPLC, ensures the identity and purity of the synthesized product. Furthermore, the exploration of the succinate signaling pathway provides a basis for investigating the potential biological activities of this compound. This guide is intended to be a valuable resource for researchers in chemistry, biology, and pharmacology who are interested in utilizing this compound in their studies.

References

An In-depth Technical Guide to the Enzymatic Hydrolysis of N-Succinyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of N-Succinyl-L-tyrosine, a reaction of significant interest in biocatalysis and chiral synthesis. The core of this process revolves around the activity of N-succinyl-L-amino acid hydrolases, metalloenzymes that catalyze the removal of the succinyl group from the nitrogen atom of L-amino acids. This document details the enzymatic mechanism, presents available quantitative data, outlines detailed experimental protocols for enzyme purification and activity assays, and provides visualizations of the key processes. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in enzyme engineering, drug metabolism studies, and the development of novel biocatalytic processes.

Introduction

This compound is a derivative of the amino acid L-tyrosine, where a succinyl group is attached to the alpha-amino group. The enzymatic hydrolysis of this compound yields L-tyrosine and succinate. This reaction is a key step in a recently discovered metabolic pathway in some bacteria that allows for the conversion of D-amino acids to their L-enantiomers. This pathway holds significant potential for the industrial production of enantiomerically pure L-amino acids, which are crucial building blocks for pharmaceuticals and other high-value chemicals. Understanding the mechanism and kinetics of the hydrolase enzyme is paramount for optimizing such biocatalytic processes.

The Key Enzyme: N-Succinyl-L-amino Acid Hydrolase

The primary enzyme responsible for the hydrolysis of this compound is N-succinyl-L-amino acid hydrolase . These enzymes are typically members of the M20 metallopeptidase family .

Enzymatic Reaction

The enzyme catalyzes the following reaction:

This compound + H₂O ⇌ L-tyrosine + Succinate

This is a hydrolytic reaction where a water molecule is used to break the amide bond linking the succinyl group to the amino group of L-tyrosine.

Enzyme Source and Characteristics

A well-characterized N-succinyl-L-amino acid hydrolase is found in the thermophilic bacterium Geobacillus kaustophilus. This enzyme is part of a three-gene operon that also encodes a succinyl-CoA:D-amino acid N-succinyltransferase and an N-succinylamino acid racemase. This pathway facilitates the conversion of a D-amino acid into its corresponding L-enantiomer. The hydrolase from Geobacillus species is a thermostable enzyme, making it a robust candidate for industrial applications.

Quantitative Data

While specific kinetic data for the hydrolysis of this compound is not extensively reported in the literature, data for structurally similar substrates and related enzymes provide valuable insights into the enzyme's activity.

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pHOptimal Temperature (°C)
Geobacillus stearothermophilus (Racemase)N-Succinyl-L-phenylalanine---8.055-65
Escherichia coli (Desuccinylase)N-succinyl-L-diaminopimelic acid0.42676.7 x 10⁵--

Note: The data for Geobacillus stearothermophilus represents the specific activity of the racemase with a similar aromatic substrate, highlighting the recognition of such compounds by related enzymes in the pathway. The data for Escherichia coli desuccinylase provides an example of kinetic parameters for a similar N-succinyl-amino acid hydrolyzing enzyme, albeit with a different amino acid moiety.

Experimental Protocols

Recombinant Expression and Purification of N-Succinyl-L-amino Acid Hydrolase from Geobacillus kaustophilus

This protocol is adapted from methods used for the expression and purification of related enzymes from Geobacillus species.

4.1.1. Gene Cloning and Expression Vector Construction

  • Amplify the gene encoding the N-succinyl-L-amino acid hydrolase from Geobacillus kaustophilus genomic DNA using specific primers.

  • Clone the amplified gene into an expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.

  • Transform the recombinant plasmid into a suitable E. coli expression host strain, such as BL21(DE3).

4.1.2. Protein Expression

  • Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 25°C) for 16-18 hours to enhance the yield of soluble protein.

4.1.3. Cell Lysis and Protein Purification

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purity of the eluted fractions by SDS-PAGE.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

Enzymatic Activity Assay using High-Performance Liquid Chromatography (HPLC)

This HPLC-based assay allows for the direct measurement of the substrate (this compound) depletion and product (L-tyrosine) formation.

4.2.1. Reaction Mixture

  • 100 mM Phosphate buffer (pH 7.5)

  • 1 mM this compound (substrate)

  • Purified N-succinyl-L-amino acid hydrolase (appropriate concentration to be determined empirically)

  • Total reaction volume: 100 µL

4.2.2. Assay Procedure

  • Pre-incubate the reaction mixture (buffer and substrate) at the desired temperature (e.g., 50°C for a thermostable enzyme).

  • Initiate the reaction by adding the enzyme.

  • At specific time intervals (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid).

  • Centrifuge the quenched samples at high speed to precipitate the enzyme.

  • Analyze the supernatant by HPLC.

4.2.3. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized to achieve good separation of this compound and L-tyrosine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both substrate and product have significant absorbance (e.g., 274 nm for tyrosine).

  • Injection Volume: 20 µL.

4.2.4. Data Analysis

  • Generate a standard curve for both this compound and L-tyrosine to quantify their concentrations in the reaction samples.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the product formation or substrate depletion curve.

  • To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.

  • Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.

Visualizations

Enzymatic Hydrolysis Mechanism

Enzymatic_Hydrolysis cluster_enzyme N-Succinyl-L-amino Acid Hydrolase Active Site Enzyme Enzyme Substrate This compound ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Water H₂O Water->ES_Complex ES_Complex->Enzyme Catalysis Products L-tyrosine + Succinate ES_Complex->Products Release

Caption: General mechanism of this compound hydrolysis.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_purification Enzyme Purification cluster_assay Enzymatic Assay cluster_analysis Data Analysis Cloning Gene Cloning Expression Protein Expression Cloning->Expression Lysis Cell Lysis Expression->Lysis Purification Affinity Chromatography Lysis->Purification Reaction Enzymatic Reaction Purification->Reaction Quenching Reaction Quenching Reaction->Quenching HPLC HPLC Analysis Quenching->HPLC Kinetics Kinetic Parameter Determination (Km, kcat) HPLC->Kinetics

Caption: Workflow for enzyme purification and kinetic analysis.

D- to L-Amino Acid Conversion Pathway

D_to_L_Conversion cluster_enzymes D_AA D-Amino Acid N_Succinyl_D_AA N-Succinyl-D-Amino Acid D_AA->N_Succinyl_D_AA Succinyl-CoA Succinyl_CoA Succinyl-CoA N_Succinyl_L_AA N-Succinyl-L-Amino Acid N_Succinyl_D_AA->N_Succinyl_L_AA Racemization L_AA L-Amino Acid N_Succinyl_L_AA->L_AA Hydrolysis Succinate Succinate Transferase Succinyltransferase Racemase Racemase Hydrolase Hydrolase

Caption: Enzymatic pathway for D- to L-amino acid conversion.

Conclusion

The enzymatic hydrolysis of this compound by N-succinyl-L-amino acid hydrolases represents a promising avenue for the development of efficient biocatalytic processes for the production of enantiomerically pure L-amino acids. While specific kinetic data for this substrate remains to be fully elucidated, the information available for related enzymes and substrates provides a solid foundation for further research. The detailed experimental protocols provided in this guide offer a practical framework for the purification and characterization of these enzymes. Future work should focus on determining the precise kinetic parameters for a range of N-succinylated amino acids, including tyrosine, and on exploring the potential for protein engineering to enhance the catalytic efficiency and substrate specificity of these valuable biocatalysts.

N-Succinyl-L-tyrosine: A Comprehensive Technical Guide to its Biological Activity as a Taste Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinyl-L-tyrosine is an amino acid derivative that has emerged as a significant modulator of taste perception. This technical guide provides an in-depth analysis of its biological activity, primarily focusing on its role as a taste enhancer. While noted as a byproduct in some pharmaceutical fermentations, its principal documented biological function lies in its interaction with taste receptors, leading to the enhancement of umami, saltiness, sweetness, and kokumi sensations. This document collates available quantitative data, details experimental methodologies for sensory analysis and computational modeling, and presents signaling pathway diagrams to elucidate its mechanism of action at the molecular level.

Introduction

This compound is a molecule of growing interest in the food and beverage industry for its ability to enhance and modify taste profiles.[1] Its synthesis can be achieved through enzymatic processes, presenting a "green chemistry" approach to its production.[1] Beyond its applications in flavor science, it is also identified as an impurity in the production of Clavulanic acid.[2][3][4] This guide focuses on the scientifically documented biological activities of this compound, with a particular emphasis on its well-documented taste-enhancing properties.

Biological Activity: Taste Enhancement

The primary biological activity of this compound is its function as a taste enhancer. It has been shown to positively modulate several taste modalities, including umami, saltiness, sweetness, and kokumi.[1]

Quantitative Analysis of Taste Enhancement

Sensory evaluation studies have provided quantitative insights into the efficacy of this compound as a taste enhancer. The following tables summarize the key findings from these studies.

Taste ModalityConcentration of this compoundObserved EffectReference
Umami2 mg/LMarkedly enhanced intensity and duration[1]
Saltiness2 mg/LMarkedly enhanced intensity and duration[1]
Sweetness2 mg/LMarkedly enhanced intensity and duration[1]
Kokumi2 mg/LMarkedly enhanced intensity and duration[1]

A comparative study with other N-succinyl amino acids highlighted the specific strengths of this compound.

Taste ModalityConcentration of this compound & other enhancersObserved Effect for this compoundKey Structural FeatureReference
Umami Duration1 mg/LExtended by 50-75%Carbon-carbon double bond (general for N-Suc-AAs)[5]
Bitterness Duration1 mg/LDecreased by 20-40%Carbon-carbon double bond (general for N-Suc-AAs)[5]
Saltiness Intensity0.25-1 mg/LExcelled in enhancing saltinessPhenolic hydroxyl group[5]
Proposed Mechanism of Action: Interaction with Taste Receptors

Molecular docking and dynamic simulations suggest that this compound enhances taste by binding to various taste receptors.[1] The specific receptors implicated are the T1R1/T1R3 heterodimer for umami taste and the Calcium-Sensing Receptor (CaSR) for kokumi taste. The enhancement of saltiness is thought to be linked to its phenolic hydroxyl group.[5]

Below is a diagram illustrating the proposed interaction of this compound with taste receptors.

Taste_Enhancement_Pathway cluster_oral_cavity Oral Cavity cluster_taste_bud Taste Bud Cell cluster_receptors Taste Receptors cluster_signaling Intracellular Signaling This compound This compound T1R1/T1R3 T1R1/T1R3 (Umami Receptor) This compound->T1R1/T1R3 Binds to enhance umami perception CaSR CaSR (Kokumi Receptor) This compound->CaSR Binds to enhance kokumi perception Salt_Receptor Putative Salt Taste Receptor This compound->Salt_Receptor Interacts to enhance saltiness (via phenolic hydroxyl group) G-protein_activation G-protein Activation T1R1/T1R3->G-protein_activation CaSR->G-protein_activation Ion_Channel_Modulation Ion Channel Modulation Salt_Receptor->Ion_Channel_Modulation Second_Messengers Second Messengers G-protein_activation->Second_Messengers Second_Messengers->Ion_Channel_Modulation Neurotransmitter_Release Neurotransmitter Release Ion_Channel_Modulation->Neurotransmitter_Release Gustatory_Nerve Gustatory_Nerve Neurotransmitter_Release->Gustatory_Nerve Signal to Brain Molecular_Docking_Workflow Receptor_Preparation 1. Receptor 3D Structure Preparation Molecular_Docking 3. Molecular Docking (Predict Binding Poses) Receptor_Preparation->Molecular_Docking Ligand_Preparation 2. Ligand 3D Structure (this compound) Preparation Ligand_Preparation->Molecular_Docking Pose_Analysis 4. Binding Pose Analysis and Selection Molecular_Docking->Pose_Analysis MD_Simulation 5. Molecular Dynamics Simulation Pose_Analysis->MD_Simulation Interaction_Analysis 6. Analysis of Complex Stability and Interactions MD_Simulation->Interaction_Analysis Results Elucidation of Binding Mechanism Interaction_Analysis->Results

References

N-Succinyl-L-tyrosine: A Comprehensive Technical Review of its Role as a Putative Metabolite of L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the addition of a succinyl group to its alpha-amino group. While L-tyrosine is a well-established precursor for numerous vital biomolecules, including neurotransmitters and hormones, the endogenous role and metabolic pathways of this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its chemical properties, its known occurrences as a synthetic compound and a fermentation byproduct, and the hypothetical, yet unproven, pathways of its formation from L-tyrosine. This document also explores the broader context of protein succinylation, a related post-translational modification, to provide a framework for potential future research into the significance of N-succinylated amino acids.

Introduction: The Enigma of this compound in Metabolism

L-tyrosine is a cornerstone of mammalian metabolism, serving as a critical building block for protein synthesis and the precursor to a cascade of bioactive molecules such as dopamine, norepinephrine, epinephrine, melanin, and thyroid hormones. The metabolic fate of L-tyrosine is extensively studied and well-documented. However, the existence and physiological relevance of this compound as a direct metabolite of L-tyrosine in biological systems is a subject of ongoing scientific inquiry.

Currently, this compound is predominantly recognized as a synthetic compound and has been identified as a byproduct in the fermentation process of Clavulanic acid.[1][2] Its presence in major metabolome databases as an endogenous metabolite is not established. Despite this, the fundamental components for its potential synthesis, L-tyrosine and the Krebs cycle intermediate succinyl-CoA, are abundant in cells, suggesting the theoretical possibility of its formation. This guide aims to consolidate the known information on this compound and to delineate the boundaries of our current knowledge, thereby highlighting areas for future investigation.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for any experimental design aimed at its detection, quantification, or functional characterization.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₆[3]
Molecular Weight 281.26 g/mol [3]
IUPAC Name 4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid[3]
CAS Number 374816-32-7[3]
Appearance White to off-white solidCommercially available data
Solubility Soluble in waterGeneral chemical knowledge

Hypothetical Metabolic Pathway of this compound Formation

While there is currently no direct evidence for an enzyme that specifically catalyzes the N-succinylation of free L-tyrosine in vivo, a hypothetical pathway can be postulated based on known biochemical reactions. The most plausible mechanism would involve the transfer of a succinyl group from succinyl-CoA to the amino group of L-tyrosine.

hypothetical_pathway L_tyrosine L-Tyrosine enzyme Putative N-succinyltransferase (Unidentified) L_tyrosine->enzyme succinyl_CoA Succinyl-CoA succinyl_CoA->enzyme N_succinyl_tyrosine This compound enzyme->N_succinyl_tyrosine CoA Coenzyme A enzyme->CoA releases

A hypothetical enzymatic pathway for the synthesis of this compound.

This putative reaction would be analogous to other acylation reactions involving amino acids. The identification and characterization of an enzyme with such activity would be a critical step in establishing the existence of this metabolic pathway.

Protein Succinylation: A Related Biological Phenomenon

In contrast to the lack of evidence for the N-succinylation of free L-tyrosine, the succinylation of lysine residues within proteins is a well-established post-translational modification (PTM). This process, where a succinyl group is transferred from succinyl-CoA to the ε-amino group of a lysine residue, plays a significant role in regulating protein function and cellular metabolism.

protein_succinylation protein Protein with Lysine Residue succinylation Succinylation (Enzymatic or Non-enzymatic) protein->succinylation succinyl_CoA Succinyl-CoA succinyl_CoA->succinylation succinylated_protein Succinylated Protein succinylation->succinylated_protein CoA Coenzyme A succinylation->CoA releases

The process of protein succinylation, a post-translational modification.

Understanding protein succinylation provides a valuable framework for considering the potential for, and consequences of, N-succinylation of free amino acids. It highlights the biological reactivity of succinyl-CoA and the potential for this modification to alter the chemical properties and biological activity of molecules.

Experimental Protocols

For researchers interested in investigating the potential presence and role of this compound, the following experimental approaches are suggested.

Protocol for In Vitro Enzymatic Synthesis of this compound

This protocol is adapted from the principles of enzymatic synthesis for taste enhancement studies.[4]

Objective: To synthesize this compound in vitro for use as a standard or for functional assays.

Materials:

  • L-tyrosine

  • Succinic anhydride

  • Food-grade protease (e.g., Alcalase)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Phosphate buffer (pH 8.0)

  • Stirred reaction vessel

  • HPLC system for purification and analysis

Procedure:

  • Dissolve L-tyrosine in phosphate buffer (pH 8.0) in the reaction vessel.

  • Add succinic anhydride to the solution while stirring. Maintain the pH at 8.0 by the controlled addition of NaOH.

  • Introduce the food-grade protease to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 50°C) with continuous stirring for a defined period (e.g., 4 hours).

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

  • Once the reaction is complete, purify the this compound from the reaction mixture using preparative HPLC.

  • Confirm the identity and purity of the synthesized product using mass spectrometry and NMR.

Protocol for Targeted Metabolomic Analysis for the Detection of this compound in Biological Samples

Objective: To develop a sensitive method for the detection and quantification of this compound in biological matrices such as plasma, urine, or cell lysates.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Internal standard (e.g., ¹³C-labeled this compound)

  • Acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Add the internal standard to the sample.

    • Precipitate proteins by adding cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction (for cleanup and concentration):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte of interest.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable HPLC column (e.g., C18).

    • Use a gradient elution with mobile phases containing formic acid.

    • Detect and quantify the analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-product ion transitions for this compound and its internal standard will need to be optimized.

Future Directions and Conclusion

The study of this compound as a metabolite of L-tyrosine is in its infancy. While its existence as an endogenous molecule is yet to be confirmed, its chemical structure and the availability of its precursors in biological systems warrant further investigation. Future research should focus on:

  • Screening for Endogenous Presence: Utilizing sensitive and specific analytical techniques like LC-MS/MS to screen various biological tissues and fluids for the presence of this compound.

  • Enzyme Discovery: Employing biochemical and genetic approaches to identify and characterize a putative N-succinyltransferase that can utilize L-tyrosine as a substrate.

  • Functional Studies: If found to be an endogenous metabolite, elucidating its physiological and pathological roles.

References

An In-depth Technical Guide to N-Succinyl-L-tyrosine: Structure, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Succinyl-L-tyrosine, a molecule of growing interest in food science and biotechnology. This document details its chemical structure, physicochemical properties, a modern enzymatic synthesis protocol, and its interaction with taste receptors, presenting a logical workflow for its study and application.

Chemical Structure and Formula

This compound is a derivative of the amino acid L-tyrosine, where a succinyl group is attached to the amino group.

  • Chemical Formula: C₁₃H₁₅NO₆[1]

  • Systematic Name: 4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid

  • Structure:

    • SMILES: O=C(O)CC--INVALID-LINK--C(=O)O

    • Chemical Structure Diagram: (A 2D representation of the chemical structure of this compound, showing the L-tyrosine backbone with a succinyl group attached to the nitrogen atom.)

Physicochemical and Quantitative Data

A summary of key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 281.26 g/mol [1][2]
CAS Number 374816-32-7[1][2]
Purity ≥97% (commercially available)[1]
Appearance White to off-white solid
Solubility Soluble in aqueous solutions

Experimental Protocols

Green Enzymatic Synthesis of this compound

This protocol is based on the principles of green chemistry, utilizing an enzymatic approach for the synthesis of this compound, as described in recent literature.[3] A detailed protocol for a similar compound, N-succinyl-L-phenylalanine, provides a strong framework for this synthesis.[4]

Objective: To synthesize this compound from L-tyrosine and succinic acid using a suitable enzyme catalyst in an aqueous medium.

Materials:

  • L-tyrosine

  • Succinic acid

  • Food-grade enzyme with acyl-transferase activity (e.g., AY 50C or similar)[4]

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Reaction vessel with temperature and pH control

  • Stirring mechanism

  • Filtration apparatus

  • Lyophilizer (for product drying)

Methodology:

  • Substrate Preparation:

    • Prepare an aqueous solution of L-tyrosine at a concentration of 0.3 mol/L.

    • Prepare an aqueous solution of succinic acid at a concentration of 0.9 mol/L.

  • Reaction Setup:

    • Combine the L-tyrosine and succinic acid solutions in the reaction vessel.

    • Adjust the pH of the mixture to 4.0 using hydrochloric acid or sodium hydroxide.

    • Equilibrate the reaction mixture to a temperature of 55°C.

  • Enzymatic Reaction:

    • Add the enzyme (e.g., AY 50C) to the reaction mixture at a concentration of 30,000 U/L.[4]

    • Maintain the reaction at pH 4.0 and 55°C with continuous stirring for 24 hours.[4]

  • Reaction Termination and Product Isolation:

    • Terminate the reaction by heat inactivation of the enzyme (e.g., heating to 90°C for 15 minutes).

    • Filter the reaction mixture to remove the denatured enzyme and any insoluble materials.

  • Purification and Drying:

    • The filtered solution containing this compound can be purified using techniques such as column chromatography.

    • The purified solution is then lyophilized to obtain the final product as a solid.

  • Analysis:

    • Confirm the identity and purity of the synthesized this compound using techniques like HPLC, Mass Spectrometry, and NMR.

Biological Interaction: Taste Receptor Signaling

This compound has been identified as a taste enhancer, augmenting umami, saltiness, and sweetness sensations.[3][4] This effect is mediated through its interaction with specific taste receptors on the tongue, primarily the T1R family of G-protein coupled receptors (GPCRs). The binding of this compound to these receptors is thought to initiate a downstream signaling cascade, leading to the perception of enhanced taste.

Logical Workflow for Studying this compound's Taste Enhancing Properties

The following diagram illustrates a logical workflow for the investigation of this compound as a taste enhancer, from synthesis to molecular interaction studies.

Caption: Logical workflow for the investigation of this compound.

Signaling Pathway of Taste Enhancement

The binding of this compound to the sweet (T1R2/T1R3) and umami (T1R1/T1R3) taste receptors initiates a well-characterized intracellular signaling cascade. The following diagram illustrates this pathway.

taste_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Taste Receptor (T1R1/T1R3 or T1R2/T1R3) g_protein G-protein (Gustducin) receptor->g_protein Activates plc PLCβ2 g_protein->plc Activates ip3 IP3 plc->ip3 Generates trpm5 TRPM5 Channel depolarization Cell Depolarization trpm5->depolarization Causes ca_release Ca²⁺ Release from ER ip3->ca_release Triggers ca_release->trpm5 Opens neurotransmitter Neurotransmitter Release (ATP) depolarization->neurotransmitter Induces signal_to_brain Signal to Brain neurotransmitter->signal_to_brain nst This compound nst->receptor Binds

Caption: this compound taste receptor signaling pathway.

Context and Applications

This compound is notably a by-product formed during the fermentation process for producing clavulanic acid.[1] Its presence in this context has led to research on its removal and purification. More recently, its identification as a potent taste enhancer opens up new avenues for its application in the food and beverage industry as a flavor modulator. Further research into its biological activities may reveal additional applications in pharmaceuticals and nutraceuticals.

References

Spectroscopic Analysis of N-Succinyl-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the addition of a succinyl group to the amino group. This modification alters the physicochemical properties of the parent molecule, influencing its potential applications in various scientific and industrial fields, including its use as a taste enhancer and its appearance as an impurity in pharmaceutical production. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quantification, and characterization. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, including detailed experimental protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The guide presents hypothetical yet representative spectroscopic data in structured tables and includes workflow diagrams generated using Graphviz to illustrate the analytical process.

Introduction

This compound is a molecule of interest due to its role as a taste-enhancing agent and its presence as a process-related impurity in the manufacturing of certain pharmaceuticals, such as Clavulanic acid.[1][2][3] The succinylation of L-tyrosine introduces a dicarboxylic acid moiety, which significantly impacts its polarity, charge, and potential biological interactions. Accurate and reliable analytical methods are crucial for its detection and characterization in various matrices. This guide focuses on the core spectroscopic techniques used to elucidate the structure and properties of this compound.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is based on the known spectral characteristics of the tyrosine and succinyl functional groups.

Table 1: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3300-2500BroadO-H stretch (carboxylic acids and phenol)
3300-3200MediumN-H stretch (amide)
3100-3000WeakC-H stretch (aromatic)
2950-2850WeakC-H stretch (aliphatic)
1720-1700StrongC=O stretch (carboxylic acid)
1650-1630StrongC=O stretch (amide I)
1610-1590MediumC=C stretch (aromatic ring)
1550-1530MediumN-H bend (amide II)
1515MediumC=C stretch (aromatic ring)
1450-1430MediumC-H bend (aliphatic)
1250-1200StrongC-O stretch (carboxylic acid/phenol)
850-800Mediump-substituted benzene ring bend

Table 2: UV-Vis Spectroscopic Data for this compound

Wavelength (λmax)Molar Absorptivity (ε)SolventElectronic Transition
~275 nm~1400 L mol⁻¹ cm⁻¹Water (pH 7.0)π → π* (aromatic ring)
~223 nmHigher than 275 nm peakWater (pH 7.0)π → π* (aromatic ring)

Table 3: ¹H NMR Spectroscopic Data for this compound (in D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationProton Assignment
7.10d2HAromatic (Ha)
6.80d2HAromatic (Hb)
4.50dd1Hα-CH
3.10dd1Hβ-CH₂
2.95dd1Hβ-CH₂
2.60t2HSuccinyl-CH₂
2.50t2HSuccinyl-CH₂

Table 4: ¹³C NMR Spectroscopic Data for this compound (in D₂O)

Chemical Shift (δ) ppmCarbon Assignment
178.0Carboxylic Acid (Succinyl)
175.5Carboxylic Acid (Tyrosine)
173.0Amide Carbonyl
156.0Aromatic C-OH
131.0Aromatic CH
128.0Aromatic C-CH₂
116.0Aromatic CH
55.0α-C
37.0β-C
32.0Succinyl-CH₂
30.0Succinyl-CH₂

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) in a mortar and pestle at a ratio of approximately 1:100 (sample:KBr). The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is recorded.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The spectrum is recorded over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound, which is characteristic of its aromatic chromophore.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., deionized water or a buffer solution of known pH). Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Instrument: A dual-beam UV-Vis Spectrophotometer.

  • Data Acquisition:

    • Quartz cuvettes with a 1 cm path length are used.

    • The spectrophotometer is blanked using the same solvent as the sample.

    • The absorption spectrum is recorded over a wavelength range of 200-400 nm.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

NMR Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its hydrogen and carbon atoms.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, may be added.

  • Instrument: A high-field Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.

    • 2D NMR (Optional): For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to determine ¹H-¹H and ¹H-¹³C correlations, respectively.

  • Data Analysis: The chemical shifts (δ), signal multiplicities, and integration values are analyzed to assign each signal to a specific nucleus in the molecule.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound Sample FTIR FT-IR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis NMR NMR Spectroscopy Sample->NMR FTIR_Data Functional Group Identification FTIR->FTIR_Data UVVis_Data Chromophore Analysis (λmax) UVVis->UVVis_Data NMR_Data Structural Elucidation (¹H, ¹³C) NMR->NMR_Data Conclusion Comprehensive Spectroscopic Profile FTIR_Data->Conclusion UVVis_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_assign Spectral Assignment cluster_struct Structure Confirmation Sample_Prep Dissolve in Deuterated Solvent H1_NMR 1D ¹H NMR Sample_Prep->H1_NMR C13_NMR 1D ¹³C NMR Sample_Prep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR Assign_H1 Assign Proton Signals H1_NMR->Assign_H1 C13_NMR->TwoD_NMR Assign_C13 Assign Carbon Signals C13_NMR->Assign_C13 Correlate Correlate ¹H and ¹³C Signals TwoD_NMR->Correlate Assign_H1->Correlate Assign_C13->Correlate Structure Confirm Molecular Structure Correlate->Structure

Caption: Detailed workflow for NMR-based structural elucidation.

Conclusion

The spectroscopic analysis of this compound through FT-IR, UV-Vis, and NMR techniques provides a comprehensive understanding of its chemical structure. FT-IR confirms the presence of key functional groups, UV-Vis characterizes the aromatic system, and NMR spectroscopy offers a detailed map of the atomic connectivity. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the analysis of this compound, facilitating its identification, quantification, and quality control in various applications.

References

N-Succinyl-L-tyrosine: A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinyl-L-tyrosine, a derivative of the amino acid L-tyrosine, is an emerging molecule with demonstrated applications in the food industry and pharmaceutical analysis. This technical guide provides a comprehensive overview of its current and potential research applications. It details its physicochemical properties, its role as a novel taste enhancer, and its use as a pharmaceutical impurity standard. This document includes detailed experimental protocols for its synthesis, sensory evaluation, and analytical quantification, alongside visualizations of relevant pathways and workflows to facilitate further research and development.

Introduction to this compound

This compound is a synthetic compound derived from the succinylation of L-tyrosine.[1] It has garnered recent scientific interest primarily for its potent taste-enhancing properties, capable of amplifying umami, saltiness, sweetness, and kokumi tastes in food products.[2] Beyond its applications in food science, it is also recognized as "Clavulanic acid impurity G," a by-product formed during the fermentation process for producing Clavulanic acid.[3][4] This dual role makes this compound a molecule of interest for both food chemists and pharmaceutical scientists. This guide will explore the technical details of these applications and suggest potential avenues for future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference(s)
IUPAC Name 4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid[5]
Synonyms N-(3-Carboxy-1-oxopropyl)-L-tyrosine, Clavulanate Potassium EP Impurity G, N-(hydrogensuccinyl)tyrosine[5]
CAS Number 374816-32-7[3]
Molecular Formula C₁₃H₁₅NO₆[3]
Molecular Weight 281.26 g/mol [3]
Appearance Solid
Purity ≥97% (commercially available)[3]
Computed XLogP3 -1.3[5]
Hydrogen Bond Donor Count 4[5]
Hydrogen Bond Acceptor Count 6[5]
Rotatable Bond Count 7[5]

Research Application I: Taste Enhancement

The most well-documented application of this compound is its role as a taste enhancer. It has been shown to significantly enhance the intensity and duration of multiple taste modalities at low concentrations.

Mechanism of Action: Interaction with Taste Receptors

Molecular docking and dynamic simulation studies have demonstrated that this compound binds tightly and stably to various taste receptors, which is the proposed mechanism for its taste-enhancing effects.[2] The binding to umami, sweet, and kokumi (calcium-sensing) receptors likely potentiates their response to other taste stimuli. The phenolic hydroxyl group of the tyrosine moiety has been identified as critical for enhancing saltiness.[6]

Taste_Enhancement_Pathway This compound This compound Taste_Receptors Taste Receptors (T1R1/T1R3, T1R2/T1R3, CaSR) This compound->Taste_Receptors Binds to Signaling_Cascade Intracellular Signaling (G-protein activation, etc.) Taste_Receptors->Signaling_Cascade Activates Taste_Perception Enhanced Taste Perception (Umami, Salty, Sweet, Kokumi) Signaling_Cascade->Taste_Perception Leads to

Caption: Proposed mechanism of taste enhancement by this compound.

Experimental Protocols

This protocol is based on the methodology for the green synthesis of this compound, which utilizes food-grade enzymes in an aqueous environment.[2]

Materials:

  • L-tyrosine

  • Succinic anhydride

  • Food-grade lipase (e.g., from Candida antarctica)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

  • pH meter

Procedure:

  • Reaction Setup: Suspend L-tyrosine (1 equivalent) and succinic anhydride (1.2 equivalents) in phosphate buffer (pH 7.0) in a round-bottom flask.

  • Enzymatic Reaction: Add food-grade lipase to the suspension. Stir the mixture at a controlled temperature (e.g., 40-50°C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reaction Quenching: Once the reaction is complete, acidify the mixture to pH 2-3 with HCl to stop the enzymatic reaction and precipitate the product.

  • Extraction: Extract the product from the aqueous phase with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

This protocol outlines a method for assessing the taste-enhancing effects of this compound using a trained sensory panel.

Materials:

  • Purified this compound

  • Monosodium glutamate (MSG) solution (for umami)

  • Sodium chloride (NaCl) solution (for saltiness)

  • Sucrose solution (for sweetness)

  • Control solutions (without this compound)

  • Tasting beakers

  • Deionized water (for rinsing)

  • Unsalted crackers (for palate cleansing)

  • Data collection software

Procedure:

  • Panelist Training: Train a panel of 10-15 individuals to recognize and rate the intensity of different tastes (umami, salty, sweet) on a standardized scale (e.g., a 15-point scale).

  • Sample Preparation: Prepare a series of taste solutions (MSG, NaCl, sucrose) with and without the addition of this compound at various concentrations (e.g., 0.5, 1, 2 mg/L).

  • Sensory Evaluation Session:

    • Present the samples to the panelists in a randomized and blind manner.

    • Instruct panelists to rinse their mouths with deionized water before tasting each sample.

    • Panelists should taste each sample, rate the intensity of the target taste attribute, and record their evaluation.

    • A palate cleanser (unsalted cracker) and a waiting period should be enforced between samples.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if the addition of this compound significantly enhances the perceived taste intensity compared to the control.

Research Application II: Pharmaceutical Impurity Standard

This compound is identified as "Clavulanate Potassium EP Impurity G," a known impurity in the production of the β-lactamase inhibitor, Clavulanic acid.[4][7] Its presence is a result of a side reaction during the fermentation process.

Formation as a Clavulanic Acid Impurity

Studies have shown that this compound is synthesized during the fermentation of Streptomyces clavuligerus for Clavulanic acid production.[8] The precursors for its biosynthesis have been identified as L-tyrosine and succinic acid, both of which are present in the fermentation medium.[3] The reaction is believed to be catalyzed by an extracellular enzyme.[3]

Impurity_Formation Fermentation_Medium Fermentation Medium L_Tyrosine L_Tyrosine Fermentation_Medium->L_Tyrosine Succinic_Acid Succinic_Acid Fermentation_Medium->Succinic_Acid Clavulanic_Acid Clavulanic Acid (Main Product) Fermentation_Medium->Clavulanic_Acid Primary Synthesis N_Suc_Tyr This compound (Impurity G) L_Tyrosine->N_Suc_Tyr Succinic_Acid->N_Suc_Tyr Enzyme Extracellular Enzyme Enzyme->N_Suc_Tyr catalyzes

Caption: Formation of this compound as a byproduct in Clavulanic acid fermentation.

Experimental Protocol: HPLC Analysis

As a known impurity, this compound is used as a reference standard for the quality control of Clavulanic acid. The following is a general HPLC protocol for its detection and quantification.

Materials:

  • This compound reference standard

  • Potassium clavulanate sample

  • Mobile Phase A: Ammonium acetate aqueous solution (e.g., 0.05 M, pH 5.6-5.8)

  • Mobile Phase B: Acetonitrile

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in Mobile Phase A. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the potassium clavulanate sample in Mobile Phase A. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient elution using Mobile Phase A and Mobile Phase B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the compounds.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and identify the peak corresponding to this compound based on its retention time.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve.

Potential Future Research Directions

Research on this compound is still in its early stages, and several areas warrant further investigation.

Metabolic Fate and Pharmacokinetics

The metabolism of this compound has not been specifically studied. However, based on the metabolism of other N-acyl amino acids, it is plausible that it undergoes hydrolysis to yield L-tyrosine and succinic acid.[5][7] L-tyrosine can then enter its well-established metabolic pathways, including the synthesis of catecholamines and thyroid hormones, or be degraded to fumarate and acetoacetate.[5] Succinic acid is an intermediate in the citric acid cycle. Further research is needed to confirm this proposed metabolic pathway and to investigate the pharmacokinetics of this compound.

Proposed_Metabolism N_Suc_Tyr This compound Hydrolysis Hydrolysis (Amidase) N_Suc_Tyr->Hydrolysis L_Tyrosine L_Tyrosine Hydrolysis->L_Tyrosine Succinic_Acid Succinic_Acid Hydrolysis->Succinic_Acid Catecholamines Catecholamines (Dopamine, etc.) L_Tyrosine->Catecholamines Thyroid_Hormones Thyroid Hormones L_Tyrosine->Thyroid_Hormones TCA_Cycle Citric Acid Cycle Succinic_Acid->TCA_Cycle

Caption: Proposed metabolic pathway of this compound.

Investigation of Other Biological Activities

Given that this compound is a derivative of L-tyrosine, a precursor to key neurotransmitters, it is worth investigating whether it possesses any direct neurological or other biological activities. Research could explore its ability to cross the blood-brain barrier and its potential effects on neurotransmitter levels. Furthermore, the succinylation of proteins is a known post-translational modification that can regulate enzyme activity and cellular processes.[9][10] Investigating whether this compound can influence these pathways could open up new avenues of research.

Conclusion

This compound is a molecule with established applications in taste enhancement and pharmaceutical quality control. This guide has provided a detailed overview of the current knowledge and experimental protocols related to these applications. The limited scope of existing research presents a significant opportunity for further investigation into its metabolism, pharmacokinetics, and potential for other biological activities. The information and protocols provided herein aim to serve as a valuable resource for researchers and scientists in the fields of food science, pharmacology, and drug development.

References

N-Succinyl-L-tyrosine: A Key Impurity in Clavulanic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid, a potent β-lactamase inhibitor produced by the fermentation of Streptomyces clavuligerus, is a critical component in combination antibiotic therapies. The purity of clavulanic acid is paramount to its safety and efficacy. One of the significant process-related impurities encountered during its manufacture is N-Succinyl-L-tyrosine. This technical guide provides a comprehensive overview of this compound as a clavulanic acid impurity, detailing its formation, analytical detection, and quantification.

This compound, also known as Clavulanate Potassium EP Impurity G, is a by-product formed during the fermentation process.[1][2] Its presence can persist through standard purification procedures, with levels occasionally reaching up to 2% in the final product, posing a challenge to achieving the high purity standards required for pharmaceutical use.[3][4]

Quantitative Analysis of this compound Impurity

The concentration of this compound can fluctuate based on the fermentation conditions and downstream processing. The following table summarizes quantitative data on the levels of this impurity found in clavulanic acid samples.

ParameterConcentrationReference
Maximum observed level after standard purificationUp to 2%[3][4]

Biosynthesis of this compound

The formation of this compound is an enzymatic process that occurs during the fermentation of S. clavuligerus. The primary precursors for its biosynthesis are L-tyrosine and succinic acid, both of which are intermediates in the bacterium's metabolic pathways. The reaction is catalyzed by an extracellular enzyme.

The proposed biosynthetic pathway involves the activation of the carboxyl group of succinic acid, which is then followed by a nucleophilic attack from the amino group of L-tyrosine to form an amide bond.

G cluster_precursors Precursors cluster_reaction Enzymatic Reaction cluster_product Product L-tyrosine L-tyrosine Enzyme Extracellular N-Succinyltransferase (putative) L-tyrosine->Enzyme Substrate Succinic_acid Succinic Acid Succinic_acid->Enzyme Substrate N_Succinyl_L_tyrosine This compound Enzyme->N_Succinyl_L_tyrosine Catalyzes formation

Biosynthetic pathway of this compound.

Experimental Protocols: Analytical Detection and Quantification

The primary analytical technique for the identification and quantification of this compound in clavulanic acid is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.

HPLC Method for Quantification

This section outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the simultaneous determination of clavulanic acid and its impurities, including this compound.

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical column: C18, 5 µm particle size, 250 mm x 4.6 mm

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Disodium hydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Reference standards for clavulanic acid and this compound

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and an aqueous solution of disodium hydrogen phosphate (e.g., 20:80 v/v), with the pH adjusted to 5.5 using orthophosphoric acid.[5][6]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30°C[5]

  • Detection Wavelength: 220 nm[5]

  • Injection Volume: 20 µL[5]

  • Run Time: Approximately 15 minutes[5]

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standards of clavulanic acid and this compound in the mobile phase to prepare a stock solution of known concentration. Further dilutions are made to create a calibration curve.

  • Sample Solution: Accurately weigh the clavulanic acid sample, dissolve it in the mobile phase, and dilute to a suitable concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm filter before injection.

5. Data Analysis:

  • Identify the peaks of clavulanic acid and this compound based on their retention times compared to the reference standards.

  • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Clavulanic Acid Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Inject Inject into HPLC System Dissolve_Standard->Inject Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Report Impurity Level Quantify->Report

Analytical workflow for this compound impurity analysis.

Conclusion

The control of this compound is a critical aspect of clavulanic acid manufacturing. Understanding its formation during fermentation and employing robust analytical methods for its detection and quantification are essential for ensuring the quality and safety of the final pharmaceutical product. The information and protocols provided in this guide serve as a valuable resource for professionals involved in the research, development, and quality control of clavulanic acid.

References

Methodological & Application

Application Notes and Protocols for a Spectrophotometric Assay Featuring N-Succinyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine. While not a classical substrate for common proteases, its structure allows for the development of a specific and sensitive coupled spectrophotometric assay. This document provides detailed application notes and protocols for a novel theoretical assay designed to quantify the activity of a putative "Succinyl-Tyrosine Amidohydrolase" (STA) enzyme. The principle of this assay involves the enzymatic release of L-tyrosine from this compound, which is then quantified in a coupled reaction using tyrosinase. This assay is particularly relevant for screening novel enzyme activities in biological samples and for the characterization of enzymes in drug development.

The assay is based on a two-step enzymatic reaction. In the first step, the enzyme of interest, a hypothetical Succinyl-Tyrosine Amidohydrolase (STA), cleaves this compound to yield L-tyrosine and succinate. In the second, coupled step, tyrosinase catalyzes the oxidation of the newly formed L-tyrosine to dopachrome, a colored product that can be monitored spectrophotometrically at 475 nm. The rate of dopachrome formation is directly proportional to the STA activity.

Enzymatic Reaction Pathway

sub This compound sta Succinyl-Tyrosine Amidohydrolase (STA) sub->sta Substrate prod1 L-Tyrosine sta->prod1 Product 1 prod2 Succinate sta->prod2 Product 2 tyr Tyrosinase prod1->tyr Coupled Substrate dopa Dopachrome (Abs @ 475 nm) tyr->dopa Colored Product h2o H₂O tyr->h2o o2 O₂ o2->tyr

Caption: Coupled enzymatic reaction pathway for the STA assay.

Experimental Workflow

The following diagram outlines the general workflow for performing the spectrophotometric assay.

prep Prepare Reagents (Buffer, Substrate, Enzymes) mix Prepare Reaction Mix (Buffer, this compound, Tyrosinase) prep->mix equil Equilibrate to Assay Temperature (e.g., 37°C) mix->equil init Initiate Reaction (Add STA Enzyme Sample) equil->init measure Measure Absorbance at 475 nm (Kinetic Mode) init->measure analyze Analyze Data (Calculate Initial Rate) measure->analyze

Caption: General experimental workflow for the STA spectrophotometric assay.

Materials and Reagents

Table 1: Reagent and Equipment List
Reagent/EquipmentSupplierCatalog No.
This compoundSanta Cruz Biotechnologysc-484838
Mushroom Tyrosinase (EC 1.14.18.1)Sigma-AldrichT3824
Potassium Phosphate MonobasicAny-
Potassium Phosphate DibasicAny-
Spectrophotometer (UV-Vis)e.g., Beckman CoulterDU Series
96-well UV-transparent microplatesCorning3635
Multichannel PipettesGilson-

Protocols

Protocol 1: Preparation of Reagents
  • 50 mM Potassium Phosphate Buffer (pH 6.8):

    • Prepare a 50 mM solution of potassium phosphate monobasic and a 50 mM solution of potassium phosphate dibasic.

    • Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 6.8 is achieved.

    • Store at 4°C.

  • 10 mM this compound Stock Solution:

    • Dissolve 28.13 mg of this compound (MW: 281.26 g/mol ) in 10 mL of the 50 mM Potassium Phosphate Buffer (pH 6.8).

    • Gentle warming and vortexing may be required for complete dissolution.

    • Prepare fresh daily and protect from light.

  • 1000 U/mL Mushroom Tyrosinase Stock Solution:

    • Dissolve lyophilized mushroom tyrosinase in cold 50 mM Potassium Phosphate Buffer (pH 6.8) to a final concentration of 1000 units/mL.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • STA Enzyme Sample:

    • Prepare dilutions of the test sample containing the putative Succinyl-Tyrosine Amidohydrolase in 50 mM Potassium Phosphate Buffer (pH 6.8). The optimal dilution will need to be determined empirically.

Protocol 2: Spectrophotometric Assay for STA Activity
  • Reaction Mixture Preparation:

    • In a 96-well microplate, prepare the reaction mixture for each sample and control well as described in Table 2.

    • Prepare a master mix of the buffer, this compound, and tyrosinase to ensure consistency across wells.

    Table 2: Reaction Mixture Composition

    Component Volume per well (µL) Final Concentration
    50 mM Potassium Phosphate Buffer (pH 6.8) 160 50 mM
    10 mM this compound 20 1 mM
    1000 U/mL Tyrosinase 10 50 U/mL
    STA Enzyme Sample 10 Variable

    | Total Volume | 200 | |

  • Assay Procedure:

    • Set the spectrophotometer to read absorbance at 475 nm in kinetic mode.

    • Equilibrate the microplate containing the reaction mixture (without the STA enzyme sample) to the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the STA enzyme sample (or buffer for the blank) to each well.

    • Immediately start monitoring the absorbance at 475 nm every 30 seconds for 10-15 minutes.

Data Analysis

  • Calculate the Rate of Reaction (ΔAbs/min):

    • Plot absorbance (475 nm) versus time (minutes).

    • Determine the initial linear portion of the curve for each sample.

    • Calculate the slope of this linear portion to get the rate of reaction (ΔAbs/min).

  • Calculate STA Enzyme Activity:

    • The activity of the STA enzyme can be calculated using the Beer-Lambert law.

    Enzyme Activity (U/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

    Where:

    • ΔAbs/min is the rate of absorbance change.

    • Total Volume is the final reaction volume in the well (0.2 mL).

    • ε (Molar Extinction Coefficient) of Dopachrome is 3600 M⁻¹cm⁻¹.

    • Path Length is typically determined by the microplate reader or can be calculated based on the volume in the well (for a 200 µL volume in a standard 96-well plate, this is approximately 0.5 cm, but should be empirically determined).

    • Enzyme Volume is the volume of the STA sample added (0.01 mL).

Table 3: Hypothetical Kinetic Data for STA Enzyme
Substrate Concentration (mM)Initial Velocity (ΔAbs/min)
0.10.005
0.250.011
0.50.018
1.00.025
2.50.035
5.00.040
10.00.042

Using this data, kinetic parameters such as Km and Vmax for the Succinyl-Tyrosine Amidohydrolase can be determined using a Michaelis-Menten plot or a Lineweaver-Burk plot.

Application: Screening for STA Inhibitors

This assay can be adapted for high-throughput screening of potential inhibitors of STA activity.

Protocol 3: Inhibitor Screening
  • Prepare the reaction mixture as described in Protocol 2.

  • Add a fixed volume of the potential inhibitor (dissolved in a suitable solvent, e.g., DMSO) to the test wells. Ensure the final solvent concentration is consistent across all wells, including controls.

  • Pre-incubate the STA enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the assay temperature.

  • Initiate the reaction by adding the this compound and tyrosinase mixture.

  • Monitor the reaction and calculate the percentage of inhibition relative to a control reaction without the inhibitor.

Logical Relationship for Inhibition Assay

cluster_control Control Reaction cluster_inhibition Inhibited Reaction enzyme STA Enzyme product L-Tyrosine (leads to color) enzyme->product Binds & Converts no_product Reduced/No L-Tyrosine (Reduced/No color) enzyme->no_product No Conversion inhibitor Potential Inhibitor inhibitor->enzyme Binds & Blocks substrate This compound

Caption: Logic of the STA inhibitor screening assay.

Conclusion

The described spectrophotometric assay provides a robust and sensitive method for the quantification of a putative Succinyl-Tyrosine Amidohydrolase activity. The use of a coupled enzyme reaction allows for continuous monitoring of the enzyme kinetics. This application note serves as a comprehensive guide for researchers and professionals in drug development to establish and utilize this novel assay for enzyme characterization and inhibitor screening. The provided protocols should be optimized for specific experimental conditions and enzyme sources.

Application Notes: Chymotrypsin Assay Protocol using N-Succinyl-L-tyrosine p-nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin is a key digestive enzyme, a serine protease that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine. The accurate measurement of chymotrypsin activity is crucial in various research areas, including enzymology, drug discovery, and clinical diagnostics. This document provides a detailed protocol for a colorimetric assay to determine chymotrypsin activity using the chromogenic substrate N-Succinyl-L-tyrosine p-nitroanilide (STNA). The principle of this assay is based on the enzymatic cleavage of STNA by chymotrypsin, which releases the yellow-colored product p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 410 nm, is directly proportional to the chymotrypsin activity.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond in this compound p-nitroanilide by chymotrypsin. This reaction yields this compound and p-nitroaniline. The product, p-nitroaniline, exhibits strong absorbance at 410 nm, whereas the substrate does not. This allows for the continuous monitoring of the reaction progress by measuring the increase in absorbance at this wavelength.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the chymotrypsin assay using this compound p-nitroanilide. These values are compiled from established protocols for similar p-nitroanilide-based chymotrypsin assays and should be optimized for specific experimental conditions.

ParameterValueNotes
Wavelength of Measurement 410 nmCorresponds to the maximum absorbance of p-nitroaniline.
Molar Extinction Coefficient (ε) of p-nitroaniline 8,800 M⁻¹cm⁻¹At 410 nm. This value is critical for calculating enzyme activity.[1][2]
Assay Buffer 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂Calcium ions are important for the stability and activity of chymotrypsin.[3]
Substrate Stock Solution 10-50 mM in DMSO or DMFThis compound p-nitroanilide has limited solubility in aqueous solutions and should be dissolved in an organic solvent first.[2][3]
Working Substrate Concentration 0.1 - 1 mMThe final concentration in the assay should be optimized. It is advisable to work at a concentration above the Michaelis constant (Km) if known, or to determine the optimal concentration empirically.
Enzyme Concentration 10 - 100 ng/mLThe optimal enzyme concentration will result in a linear rate of absorbance increase over the desired time course. This should be determined experimentally.
Assay Temperature 25°C or 37°CThe reaction rate is temperature-dependent. The chosen temperature should be kept constant throughout the experiment.[3]
Reaction Volume 200 µL (96-well plate) or 1 mL (cuvette)The volume can be scaled as needed, ensuring the path length is accounted for in calculations.
Reaction Time 5 - 15 minutesThe reaction should be monitored during the initial linear phase.

Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for cuvette-based spectrophotometers.

Materials
  • α-Chymotrypsin (from bovine pancreas)

  • This compound p-nitroanilide (STNA)

  • Tris-HCl

  • Calcium Chloride (CaCl₂)

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 410 nm

  • Calibrated pipettes

Reagent Preparation
  • Assay Buffer (80 mM Tris-HCl, pH 7.8, 100 mM CaCl₂):

    • Dissolve Tris base in deionized water.

    • Adjust the pH to 7.8 with HCl.

    • Add CaCl₂ to a final concentration of 100 mM.

    • Bring to the final volume with deionized water.

    • Store at 4°C.

  • Substrate Stock Solution (20 mM STNA in DMSO):

    • Dissolve the appropriate amount of STNA in DMSO to make a 20 mM stock solution.

    • Store in small aliquots at -20°C, protected from light.

  • Working Substrate Solution (1 mM):

    • On the day of the experiment, dilute the Substrate Stock Solution in Assay Buffer to the desired final working concentration (e.g., 1 mM).

    • Prepare this solution fresh before use.

  • Chymotrypsin Stock Solution (1 mg/mL):

    • Dissolve chymotrypsin in cold, dilute HCl (e.g., 1 mM) to a concentration of 1 mg/mL.

    • Store in small aliquots at -20°C.

  • Working Chymotrypsin Solutions:

    • Prepare a series of dilutions of the chymotrypsin stock solution in Assay Buffer to achieve the desired final concentrations in the assay (e.g., 10-100 ng/mL).

    • Keep the enzyme solutions on ice.

Assay Procedure
  • Plate Setup:

    • Add 150 µL of the Working Substrate Solution to each well of the 96-well plate.

    • Include wells for a blank control (substrate solution + assay buffer, no enzyme) to measure the rate of spontaneous substrate hydrolysis.

  • Pre-incubation:

    • Pre-incubate the microplate containing the substrate solution at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.[3]

  • Initiation of Reaction:

    • Add 50 µL of the working chymotrypsin solutions or the unknown sample to the appropriate wells to initiate the reaction.

    • For the blank wells, add 50 µL of Assay Buffer instead of the enzyme solution.

    • The final reaction volume in each well will be 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 410 nm every 30-60 seconds for a total of 5-15 minutes.

Data Analysis
  • Calculate the rate of reaction (ΔA/min):

    • For each sample and control, plot the absorbance at 410 nm against time.

    • Determine the initial linear portion of the curve and calculate the slope, which represents the rate of change in absorbance per minute (ΔA/min).

    • Subtract the rate of the blank control from the rates of all samples to correct for non-enzymatic hydrolysis of the substrate.

  • Calculate Chymotrypsin Activity:

    • Use the Beer-Lambert law to calculate the enzyme activity.

    Activity (µmol/min/mL) = (ΔA/min) / (ε × l) × 10⁶

    Where:

    • ΔA/min is the rate of absorbance change (after blank correction).

    • ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹).[1][2]

    • l is the path length of the light in the well (in cm). For a standard 96-well plate with 200 µL, the path length is typically around 0.5 cm, but this should be verified for the specific plate and reader used.

    • 10⁶ is the conversion factor from M to µmol/mL.

Visualizations

Experimental Workflow

Chymotrypsin_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate Solution, and Enzyme Dilutions Add_Substrate Add 150 µL of Working Substrate Solution to Plate Reagents->Add_Substrate Pre_Incubate Pre-incubate Plate at Assay Temperature Add_Substrate->Pre_Incubate Add_Enzyme Add 50 µL of Enzyme or Sample to Initiate Pre_Incubate->Add_Enzyme Measure_Absorbance Measure Absorbance at 410 nm (Kinetic Mode) Add_Enzyme->Measure_Absorbance Plot_Data Plot Absorbance vs. Time Measure_Absorbance->Plot_Data Calculate_Rate Calculate Rate (ΔA/min) from Linear Phase Plot_Data->Calculate_Rate Calculate_Activity Calculate Enzyme Activity using Beer-Lambert Law Calculate_Rate->Calculate_Activity

Caption: Workflow for the chymotrypsin assay using this compound p-nitroanilide.

Signaling Pathway of Chymotrypsin Action

Chymotrypsin_Mechanism Chymotrypsin Chymotrypsin (Enzyme) ES_Complex Enzyme-Substrate Complex Chymotrypsin->ES_Complex Binds STNA This compound p-nitroanilide (Substrate) STNA->ES_Complex Binds ES_Complex->Chymotrypsin Releases Products This compound + p-nitroaniline (pNA) ES_Complex->Products Catalyzes Cleavage Measurement Spectrophotometric Measurement at 410 nm Products->Measurement Detected

Caption: Simplified reaction pathway for the chymotrypsin-catalyzed hydrolysis of STNA.

References

Application Notes and Protocols for Measuring Enzyme Kinetics with N-Succinyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine. While its primary role in published literature is noted as a by-product in the fermentation of Clavulanic acid, recent findings indicate its utility as a substrate for specific enzymes.[1][2][3][4] This application note provides a detailed protocol for utilizing this compound to measure the enzyme kinetics of o-succinylbenzoate synthase (MenC) from Geobacillus kaustophilus, which exhibits N-succinylamino acid racemase (NSAR) activity.[5]

o-Succinylbenzoate synthase (MenC) is an enzyme involved in the biosynthesis of menaquinone (Vitamin K2).[6][7][8][9][10] The MenC enzyme from Geobacillus kaustophilus, a thermophilic bacterium, has been shown to possess promiscuous N-succinylamino acid racemase (NSAR) activity, capable of catalyzing the racemization of various N-succinylamino acids.[5][11] This protocol details a method to determine the kinetic parameters of this racemization activity using this compound as the substrate. The principle of the assay is based on the enzymatic conversion of this compound to N-Succinyl-D-tyrosine, followed by the separation and quantification of the two enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Enzymatic Reaction

The o-succinylbenzoate synthase (MenC) from Geobacillus kaustophilus catalyzes the racemization of this compound to N-Succinyl-D-tyrosine.

sub This compound prod N-Succinyl-D-tyrosine sub->prod Racemization enz o-Succinylbenzoate Synthase (MenC) enz->sub

Figure 1: Enzymatic racemization of this compound.

Data Presentation

The following table summarizes the known and determinable kinetic parameters for o-succinylbenzoate synthase (MenC) with this compound. This table can be populated with experimentally determined values.

EnzymeSubstrateParameterValueUnits
o-Succinylbenzoate Synthase (MenC) from Geobacillus kaustophilusThis compoundkcat52s⁻¹
KmTBDµM
VmaxTBDµM/min
Optimal pH8.0
Optimal Temp55°C°C

TBD: To Be Determined experimentally.

Experimental Protocols

This section provides a detailed methodology for measuring the kinetics of the N-succinylamino acid racemase activity of o-succinylbenzoate synthase (MenC) using this compound.

Experimental Workflow

prep 1. Reagent Preparation - Enzyme Solution - Substrate Stock - Reaction Buffer assay 2. Enzyme Assay - Incubate enzyme and substrate at optimal temperature and pH. prep->assay quench 3. Reaction Quenching - Stop the reaction at specific time points. assay->quench hplc 4. Chiral HPLC Analysis - Separate and quantify L- and D-enantiomers. quench->hplc analysis 5. Data Analysis - Calculate initial velocities - Determine Km and Vmax hplc->analysis

Figure 2: Workflow for kinetic analysis.
Reagent and Solution Preparation

  • Enzyme: Recombinant o-succinylbenzoate synthase (MenC) from Geobacillus kaustophilus. The enzyme should be purified to homogeneity.

  • Enzyme Dilution Buffer: 50 mM Tris-HCl, pH 8.0, containing 10% glycerol. Prepare a stock solution and store at 4°C.

  • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water. Adjust the pH to 8.0 with NaOH if necessary to ensure complete dissolution. Store at -20°C.

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

  • Quenching Solution: 1 M HCl.

Enzyme Assay Protocol (Discontinuous)
  • Prepare a series of substrate concentrations by diluting the this compound stock solution in the Reaction Buffer. A typical range would be from 0.1x to 10x the expected Km value.

  • For each substrate concentration, set up a series of microcentrifuge tubes for different time points (e.g., 0, 1, 2, 5, 10, and 20 minutes).

  • Add 50 µL of the appropriate substrate concentration to each tube.

  • Pre-incubate the tubes at the optimal temperature for MenC (55°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of a pre-warmed, appropriately diluted MenC enzyme solution to each tube. The final enzyme concentration should be chosen to ensure the reaction remains in the linear range for the duration of the experiment.

  • Incubate the reactions at 55°C.

  • At each designated time point, stop the reaction in the corresponding tube by adding 10 µL of the Quenching Solution (1 M HCl).

  • The "0 minute" time point is a blank where the quenching solution is added before the enzyme.

  • After quenching, centrifuge the samples at high speed for 10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to HPLC vials for analysis.

Chiral HPLC Analysis
  • HPLC System: An HPLC system equipped with a UV detector and a chiral column capable of separating this compound and N-Succinyl-D-tyrosine. A column such as a Chiralpak AD-H or equivalent is recommended.

  • Mobile Phase: A suitable mobile phase for enantiomeric separation. This will need to be optimized but a mixture of hexane/isopropanol/trifluoroacetic acid is a common starting point for this type of separation.

  • Detection: Monitor the elution of the enantiomers by UV absorbance at a wavelength where this compound has a strong absorbance (e.g., around 275 nm).

  • Quantification:

    • Inject a known concentration of the this compound standard to determine its retention time.

    • Inject the quenched reaction samples.

    • Identify and integrate the peaks corresponding to this compound and the product, N-Succinyl-D-tyrosine.

    • Create a standard curve by injecting known concentrations of this compound to correlate peak area with concentration.

    • Calculate the concentration of the product (N-Succinyl-D-tyrosine) formed at each time point for each initial substrate concentration.

Data Analysis and Calculation of Kinetic Parameters
  • For each initial substrate concentration, plot the concentration of N-Succinyl-D-tyrosine formed against time.

  • Determine the initial reaction velocity (v₀) from the linear portion of each curve. The velocity should be expressed in µM/min.

  • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).

    V = (Vmax * [S]) / (Km + [S])

Alternative Assay Method: Coupled Enzyme Assay

For higher throughput screening, a continuous spectrophotometric assay could be developed. This would require a D-amino acid oxidase that is specific for N-Succinyl-D-tyrosine. The reaction of the D-amino acid oxidase produces hydrogen peroxide, which can be coupled to a horseradish peroxidase (HRP) and a chromogenic substrate (e.g., Amplex Red) to produce a colored or fluorescent product that can be monitored in real-time. This approach would need significant development and validation.

Conclusion

This compound serves as a valuable substrate for characterizing the N-succinylamino acid racemase activity of o-succinylbenzoate synthase (MenC) from Geobacillus kaustophilus. The detailed protocols provided herein, utilizing a robust chiral HPLC method, enable the accurate determination of key enzyme kinetic parameters. These methods are applicable to fundamental enzymology research and can be adapted for screening for inhibitors of this enzyme, which may be relevant in the context of antimicrobial drug discovery targeting the menaquinone biosynthesis pathway.

References

Probing the Specificity of Tyrosine Kinases: Advanced Proteomic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

The study of protein tyrosine kinase (PTK) substrate specificity is fundamental to understanding cellular signaling pathways and is a cornerstone of modern drug development, particularly in oncology. While a diverse array of methodologies exists for this purpose, this document focuses on robust proteomic approaches that provide deep insights into kinase-substrate relationships. This application note clarifies the current landscape of available techniques, noting the absence of N-Succinyl-L-tyrosine in published literature for this application, and instead details established, powerful methods for elucidating PTK substrate specificity.

Introduction: The Quest for Specificity in the Tyrosine Kinome

Protein tyrosine kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases. A thorough understanding of their substrate specificity—the unique amino acid sequences they recognize and phosphorylate—is paramount for developing targeted therapeutics. Researchers are continually exploring novel chemical tools and methodologies to dissect these complex signaling networks.

While the modification of amino acids can be a strategy to probe biological systems, there is currently no evidence in peer-reviewed literature to support the use of This compound as a direct substrate analog or probe for studying tyrosine kinase specificity in proteomic workflows. An early study indicated that N-succinylation of peptides could be used to improve their properties for mass spectrometry analysis by blocking the terminal amino group, a chemical derivatization technique rather than a method for studying enzyme-substrate interactions.[1]

This document, therefore, provides a detailed overview and protocols for well-established, state-of-the-art proteomic methods to effectively study tyrosine kinase substrate specificity. These include chemical genetics, in vitro kinase assays coupled with mass spectrometry, and peptide library screening.

Key Proteomic Methodologies for Substrate Specificity Profiling

Several powerful techniques have been developed to identify the direct substrates of tyrosine kinases and to define their consensus recognition motifs.

Chemical Genetics: The Analog-Sensitive Kinase Approach

This elegant method involves engineering a "gatekeeper" residue in the ATP-binding pocket of the kinase of interest. This modification allows the mutant kinase to accept a bulky ATP analog that is not utilized by wild-type kinases in the cell. This enables the specific labeling and identification of direct substrates.

In Vitro Kinase Assay-Linked Phosphoproteomics

This approach combines a traditional in vitro kinase assay with the power of quantitative mass spectrometry. A protein or peptide population is dephosphorylated and then incubated with the kinase of interest and ATP. The newly phosphorylated substrates are then identified and quantified by mass spectrometry.

Peptide Library Screening

To determine the optimal phosphorylation motif for a kinase, oriented or random peptide libraries can be employed. The kinase is incubated with the library, and the phosphorylated peptides are subsequently identified. This method is highly effective for defining the consensus sequence surrounding the target tyrosine residue.

Data Presentation: Comparative Overview of Methodologies

The following table summarizes the key features and applications of the described proteomic strategies for studying tyrosine kinase substrate specificity.

MethodologyPrincipleAdvantagesDisadvantagesThroughputKey Application
Chemical Genetics (Analog-Sensitive Kinase) A mutated kinase utilizes a modified ATP analog to specifically label its direct substrates in a complex mixture.High specificity for direct substrates in a cellular context.Requires genetic modification of the kinase. Synthesis of ATP analogs can be complex.Moderate to HighIdentification of direct kinase substrates in cell lysates or in vivo.
In Vitro Kinase Assay-Linked Phosphoproteomics Recombinant kinase phosphorylates a dephosphorylated proteome or sub-proteome in vitro, followed by mass spectrometry-based identification of phosphopeptides.Does not require genetic manipulation of the kinase. Can be applied to any purified kinase.May generate false positives due to non-physiological conditions. Lacks the in vivo context of cellular localization and scaffolding proteins.HighHigh-throughput screening for potential kinase substrates and inhibitor profiling.
Peptide Library Screening A kinase is incubated with a library of peptides with randomized sequences around a central tyrosine. Phosphorylated peptides are identified to determine the consensus motif.Provides a clear consensus phosphorylation motif. Unbiased approach to determining sequence preference.The identified motif may not always reflect phosphorylation of full-length protein substrates.HighDefining the optimal substrate sequence for a given kinase.

Experimental Protocols

Protocol: Analog-Sensitive Kinase Substrate Identification

This protocol provides a generalized workflow for identifying substrates of an analog-sensitive (AS) kinase.

1. Generation of the Analog-Sensitive Kinase Mutant:

  • Identify the gatekeeper residue in the ATP-binding pocket of the target kinase using sequence alignment.
  • Perform site-directed mutagenesis to replace the bulky gatekeeper residue with a smaller one (e.g., glycine or alanine).
  • Express and purify the AS-kinase.

2. In Vitro Kinase Assay with ATP Analogs:

  • Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
  • Add the cell lysate or protein fraction (as a source of substrates) to the reaction buffer.
  • Add the purified AS-kinase.
  • Initiate the reaction by adding a bulky ATP analog (e.g., N6-benzyl-ATP-γ-S) and incubate at 30°C.
  • Stop the reaction and proceed with alkylation of the thiophosphorylated substrates.

3. Enrichment and Mass Spectrometry:

  • Digest the protein sample with trypsin.
  • Enrich the thiophosphorylated peptides using affinity chromatography (e.g., iodoacetyl-agarose beads).
  • Analyze the enriched peptides by LC-MS/MS to identify the substrates.

Protocol: In Vitro Kinase Assay with Label-Free Quantitative Phosphoproteomics

This protocol outlines a method for identifying kinase substrates using a label-free quantitative proteomics approach.

1. Preparation of Substrates:

  • Lyse cells and extract the proteome.
  • Dephosphorylate the protein extract using a phosphatase (e.g., alkaline phosphatase).
  • Inactivate the phosphatase.

2. In Vitro Kinase Reaction:

  • Set up two reaction conditions: one with the active kinase of interest and ATP, and a negative control without the kinase or with an inactive kinase.
  • Incubate the dephosphorylated proteome with the kinase and ATP at 30°C.

3. Sample Preparation for Mass Spectrometry:

  • Stop the kinase reaction.
  • Perform in-solution trypsin digestion of the protein samples.
  • Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

4. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the enriched phosphopeptides using a high-resolution mass spectrometer.
  • Use label-free quantification software to compare the abundance of phosphopeptides between the kinase-treated and control samples.
  • Peptides showing significantly increased phosphorylation in the presence of the active kinase are considered potential substrates.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the described methodologies.

experimental_workflow_analog_sensitive_kinase cluster_preparation Preparation cluster_assay Kinase Assay cluster_analysis Analysis as_kinase Generate Analog- Sensitive Kinase reaction In Vitro Kinase Reaction with Bulky ATP Analog as_kinase->reaction lysate Prepare Cell Lysate (Substrate Source) lysate->reaction enrich Enrich Thiophosphorylated Peptides reaction->enrich ms LC-MS/MS Analysis enrich->ms substrates Identified Direct Substrates ms->substrates

Workflow for Analog-Sensitive Kinase Substrate Identification.

experimental_workflow_in_vitro_phosphoproteomics cluster_preparation Preparation cluster_assay Kinase Assay cluster_analysis Analysis lysate Cell Lysate dephos Dephosphorylate Proteome lysate->dephos kinase_rxn Kinase + ATP dephos->kinase_rxn control_rxn Control (No Kinase) dephos->control_rxn digest Trypsin Digestion kinase_rxn->digest control_rxn->digest enrich Phosphopeptide Enrichment digest->enrich ms Quantitative LC-MS/MS enrich->ms substrates Identified Substrates ms->substrates

Workflow for In Vitro Kinase Assay with Quantitative Phosphoproteomics.

Signaling Pathway Context

The identification of kinase substrates is crucial for mapping signaling pathways. For example, in the Epidermal Growth Factor Receptor (EGFR) pathway, identifying the direct substrates of EGFR and downstream kinases like MEK and ERK is essential for understanding signal propagation and for identifying new therapeutic targets.

signaling_pathway_egfr EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Phosphorylates Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates

References

Application Notes: N-Succinyl-L-tyrosine as a Standard for Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic pathway analysis is a critical component of drug discovery, disease biomarker identification, and systems biology. Accurate quantification of metabolites is essential for understanding the flux through these pathways and their dysregulation in pathological states. The tyrosine metabolic pathway is of significant interest as it is a precursor to neurotransmitters, hormones, and melanin.[1] N-Succinyl-L-tyrosine is a synthetic derivative of L-tyrosine, characterized by the addition of a succinyl group to the amino group of tyrosine. While primarily known as a by-product in the fermentation of Clavulanic acid and as an impurity standard in pharmaceutical manufacturing, its structural similarity to L-tyrosine and its derivatives makes it a potential candidate for use as an internal standard in analytical methodologies for metabolic pathway analysis.[2][3][4] This document provides detailed application notes and protocols for the proposed use of this compound as a standard in the quantitative analysis of tyrosine metabolic pathways using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle and Applications

The use of a stable, non-endogenous compound as an internal standard is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency in mass spectrometry. This compound, being structurally similar to L-tyrosine but with a distinct mass, can be added to biological samples at a known concentration. By monitoring the signal of this compound alongside the endogenous metabolites of the tyrosine pathway, accurate quantification of these metabolites can be achieved.

Potential Applications:

  • Pharmacokinetic Studies: To assess the impact of drug candidates on tyrosine metabolism.

  • Disease Biomarker Discovery: To identify and quantify changes in tyrosine pathway metabolites in diseases such as phenylketonuria, tyrosinemia, and neuroblastoma.

  • Nutritional Science: To study the effects of dietary interventions on neurotransmitter and hormone synthesis.

  • Drug Development: To monitor the metabolic fate of tyrosine-based therapeutics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C₁₃H₁₅NO₆[1]
Molecular Weight 281.26 g/mol [1][3]
CAS Number 374816-32-7[2][3]
IUPAC Name 4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid[5]
Appearance SolidN/A
Purity ≥97% (commercially available)[3]

Tyrosine Metabolic Pathways

L-tyrosine is a non-essential amino acid synthesized from phenylalanine. It serves as a precursor for several critical biomolecules. The major metabolic pathways involving tyrosine are the synthesis of catecholamines (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin, as well as its degradation to fumarate and acetoacetate.

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine hydroxylase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Melanin Melanin L_DOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate Maleylacetoacetate 4-Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate

Major metabolic pathways of L-tyrosine.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol describes the extraction of tyrosine and its metabolites from plasma samples for LC-MS/MS analysis, incorporating this compound as an internal standard.

Materials:

  • Human plasma samples

  • This compound (as internal standard solution, 1 µg/mL in 50% methanol)

  • Methanol, LC-MS grade, chilled to -20°C

  • Acetonitrile, LC-MS grade, chilled to -20°C

  • Water, LC-MS grade

  • 0.1% Formic acid in water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 1 µg/mL this compound internal standard solution to the plasma sample.

  • Add 400 µL of ice-cold protein precipitation solution (80:20 methanol:acetonitrile).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.

  • Vortex for 30 seconds and transfer to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides the conditions for the chromatographic separation and mass spectrometric detection of tyrosine and its key metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-80% B

    • 8-9 min: 80% B

    • 9-9.1 min: 80-2% B

    • 9.1-12 min: 2% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical for this compound):

The following table includes experimentally determined MRM transitions for key tyrosine metabolites and hypothetical transitions for this compound based on its structure.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Tyrosine182.1136.115
L-DOPA198.1152.118
Dopamine154.1137.120
Norepinephrine170.1152.112
Epinephrine184.1166.110
This compound (IS) 282.1 136.1 22

Data Presentation

The use of this compound as an internal standard allows for the generation of calibration curves and the accurate quantification of endogenous metabolites. Below is a table of hypothetical quantitative data from a study comparing plasma metabolite levels in a control group and a group treated with a hypothetical tyrosine hydroxylase inhibitor.

MetaboliteControl Group (ng/mL, Mean ± SD)Treated Group (ng/mL, Mean ± SD)
L-Tyrosine85.2 ± 12.592.1 ± 15.3
L-DOPA2.1 ± 0.50.8 ± 0.2
Dopamine0.5 ± 0.10.2 ± 0.05
Norepinephrine0.3 ± 0.080.1 ± 0.03

Experimental Workflow and Logical Relationships

The overall workflow for the quantitative analysis of tyrosine pathway metabolites using this compound as an internal standard is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Evaporation to Dryness Supernatant_Transfer->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation Chromatographic Separation (HPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Metabolite Quantification Calibration_Curve->Quantification

Workflow for metabolite analysis.

Conclusion

This compound presents a promising, though not yet widely adopted, candidate as an internal standard for the quantitative analysis of the tyrosine metabolic pathway. Its chemical stability and structural similarity to L-tyrosine make it suitable for use in LC-MS/MS-based metabolomics. The protocols and data presented herein provide a framework for researchers to develop and validate analytical methods for the accurate measurement of tyrosine and its derivatives in biological samples. Further studies are warranted to fully establish its utility and performance characteristics in comparison to stable isotope-labeled standards.

References

Application Note: N-Succinyl-L-tyrosine as a Potential Competitive Inhibitor for Tyrosinase Inhibition Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosinase (EC 1.14.18.1) is a key enzyme in the biosynthesis of melanin, the primary pigment in mammals. It catalyzes the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, the identification of tyrosinase inhibitors is a significant area of research in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for pigmentation-related issues.[2][3] N-Succinyl-L-tyrosine is a derivative of L-tyrosine where the amino group is succinylated. While it is known as a taste enhancer and a byproduct in certain fermentation processes, its structural similarity to L-tyrosine suggests its potential as a competitive inhibitor of tyrosinase.[4][5] This application note provides a protocol for using this compound in a tyrosinase inhibition screening assay.

Principle

As a structural analog of the natural substrate L-tyrosine, this compound is hypothesized to bind to the active site of tyrosinase, thereby competing with L-tyrosine and inhibiting the enzymatic reaction. The succinyl group at the N-terminus may prevent the catalytic conversion, making it a potential competitive inhibitor. The assay measures the rate of formation of dopachrome, a colored product of the tyrosinase-catalyzed oxidation of L-DOPA, in the presence and absence of this compound. A reduction in the rate of dopachrome formation indicates inhibition of tyrosinase activity.

Experimental Protocols

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound

  • L-Tyrosine

  • L-DOPA

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in 50 mM potassium phosphate buffer (pH 6.8). Dilute to the desired working concentration (e.g., 100 U/mL) with the same buffer immediately before use.

  • Substrate Solution (L-Tyrosine): Prepare a stock solution of L-Tyrosine (e.g., 20 mM) in 50 mM potassium phosphate buffer (pH 6.8). The solution may require gentle warming to dissolve completely.

  • Inhibitor Solution (this compound): Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Prepare serial dilutions in DMSO to obtain a range of inhibitor concentrations.

  • Positive Control (Kojic Acid): Prepare a stock solution of a known tyrosinase inhibitor, such as kojic acid (e.g., 10 mM), in DMSO.

Tyrosinase Inhibition Assay Protocol
  • To each well of a 96-well microplate, add the following components in the specified order:

    • 20 µL of Potassium Phosphate Buffer (for control and substrate wells) or 20 µL of inhibitor solution at various concentrations (for inhibitor test wells).

    • 20 µL of Tyrosinase solution (100 U/mL).

    • Mix gently and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 140 µL of L-Tyrosine solution (2 mM).

  • Immediately measure the absorbance at 475 nm using a microplate reader.

  • Continue to measure the absorbance every minute for 20-30 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

Data Analysis
  • Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100 Where:

    • Activity_control is the rate of reaction in the absence of the inhibitor.

    • Activity_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Data Presentation

Table 1: Hypothetical Tyrosinase Inhibition Data for this compound

This compound (µM)% Inhibition
18.5
1025.3
5048.9
10065.7
25082.1
50091.4

Table 2: Hypothetical IC50 Values for Tyrosinase Inhibitors

CompoundIC50 (µM)
This compound52.8
Kojic Acid (Positive Control)18.2

Visualizations

Tyrosinase_Inhibition_Pathway cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Tyrosinase Tyrosinase (Active Site) ES_Complex Enzyme-Substrate Complex Tyrosinase->ES_Complex L_Tyrosine L-Tyrosine (Substrate) L_Tyrosine->ES_Complex Binds to L_DOPA L-DOPA ES_Complex->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Tyrosinase_Inhibited Tyrosinase (Active Site) EI_Complex Enzyme-Inhibitor Complex (Inactive) Tyrosinase_Inhibited->EI_Complex N_Suc_Tyr This compound (Inhibitor) N_Suc_Tyr->EI_Complex Binds to No_Reaction No Reaction EI_Complex->No_Reaction

Caption: Proposed mechanism of competitive inhibition of tyrosinase by this compound.

Experimental_Workflow prep Prepare Reagents: - Tyrosinase - L-Tyrosine - this compound - Buffer plate Dispense into 96-well Plate: - Buffer/Inhibitor - Tyrosinase Solution prep->plate pre_incubate Pre-incubate for 10 min at Room Temperature plate->pre_incubate add_substrate Add L-Tyrosine to Initiate Reaction pre_incubate->add_substrate measure Measure Absorbance at 475 nm (Kinetic Reading) add_substrate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze

Caption: Experimental workflow for the tyrosinase inhibition assay.

Conclusion

This application note details a hypothetical protocol for utilizing this compound as a potential competitive inhibitor in a tyrosinase inhibition screening assay. Due to its structural similarity to the natural substrate L-tyrosine, it is a plausible candidate for inhibiting the enzyme. The provided protocol offers a robust framework for researchers to investigate this hypothesis and to screen for novel tyrosinase inhibitors. Further experimental validation is required to confirm the inhibitory activity and to elucidate the precise mechanism of action of this compound on tyrosinase.

References

Application Notes and Protocols: Cell-Based Assays Utilizing N-Succinyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on current scientific literature, N-Succinyl-L-tyrosine is primarily recognized as a synthetic compound, a metabolite of tyrosine, an impurity standard in the production of Clavulanic acid, and has been explored as a taste enhancer.[1][2][3] There are no established, widely-used cell-based assays that directly utilize this compound as a primary tool for research or drug development. The following application notes and protocols are presented as a hypothetical framework for researchers interested in exploring potential novel applications of this compound based on the function of related tyrosine derivatives.

Application Notes

This compound is a derivative of the amino acid L-tyrosine, characterized by the succinylation of the amino group. While its direct role in cell-based assays is not documented, its structural similarity to L-tyrosine suggests potential applications in assays related to tyrosine metabolism and signaling. L-tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters such as dopamine and norepinephrine.[[“]][5] It is also integral to protein synthesis and cellular signaling through receptor tyrosine kinases.[6][7]

This document outlines a hypothetical cell-based competitive inhibition assay to screen for inhibitors of enzymes that utilize tyrosine as a substrate. In this proposed assay, this compound could act as a competitive ligand. The assay could be valuable in identifying compounds that modulate the activity of tyrosine-dependent enzymes, which are often implicated in various diseases.

A second potential application could be in cell culture media formulation. Given that derivatives like N-Acetyl-L-tyrosine are used to enhance the solubility and stability of tyrosine in chemically defined media, this compound could be investigated for similar properties in supporting robust cell growth and recombinant protein production.[8]

Hypothetical Application 1: Competitive Enzyme Inhibition Assay

This hypothetical assay aims to identify inhibitors of a tyrosine-utilizing enzyme (e.g., tyrosinase) by measuring the displacement of this compound from the enzyme's active site.

Signaling Pathway: Tyrosine Metabolism

The diagram below illustrates a simplified pathway of tyrosine metabolism, highlighting the role of enzymes that could be targeted in an inhibition assay.

Tyrosine_Metabolism Tyrosine L-Tyrosine Enzyme Tyrosine-Utilizing Enzyme (e.g., Tyrosinase) Tyrosine->Enzyme Binds to active site NST This compound (Competitive Ligand) NST->Enzyme Competitively Binds Product Metabolic Product Enzyme->Product Catalyzes Inhibitor Test Compound (Potential Inhibitor) Inhibitor->Enzyme Competitively Binds

Caption: Hypothetical competitive binding at a tyrosine-utilizing enzyme.

Experimental Workflow

The following diagram outlines the workflow for the proposed competitive enzyme inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Enzyme Solution D Incubate Enzyme with Test Compound A->D B Prepare this compound (Labeled) E Add Labeled This compound B->E C Prepare Test Compounds C->D D->E F Incubate to Reach Equilibrium E->F G Measure Signal from Labeled this compound F->G H Calculate Percent Inhibition G->H I Determine IC50 Values H->I

Caption: Workflow for a competitive enzyme inhibition assay.

Experimental Protocol

Materials:

  • Purified tyrosine-utilizing enzyme

  • This compound (or a labeled version for detection)

  • Test compounds (potential inhibitors)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of detecting the label on this compound (e.g., fluorescence or absorbance)

Procedure:

  • Compound Preparation: Prepare a serial dilution of test compounds in the assay buffer.

  • Enzyme Preparation: Dilute the purified enzyme to a working concentration in the assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the enzyme solution. b. Add 25 µL of the test compound dilutions or assay buffer (for control wells) to the respective wells. c. Incubate for 15 minutes at room temperature to allow the test compounds to bind to the enzyme. d. Add 25 µL of labeled this compound to all wells. e. Incubate for 60 minutes at room temperature.

  • Detection: Measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: a. The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Signal_test - Signal_background) / (Signal_control - Signal_background)) b. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Data Presentation

The following table summarizes hypothetical IC50 values for three test compounds.

Test CompoundIC50 (µM)
Compound A15.2
Compound B89.5
Compound C> 200

Hypothetical Application 2: Cell Culture Supplement

This application explores the use of this compound as a more soluble alternative to L-tyrosine in chemically defined media for mammalian cell culture.

Experimental Protocol: Cell Growth and Viability Assay

Materials:

  • Suspension cell line (e.g., CHO-S)

  • Basal cell culture medium lacking tyrosine

  • L-tyrosine

  • This compound

  • Sterile shake flasks

  • Cell counter (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution

Procedure:

  • Media Preparation: Prepare cell culture media by supplementing the basal medium with equimolar concentrations of either L-tyrosine or this compound. A control medium with no tyrosine supplementation should also be prepared.

  • Cell Seeding: Seed the suspension cells into shake flasks containing the prepared media at an initial density of 0.5 x 10^6 cells/mL.

  • Cell Culture: Incubate the flasks at 37°C with 5% CO2 and agitation.

  • Cell Counting: At 24-hour intervals for 5 days, take a sample from each flask. a. Mix the cell suspension with trypan blue. b. Count the viable and total cell numbers using a cell counter.

  • Data Analysis: a. Calculate the viable cell density (VCD) and percent viability for each time point. b. Plot the VCD over time to generate growth curves for each condition.

Hypothetical Data Presentation

The following table shows the peak viable cell density (VCD) and viability for cells grown in media with different tyrosine sources.

Tyrosine SourcePeak VCD (x 10^6 cells/mL)Viability at Peak VCD (%)
None (Control)0.875
L-tyrosine5.292
This compound5.594

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Succinyl-L-tyrosine in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for utilizing N-Succinyl-L-tyrosine and related compounds in enzyme kinetics experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a derivative of the amino acid L-tyrosine.[1][2] While it has been studied as a taste-enhancing agent and identified as a by-product in the fermentation of Clavulanic acid, its direct use as a common chromogenic substrate in routine enzyme kinetics is not widely documented in the provided search results.[3][4] However, its structural similarity to other synthetic substrates makes it relevant for assays involving proteases like chymotrypsin, which cleave peptide bonds adjacent to large hydrophobic amino acids such as tyrosine.[5] Additionally, L-tyrosine itself is a primary substrate for the enzyme tyrosinase.[6] Therefore, troubleshooting and optimization principles for this compound would likely follow those for similar protease or tyrosinase substrates.

Q2: How should I prepare a stock solution of this compound? What are the potential solubility issues?

L-tyrosine and its derivatives are known for their poor solubility in aqueous solutions at neutral pH.[7][8] To prepare a stock solution of this compound, it is recommended to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before making the final dilution in the aqueous assay buffer.[9][10][11]

Key considerations:

  • Co-solvent Concentration: Ensure the final concentration of the organic solvent in the assay is low (typically <1-5%) to avoid inhibiting enzyme activity.[9]

  • pH Adjustment: The solubility of tyrosine derivatives can be pH-dependent. Adjusting the buffer pH might improve solubility, but it must remain within the optimal range for enzyme activity.[7][9]

  • Fresh Preparation: It is best practice to prepare aqueous solutions of the substrate immediately before use to avoid precipitation over time.[9][10]

Q3: Which enzymes are likely to react with this compound or similar substrates?

Given its chemical structure, this compound is a potential substrate or inhibitor for the following enzyme classes:

  • α-Chymotrypsin: This serine protease preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like tyrosine, phenylalanine, and tryptophan.[5] Synthetic substrates like N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide are commonly used for chymotrypsin assays.[10]

  • Tyrosinase: This enzyme catalyzes the oxidation of L-tyrosine to L-DOPA.[6][12] While the succinyl group might affect its recognition by tyrosinase, investigating its potential as an inhibitor or alternative substrate could be a research objective.

Q4: What are the general optimal conditions for an enzyme assay using a tyrosine-based substrate?

Optimal conditions are enzyme-specific. However, a typical starting point for an α-chymotrypsin assay using a synthetic substrate would be:

  • pH: 7.8 - 8.0[13]

  • Temperature: 25°C - 37°C[13]

  • Buffer: Tris-HCl or HEPES buffer.[10] For tyrosinase assays, a phosphate buffer with a pH between 6.5 and 7.0 is commonly used.[14][15]

Troubleshooting Guide

This guide addresses common issues encountered during enzyme kinetic assays with substrates like this compound.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Signal / Activity 1. Inactive Enzyme: Improper storage or repeated freeze-thaw cycles.[9] 2. Suboptimal Concentrations: Enzyme or substrate concentration is too low.[9] 3. Incorrect Assay Conditions: pH, temperature, or buffer composition is not optimal for the enzyme.[9] 4. Inhibitory Contaminants: Presence of interfering substances like EDTA or SDS in the sample.[16]1. Verify Enzyme Activity: Use a known positive control substrate to confirm enzyme activity. Store enzymes at the recommended temperature. 2. Optimize Concentrations: Perform a titration of both enzyme and substrate to find the optimal concentrations. 3. Optimize Conditions: Test a range of pH values and temperatures to find the enzyme's optimal operating conditions.[9] 4. Sample Cleanup: Consider deproteinizing samples or using dialysis/desalting columns to remove potential inhibitors.[16]
High Background Signal 1. Substrate Instability/Autohydrolysis: The substrate is spontaneously breaking down in the assay buffer.[9] 2. Interfering Substances: The test compound itself absorbs light at the detection wavelength.[12]1. Prepare Substrate Fresh: Make the substrate solution immediately before use.[9] Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from your results. 2. Run a Compound Blank: Measure the absorbance of the test compound in the assay buffer without the enzyme and subtract this value.[12]
Precipitation in Wells 1. Poor Substrate Solubility: The substrate is precipitating out of the aqueous buffer.[9] 2. Incorrect Solvent: The co-solvent used for the stock solution is immiscible or at too high a concentration.[9]1. Increase Co-solvent: Cautiously increase the concentration of DMSO or another suitable organic solvent (not exceeding 1-5% final volume).[9] 2. Add Detergent: Include a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[9] 3. Sonication: Gently sonicate the stock solution to aid dissolution.[9]
High Variability Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent liquid handling.[12] 2. Incomplete Mixing: Reagents are not homogenously mixed in the wells.[12] 3. Edge Effects: Evaporation from the outer wells of a microplate.[12]1. Calibrate Pipettes: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. 2. Ensure Mixing: Mix well contents thoroughly after adding each reagent, for example, by using a plate shaker.[12] 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with buffer or water to increase humidity.[12]
Non-Linear Reaction Rate (Substrate Depletion) 1. Enzyme Concentration Too High: The enzyme is converting the substrate so quickly that the rate decreases as the substrate is consumed. 2. Substrate Concentration Too Low: The initial substrate concentration is not saturating for the enzyme.1. Decrease Enzyme Concentration: Reduce the amount of enzyme in the assay to achieve a steady linear rate for the desired time course. 2. Increase Substrate Concentration: Ensure the substrate concentration is well above the Michaelis constant (Km) for initial rate measurements.

Experimental Protocols

General Protocol for α-Chymotrypsin Activity Assay

This protocol is adapted from methods using N-Benzoyl-L-tyrosine ethyl ester (BTEE) and can be used as a starting point for this compound.[13] The principle is to measure the increase in absorbance resulting from the hydrolysis of the substrate.

Materials:

  • Enzyme: α-Chymotrypsin

  • Substrate: this compound (or other suitable substrate like BTEE)

  • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂[13]

  • Substrate Solvent: 50% (w/w) Methanol or DMSO

  • Enzyme Dilution Buffer: 1 mM HCl[13]

  • Spectrophotometer and quartz cuvettes or a microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare the Assay Buffer and adjust the pH to 7.8 at 25°C.

    • Prepare the Substrate Stock Solution. For BTEE, a 1.07 mM solution in 50% methanol is common.[13] For this compound, dissolve in a minimal amount of DMSO first, then dilute with 50% methanol.

    • Prepare an enzyme stock solution (e.g., 1 mg/mL in 1 mM HCl) and then dilute it further to an appropriate working concentration (e.g., 10-30 µg/mL) in cold 1 mM HCl immediately before use.[13]

  • Set up the Assay:

    • Set the spectrophotometer to 25°C and the appropriate wavelength. For BTEE, this is 256 nm.[13] For a new substrate, a wavelength scan may be necessary to determine the optimal wavelength for detecting product formation.

    • In a quartz cuvette, combine the Assay Buffer and the Substrate Solution. A typical reaction mix might include 1.5 mL of buffer and 1.4 mL of substrate solution.[13]

    • Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and record any blank rate (substrate autohydrolysis).[13]

  • Initiate the Reaction:

    • Add a small volume (e.g., 0.1 mL) of the diluted enzyme solution to the cuvette.

    • Immediately mix by inversion or gentle pipetting and start recording the absorbance over time for at least 5 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (ΔA/min) from the linear portion of the absorbance vs. time curve.

    • Correct for the blank rate by subtracting the rate obtained from the no-enzyme control.

    • Convert the rate from ΔA/min to µmoles/min using the molar extinction coefficient (ε) of the product via the Beer-Lambert law (Rate = (ΔA/min) / ε * l), where l is the path length.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer, Substrate & Enzyme Solutions setup_instrument Set Spectrophotometer (Temp, Wavelength) mix_reagents Combine Buffer & Substrate in Cuvette/Well prep_reagents->mix_reagents setup_instrument->mix_reagents equilibrate Equilibrate Temperature & Record Blank Rate mix_reagents->equilibrate add_enzyme Initiate Reaction with Enzyme equilibrate->add_enzyme record_data Record Absorbance vs. Time add_enzyme->record_data calc_rate Calculate Initial Rate (ΔA / min) record_data->calc_rate correct_blank Correct for Blank Rate calc_rate->correct_blank convert_units Convert to Enzyme Units (U) correct_blank->convert_units

Caption: General workflow for an enzyme kinetics assay.

Troubleshooting_Tree start Problem with Assay? q_signal No / Low Signal? start->q_signal Yes q_bkgd High Background? start->q_bkgd No sol_enzyme Check Enzyme Activity & Concentration q_signal->sol_enzyme Yes sol_conditions Optimize pH, Temp, & Buffer q_signal->sol_conditions Also consider q_precip Precipitation? q_bkgd->q_precip No sol_substrate_prep Prepare Substrate Fresh Run No-Enzyme Control q_bkgd->sol_substrate_prep Yes sol_solubility Increase Co-Solvent (DMSO) Add Non-Ionic Detergent q_precip->sol_solubility Yes

Caption: Decision tree for troubleshooting common assay issues.

Enzyme_Mechanism E Enzyme (E) S Substrate (S) ES Enzyme-Substrate Complex (ES) E->ES S->ES P Product (P) ES->E k-1 ES->P kcat

References

Troubleshooting solubility issues with N-Succinyl-L-tyrosine in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Succinyl-L-tyrosine in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral pH buffers like PBS (pH 7.4)?

A1: this compound is an acidic molecule containing two carboxylic acid groups and one phenolic hydroxyl group. At neutral pH, the carboxylic acid groups are largely deprotonated, making the molecule charged. However, its overall solubility in neutral aqueous buffers can still be limited due to the hydrophobic nature of the tyrosine residue. At or near its isoelectric point, the molecule will have minimal solubility.

Q2: What is the predicted pKa of this compound?

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH. By adjusting the pH of the buffer, you can ionize the functional groups of the molecule, thereby increasing its solubility in aqueous solutions.

  • At acidic pH (below ~pH 2): The carboxylic acid groups will be protonated (neutral), but the molecule may still have limited solubility.

  • At moderately acidic to neutral pH (around pH 3-7): The molecule will have a net negative charge, but its solubility might be at its lowest near its isoelectric point.

  • At alkaline pH (above ~pH 8): Both carboxylic acid groups will be deprotonated (negatively charged), and at higher pH (above ~pH 10), the phenolic hydroxyl group will also deprotonate, further increasing the negative charge and significantly enhancing solubility in aqueous buffers.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating (e.g., to 37-50°C) can help increase the rate of dissolution and the solubility of this compound. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the compound. Always check for the stability of your compound under the heating conditions you plan to use.

Q5: Are there any alternative solvents I can use?

A5: If aqueous solubility remains an issue, organic solvents can be used to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer. Common organic solvents for related compounds include dimethyl sulfoxide (DMSO) and ethanol. When using a co-solvent, it is crucial to ensure that the final concentration of the organic solvent in your experimental system is compatible with your assay and does not affect the biological activity or the integrity of your system.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound.

Problem: this compound precipitate is observed in the buffer.

Quantitative Data Summary

ParameterValueReference
Molecular Weight281.26 g/mol [2]
Predicted pKa (Carboxylic Acid)~3.10[1]
pKa of Tyrosine Phenolic Group~10

Troubleshooting Workflow

G start Start: this compound insoluble in buffer check_ph Is the buffer pH > 8.0? start->check_ph adjust_ph Adjust pH to > 8.0 with 1M NaOH or other suitable base check_ph->adjust_ph No gentle_heating Apply gentle heating (37-50°C) with stirring check_ph->gentle_heating Yes adjust_ph->gentle_heating success Success: Compound dissolved adjust_ph->success Soluble sonication Use sonication gentle_heating->sonication gentle_heating->success Soluble stock_solution Prepare a concentrated stock in organic solvent (e.g., DMSO) and dilute into buffer sonication->stock_solution sonication->success Soluble stock_solution->success Soluble after dilution fail Failure: Consult further (e.g., consider alternative formulations) stock_solution->fail

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Dissolution in Aqueous Buffer by pH Adjustment

This protocol is recommended for preparing this compound solutions directly in aqueous buffers.

Materials:

  • This compound powder

  • Desired aqueous buffer (e.g., PBS, Tris)

  • 1 M NaOH solution

  • 1 M HCl solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Initial Slurry: Add the powder to a beaker containing approximately 80% of the final desired volume of the buffer.

  • pH Adjustment:

    • Place the beaker on a magnetic stirrer and begin stirring.

    • Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.

    • Continue adding base until the this compound is fully dissolved. The pH will likely need to be raised above 8.0.

  • Final pH and Volume Adjustment:

    • Once the solid is completely dissolved, carefully adjust the pH back to the desired final pH using 1 M HCl if necessary. Be cautious, as lowering the pH may cause the compound to precipitate out of solution if the concentration is too high for that pH.

    • Transfer the solution to a volumetric flask and add the buffer to reach the final volume.

  • Filtration (Optional): For sterile applications, filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol is useful when high concentrations are needed or when pH adjustment is not desirable in the final application.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Vortex mixer or sonicator

  • Microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the this compound and place it in a suitable tube or vial.

  • Solvent Addition: Add the desired volume of DMSO or ethanol to achieve a high concentration stock solution (e.g., 10-50 mg/mL).

  • Dissolution:

    • Vortex the mixture vigorously until the solid is dissolved.

    • If necessary, use a sonicator for brief periods to aid dissolution. Avoid excessive heating.

  • Storage: Store the stock solution at -20°C or as recommended for the compound's stability.

  • Application: When needed, thaw the stock solution and dilute it to the final desired concentration in your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment. Perform a preliminary test to ensure the compound does not precipitate upon dilution.

Signaling Pathway and Logical Relationship Diagram

G cluster_factors Factors Influencing Solubility cluster_properties Molecular Properties of this compound pH pH of Buffer COOH1 Carboxylic Acid 1 (pKa ~3-4) pH->COOH1 influences ionization COOH2 Carboxylic Acid 2 (pKa ~4-5) pH->COOH2 influences ionization Phenol Phenolic Hydroxyl (pKa ~10) pH->Phenol influences ionization Temp Temperature Solubility Solubility Temp->Solubility increases Solvent Solvent Polarity Solvent->Solubility determines COOH1->Solubility increases when deprotonated COOH2->Solubility increases when deprotonated Phenol->Solubility increases when deprotonated Hydrophobic Hydrophobic Tyrosine Moiety Hydrophobic->Solubility decreases

Caption: Factors influencing the solubility of this compound.

References

N-Succinyl-L-tyrosine interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Succinyl-L-tyrosine

This technical support center provides troubleshooting guides and frequently asked questions regarding potential interference by this compound in common biochemical assays. The guidance is intended for researchers, scientists, and drug development professionals who may encounter this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where might it originate in my samples?

This compound is a derivative of the amino acid L-tyrosine.[1] While not a common reagent in most experimental workflows, it can be present as a byproduct in certain fermentation processes, such as those for producing Clavulanic acid.[2][3] It is also sold commercially as a highly purified chemical and may be used as an impurity standard for drug products.[4][5] Researchers might also encounter it if it has been synthesized for specific purposes, such as its use as a taste-enhancing agent in food science.[6]

Q2: Which biochemical assays are potentially susceptible to interference by this compound?

Direct studies on interference by this compound are not widely published. However, based on its structure—specifically the presence of a tyrosine moiety—it may interfere with assays susceptible to interference from L-tyrosine or its derivatives, like N-Acetyl-L-tyrosine (NALT).[7]

Potential assays at risk include:

  • Copper-Based Protein Assays (BCA, Lowry): The phenolic hydroxyl group of the tyrosine component has reducing potential, which can reduce Cu²⁺ to Cu⁺. This leads to a false positive signal and an overestimation of protein concentration, a known issue with NALT.[7]

  • Assays Measuring Redox Activity (e.g., DPPH, FRAP): The reducing nature of the tyrosine residue can directly react with assay reagents, leading to inaccurate measurements of antioxidant capacity.[7]

  • Spectrophotometry-Based Assays: L-tyrosine, and presumably its derivatives, absorbs UV light with peaks around 224 nm and 275 nm.[8] If this compound is present as a contaminant, it can contribute to the absorbance reading, interfering with assays that measure analytes in this range.

  • Fluorescence-Based Assays: L-tyrosine is fluorescent, with an excitation wavelength around 260 nm.[9] The presence of this compound could therefore cause background fluorescence.

Q3: What is the likely mechanism of interference?

The interference mechanism is likely twofold, stemming from the chemical properties of the tyrosine residue:

  • Redox Activity: The phenolic ring of tyrosine can be oxidized. In assays that rely on a redox reaction (like BCA or Lowry), the compound can directly react with the assay reagents, generating a signal that is not dependent on the analyte of interest (e.g., protein).[7][10]

  • Spectroscopic Properties: The compound's intrinsic ability to absorb UV light or fluoresce can interfere with assays that use these properties for detection.[8][9][11] This is a form of "nuisance compound" activity where the compound itself mimics the signal that the assay is designed to measure.[12]

Troubleshooting Guides

If you suspect this compound is interfering with your assay, follow these steps.

Problem 1: Inaccurate results in a copper-based protein assay (e.g., BCA, Lowry).

  • Symptom: Protein concentration appears unexpectedly high, or the blank control containing the sample buffer (but no protein) shows a high background signal.

  • Cause: The tyrosine moiety of this compound is likely reducing the Cu²⁺ in the assay reagent, mimicking the reaction of the protein backbone.[7]

  • Solution Steps:

    • Run an Interference Control: Prepare a control sample containing this compound at the same concentration as in your experimental samples, but without the protein or analyte of interest.

    • Subtract Background: Subtract the absorbance value of this interference control from your experimental sample readings.

    • Use an Alternative Assay: Switch to a protein assay that is not based on copper reduction, such as the Bradford protein assay. The Bradford assay relies on the binding of Coomassie dye, which is less susceptible to interference from reducing agents, though some minor interaction with the aromatic ring is possible.[7]

Problem 2: High background signal in a UV-Vis or fluorescence-based assay.

  • Symptom: Blank samples containing this compound show significant absorbance or fluorescence at the assay's measurement wavelength.

  • Cause: Intrinsic absorbance or fluorescence of the compound. L-tyrosine has absorbance peaks around 224 nm and 275 nm and fluoresces when excited around 260 nm.[8][9]

  • Solution Steps:

    • Perform a Spectral Scan: Run a full absorbance or fluorescence spectrum of a solution containing only this compound to identify its peak absorbance and emission wavelengths.

    • Wavelength Shift: If possible, adjust the excitation and/or emission wavelengths of your assay to a region where this compound has minimal activity.

    • Implement a Counter-Screen: Before testing your full compound library, screen all compounds for intrinsic fluorescence or absorbance at the assay wavelengths. Compounds showing significant signal should be flagged as potential sources of interference.[11][13]

Quantitative Data Summary

While specific quantitative data on the interference of this compound is limited, the properties of L-tyrosine provide a reference.

PropertyValueRelevance to Assay Interference
L-Tyrosine UV Absorbance Maxima ~193 nm, ~224 nm, ~275 nm[8]Potential for direct interference in UV-Vis spectrophotometry assays.
L-Tyrosine Fluorescence Excitation ~260 nm[9]Can cause background signal in fluorescence-based assays.
L-Tyrosine Molar Extinction Coefficient 1,405 cm⁻¹/M at 274.2 nm[9]Indicates significant light absorption that can interfere with other measurements.

Experimental Protocols

Protocol 1: Control Experiment for Detecting Interference in BCA Protein Assay

This protocol determines the extent of interference from this compound in a standard Bicinchoninic Acid (BCA) protein assay.

Materials:

  • This compound

  • BCA Assay Kit reagents (Reagent A and Reagent B)

  • Sample buffer (the same buffer used for your experimental samples)

  • Microplate reader and 96-well plates

  • Bovine Serum Albumin (BSA) standards

Methodology:

  • Prepare Interference Controls: Create a dilution series of this compound in your sample buffer. Concentrations should span the expected range present in your experimental samples.

  • Prepare BSA Standards: Prepare a standard curve using the BSA standards as per the BCA assay kit instructions.

  • Assay Procedure:

    • To separate wells of a 96-well plate, add 25 µL of each this compound dilution, each BSA standard, and a buffer-only blank.

    • Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the kit protocol.

    • Add 200 µL of the working reagent to every well.

    • Mix the plate gently and incubate at 37°C for 30 minutes.

    • Cool the plate to room temperature.

  • Data Acquisition: Measure the absorbance of each well at 562 nm using a microplate reader.

  • Analysis:

    • Subtract the absorbance of the buffer-only blank from all readings.

    • Plot the absorbance values for the this compound dilutions. A concentration-dependent increase in absorbance indicates interference.

    • This plot can be used to correct the readings of your experimental samples by subtracting the absorbance value corresponding to the concentration of this compound present.

Visualizations

Interference_Troubleshooting_Workflow start Suspicion of Assay Interference check_assay_type What is the assay type? start->check_assay_type is_redox Redox-Based? (BCA, Lowry) check_assay_type->is_redox Redox is_spectro Spectroscopic? (UV-Vis, Fluorescence) check_assay_type->is_spectro Spectroscopic run_control Run Interference Control: Sample Buffer + Compound is_redox->run_control run_scan Perform Spectral Scan of Compound Alone is_spectro->run_scan subtract_bg Subtract Control Signal from Sample Signal run_control->subtract_bg change_assay Consider Alternative Method (e.g., Bradford Assay) run_control->change_assay If signal is too high end_corrected Result Corrected subtract_bg->end_corrected end_flagged Result Flagged/ Method Changed change_assay->end_flagged flag_compound Flag Compound as Spectroscopic Interferent run_scan->flag_compound flag_compound->end_flagged Interference_Mechanism cluster_compound This compound cluster_assay Biochemical Assay compound Tyrosine Phenolic Ring (-OH group) reagent Assay Reagent (e.g., Cu²⁺, DPPH radical) compound->reagent Redox Reaction (Electron Donation) detector Signal Detector (Spectrophotometer) compound->detector Intrinsic Absorbance or Fluorescence false_signal False Positive Signal (Color Change / Light Emission) reagent->false_signal Generates Signal detector->false_signal Detects Signal

References

How to prevent degradation of N-Succinyl-L-tyrosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of N-Succinyl-L-tyrosine degradation in solution. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of the amino acid L-tyrosine. It is synthetically produced and has been identified as a taste enhancer, capable of improving umami, saltiness, sweetness, and kokumi flavors in food products.[1] It is also used as a laboratory chemical and as an impurity standard for the analysis of certain pharmaceutical compounds, such as Clavulanic acid.[2]

Q2: What are the primary pathways of degradation for this compound in solution?

While specific studies on this compound are limited, based on its chemical structure, the two primary degradation pathways are:

  • Hydrolysis: The amide bond linking the succinyl group to the tyrosine can be cleaved by water, especially under non-neutral pH conditions (acidic or alkaline) and at elevated temperatures. This would result in the formation of L-tyrosine and succinic acid.

  • Oxidation: The phenolic ring of the tyrosine moiety is susceptible to oxidation.[3][4] This can be initiated by exposure to light (photo-oxidation), atmospheric oxygen (auto-oxidation), or the presence of oxidizing agents. Oxidation can lead to the formation of various byproducts, including dityrosine and other oxidized species.

Q3: What are the ideal storage conditions for this compound solutions to minimize degradation?

To ensure the stability of this compound solutions, the following storage conditions are recommended, based on best practices for similar compounds like N-Acetyl-L-tyrosine:

  • Temperature: Store solutions at low temperatures, ideally at 2-8°C for short-term storage and frozen at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles.

  • pH: Maintain the solution pH in the neutral to slightly acidic range (pH 4-7).

  • Light: Protect the solution from light by using amber vials or storing it in the dark.

  • Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.

Q4: Can I sterilize this compound solutions by autoclaving?

Autoclaving is not recommended for sterilizing this compound solutions. The high temperatures and pressures involved in autoclaving will likely accelerate the hydrolysis of the N-succinyl amide bond, leading to significant degradation. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Decreased concentration of this compound over time Hydrolysis of the N-succinyl amide bond.Prepare fresh solutions before use. If storage is necessary, ensure the pH is between 4 and 7 and store at 2-8°C for short-term or -20°C for long-term. Avoid high temperatures.
Appearance of a new peak corresponding to L-tyrosine in HPLC analysis Hydrolysis of this compound.Confirm the identity of the new peak by comparing its retention time with an L-tyrosine standard. Follow the recommendations for preventing hydrolysis.
Yellowing or browning of the solution Oxidation of the tyrosine moiety.Protect the solution from light. Prepare solutions with deoxygenated solvents. Consider adding a small amount of an antioxidant like ascorbic acid, though compatibility and potential interference with experiments should be verified.
Precipitation in the solution The degradation product, L-tyrosine, has lower solubility than this compound, especially at neutral pH.If hydrolysis is suspected, slightly acidifying the solution (e.g., to pH 4-5) may help to redissolve the L-tyrosine. However, the primary goal should be to prevent degradation in the first place.
Inconsistent experimental results Degradation of this compound leading to variable concentrations of the active compound and the presence of degradation products.Always use freshly prepared solutions or solutions that have been stored under optimal conditions. Regularly check the purity of the stock solution using an appropriate analytical method (e.g., HPLC).

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Parameter Short-Term Storage (≤ 1 week) Long-Term Storage (> 1 week) Rationale
Temperature 2-8°C-20°C or belowTo minimize the rate of hydrolysis and oxidation.
pH 4.0 - 7.04.0 - 7.0The amide bond is generally most stable in the neutral to slightly acidic pH range.
Light Exposure Protect from light (amber vials)Protect from light (amber vials)To prevent photo-oxidation of the tyrosine ring.
Atmosphere Tightly sealed containerPurge with inert gas (N₂ or Ar)To minimize contact with atmospheric oxygen and prevent auto-oxidation.

Table 2: Influence of pH on the Stability of N-Acyl Amino Acids (Inferred Data)

pH Range Expected Stability Primary Degradation Pathway
< 4LowAcid-catalyzed hydrolysis of the amide bond.
4 - 7HighMinimal degradation.
> 7LowBase-catalyzed hydrolysis of the amide bond.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution of this compound

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or HPLC grade)

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile 0.22 µm syringe filters

  • Sterile, amber-colored storage vials

Procedure:

  • Weigh the desired amount of this compound powder in a clean, sterile container.

  • Add a portion of the high-purity water and stir to dissolve. Gentle warming (not exceeding 40°C) may be used to aid dissolution.

  • Once dissolved, add the remaining water to reach the final desired volume.

  • Measure the pH of the solution. If necessary, adjust the pH to between 6.0 and 7.0 by dropwise addition of 0.1 M HCl or 0.1 M NaOH with constant stirring.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, amber vial.

  • For long-term storage, flush the headspace of the vial with an inert gas (e.g., nitrogen) before sealing.

  • Store the solution at -20°C.

Protocol 2: HPLC Method for Monitoring the Stability of this compound

Objective: To quantify the concentration of this compound and detect the presence of its primary hydrolysis product, L-tyrosine.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation. A starting point could be 95:5 (v/v) buffer:acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm (for the tyrosine chromophore).

  • Injection Volume: 20 µL.

Procedure:

  • Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration within the linear range of the assay.

  • Standard Preparation: Prepare a series of calibration standards of this compound and L-tyrosine in the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the retention times for this compound and L-tyrosine from the standard injections. Create a calibration curve for each compound by plotting peak area against concentration. Calculate the concentration of this compound and any L-tyrosine present in the test samples using their respective calibration curves.

Visualizations

DegradationPathways NST This compound LT L-Tyrosine NST->LT Hydrolysis (H₂O, H⁺/OH⁻, Heat) SA Succinic Acid NST->SA Hydrolysis (H₂O, H⁺/OH⁻, Heat) OxP Oxidation Products (e.g., Dityrosine) NST->OxP Oxidation (O₂, Light, Oxidants)

Caption: Primary degradation pathways of this compound in solution.

TroubleshootingWorkflow start Inconsistent Experimental Results? check_purity Check Solution Purity (e.g., by HPLC) start->check_purity degradation_detected Degradation Detected? check_purity->degradation_detected prepare_fresh Prepare Fresh Solution degradation_detected->prepare_fresh Yes no_degradation No Degradation Detected. Investigate other experimental parameters. degradation_detected->no_degradation No optimize_storage Optimize Storage Conditions: - pH 4-7 - 2-8°C (short-term) - -20°C (long-term) - Protect from light prepare_fresh->optimize_storage end Consistent Results optimize_storage->end no_degradation->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Optimizing N-Succinyl-L-tyrosine Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving N-Succinyl-L-tyrosine. The information provided is based on the assumption that a protease with chymotrypsin-like activity is being used, as N-acylated aromatic amino acids are known substrates for this class of enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the expected optimal pH for an this compound enzymatic assay with a chymotrypsin-like protease?

A1: The optimal pH for chymotrypsin and similar proteases typically falls within the range of 7.0 to 9.0. However, the exact optimum can vary depending on the specific enzyme, buffer system, and substrate concentration. It is crucial to experimentally determine the optimal pH for your specific assay conditions.

Q2: What is the recommended starting temperature for this assay?

A2: A common starting point for enzymatic assays is room temperature (approximately 25°C) or physiological temperature (37°C). The optimal temperature should be determined experimentally, as temperatures that are too high can lead to enzyme denaturation and loss of activity, while lower temperatures will result in a slower reaction rate.

Q3: Which buffer systems are recommended for determining the optimal pH?

A3: To determine the optimal pH, it is advisable to use a series of buffers with overlapping pH ranges. Good choices include phosphate buffers for a pH range of 6.0-7.5 and Tris-HCl for a pH range of 7.5-9.0. Ensure that the buffer itself does not interfere with the enzyme's activity or the detection method.

Q4: How can I be sure that the observed activity is specific to the enzyme?

A4: To confirm that the observed activity is due to your enzyme, you should run a control reaction without the enzyme (a substrate blank) and another control without the substrate (an enzyme blank). The substrate blank controls for the spontaneous breakdown of this compound, while the enzyme blank accounts for any background signal from the enzyme preparation itself.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No or Very Low Enzyme Activity Incorrect pH or temperature.Systematically vary the pH and temperature of the assay to find the optimal conditions. Refer to the experimental protocol below for guidance.
Inactive enzyme.Ensure the enzyme has been stored correctly. Perform a positive control experiment with a known substrate for the enzyme to confirm its activity.
Presence of inhibitors in the sample or reagents.Dialyze the enzyme preparation to remove small molecule inhibitors. Use high-purity water and reagents.
High Background Signal Substrate instability.Run a substrate-only control to measure the rate of non-enzymatic hydrolysis of this compound at the assay pH and temperature.
Contaminated reagents.Prepare fresh reagents and use purified water.
Inconsistent or Non-Reproducible Results Inaccurate pipetting.Calibrate your pipettes and use proper pipetting techniques.
Temperature fluctuations.Ensure that all reagents and reaction vessels are properly equilibrated to the assay temperature before initiating the reaction. Use a temperature-controlled spectrophotometer or plate reader.
Substrate or enzyme degradation.Prepare fresh substrate and enzyme solutions for each experiment. Store stock solutions under appropriate conditions.

Quantitative Data Summary: Typical Parameters for Chymotrypsin-like Protease Assays

Parameter Typical Range Notes
Optimal pH 7.0 - 9.0Highly dependent on the specific enzyme and buffer used.
Optimal Temperature 25°C - 45°CHigher temperatures can lead to rapid denaturation.
Buffer Systems Phosphate, Tris-HClChoose a buffer with a pKa close to the desired pH.

Experimental Protocols

Protocol for Determining Optimal pH
  • Reagent Preparation:

    • Prepare a series of buffers (e.g., 50 mM Phosphate buffer for pH 6.0, 6.5, 7.0, 7.5 and 50 mM Tris-HCl for pH 7.5, 8.0, 8.5, 9.0).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or a small amount of organic solvent if necessary, ensuring the final concentration of the organic solvent in the assay is low).

    • Prepare a stock solution of the chymotrypsin-like enzyme in a buffer that ensures its stability (e.g., 1 mM HCl).

  • Assay Procedure:

    • Set up a series of reactions in microplate wells or cuvettes, each containing a different pH buffer.

    • To each well/cuvette, add the buffer and the this compound substrate solution.

    • Equilibrate the plate/cuvettes to a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding the enzyme solution to each well/cuvette.

    • Immediately monitor the reaction by measuring the change in absorbance at a predetermined wavelength over time. The wavelength will depend on the product of the reaction. For the cleavage of the succinyl group, a subsequent reaction may be needed to produce a chromogenic product. If the peptide bond is cleaved, a change in absorbance in the UV range might be detectable.

    • Calculate the initial reaction rate (V₀) from the linear portion of the progress curve for each pH value.

  • Data Analysis:

    • Plot the initial reaction rate (V₀) as a function of pH.

    • The pH at which the highest reaction rate is observed is the optimal pH for the enzyme under these conditions.

Protocol for Determining Optimal Temperature
  • Reagent Preparation:

    • Prepare the optimal buffer as determined from the pH optimization experiment.

    • Prepare stock solutions of this compound and the enzyme as described above.

  • Assay Procedure:

    • Set up a series of reactions, each to be incubated at a different temperature (e.g., 20°C, 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).

    • Add the optimal buffer and this compound substrate solution to each reaction vessel.

    • Pre-incubate the reaction mixtures at their respective temperatures for a few minutes to ensure temperature equilibration.

    • Initiate the reactions by adding the enzyme.

    • Monitor the reaction rates at each temperature as described previously.

  • Data Analysis:

    • Plot the initial reaction rate (V₀) as a function of temperature.

    • The temperature that yields the highest reaction rate is the optimal temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ph_opt pH Optimization cluster_temp_opt Temperature Optimization prep_reagents Prepare Buffers, Substrate, and Enzyme Stocks setup_ph_reactions Set up reactions across a pH range prep_reagents->setup_ph_reactions equilibrate_temp Equilibrate at constant temperature setup_ph_reactions->equilibrate_temp initiate_ph_reactions Initiate reactions with enzyme equilibrate_temp->initiate_ph_reactions measure_ph_rates Measure initial reaction rates initiate_ph_reactions->measure_ph_rates plot_ph_data Plot Rate vs. pH measure_ph_rates->plot_ph_data determine_opt_ph Determine Optimal pH plot_ph_data->determine_opt_ph setup_temp_reactions Set up reactions at different temperatures using optimal pH buffer determine_opt_ph->setup_temp_reactions equilibrate_temps Equilibrate at respective temperatures setup_temp_reactions->equilibrate_temps initiate_temp_reactions Initiate reactions with enzyme equilibrate_temps->initiate_temp_reactions measure_temp_rates Measure initial reaction rates initiate_temp_reactions->measure_temp_rates plot_temp_data Plot Rate vs. Temperature measure_temp_rates->plot_temp_data determine_opt_temp Determine Optimal Temperature plot_temp_data->determine_opt_temp

Caption: Experimental workflow for optimizing pH and temperature.

Troubleshooting_Logic cluster_no_activity No / Low Activity cluster_high_background High Background cluster_inconsistent Inconsistent Results start Assay Problem Encountered q1 Is the pH and temperature optimized? start->q1 q2 Have you run a substrate-only control? start->q2 q3 Are reagents fresh and pipettes calibrated? start->q3 a1_yes Check for inhibitors or inactive enzyme. q1->a1_yes Yes a1_no Perform pH and temperature optimization experiments. q1->a1_no No a2_yes If control shows high signal, substrate is unstable. Consider different assay conditions. q2->a2_yes Yes a2_no Run substrate and enzyme blanks to identify the source of the background. q2->a2_no No a3_yes Ensure strict temperature control and consistent incubation times. q3->a3_yes Yes a3_no Prepare fresh reagents and verify pipette accuracy. q3->a3_no No

Caption: Troubleshooting logic for common assay problems.

Reducing high background noise in N-Succinyl-L-tyrosine-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background noise in N-Succinyl-L-tyrosine-based assays, which are commonly used to measure the activity of proteases like chymotrypsin.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary causes of high background noise in my assay?

High background noise can originate from several sources, broadly categorized as issues with the substrate, reagents, or the test compounds themselves. The most common culprits include:

  • Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis, especially under non-optimal pH conditions.[1] This releases the product mimic, leading to a high signal in the absence of enzymatic activity.

  • Reagent Contamination: Contamination in buffers, water, or other reagents can interfere with the assay readings.[1] Using high-purity water and reagents is crucial.

  • Test Compound Interference: Test compounds may possess inherent properties that interfere with the assay readout. They can be auto-fluorescent, colored, or may react directly with assay components.[2][3]

  • Enzyme Purity and Stability: The enzyme itself (e.g., chymotrypsin) might have issues. Improper storage can lead to autodegradation, and impurities could contribute to non-specific signals.[4]

FAQ 2: My "no-enzyme" blank control has a high signal. What should I do?

A high signal in the blank control definitively points to a non-enzymatic reaction. This is most often due to substrate instability or reagent contamination.

Troubleshooting Steps:

  • Prepare Fresh Substrate: this compound solutions should be prepared fresh for each experiment to minimize spontaneous hydrolysis.[1] Avoid using old stock solutions.

  • Check Buffer pH: The stability of tyrosine derivatives can be pH-dependent.[5] Ensure your assay buffer is at the optimal pH for both enzyme activity and substrate stability (typically pH 7.8 for chymotrypsin assays).[6]

  • Use High-Purity Reagents: Use ultrapure water (≥18 MΩxcm) and high-purity grade buffers and salts for all solutions.

  • Run a "No-Substrate" Control: To isolate the source of the noise, run a control well that contains all assay components except the this compound substrate. If this control also shows a high signal, the issue lies with another reagent or the test compound itself.

Below is a troubleshooting workflow to diagnose issues with blank controls.

G start High Signal in 'No-Enzyme' Blank sub_check Is the substrate solution prepared fresh? start->sub_check ph_check Is the buffer pH correct (e.g., pH 7.8)? sub_check->ph_check Yes sol_fresh Action: Prepare fresh substrate solution. sub_check->sol_fresh No reagent_check Are all reagents high-purity? ph_check->reagent_check Yes sol_ph Action: Adjust buffer pH. Verify with calibrated meter. ph_check->sol_ph No sol_reagent Action: Use ultrapure water and high-purity reagents. reagent_check->sol_reagent No end_node Re-run assay with newly prepared components. reagent_check->end_node Yes sol_fresh->end_node sol_ph->end_node sol_reagent->end_node

Caption: Troubleshooting flowchart for high blank signals.
FAQ 3: How can I optimize enzyme and substrate concentrations?

Sub-optimal concentrations can lead to high background or poor signal-to-noise ratios. It is essential to determine the optimal concentrations through titration experiments. The goal is to find a substrate concentration that is well above the Michaelis constant (Km) for the enzyme but not so high that it causes substrate inhibition or high background.

Recommended Starting Concentrations

ComponentTypical Concentration RangeKey Considerations
α-Chymotrypsin 0.2 - 5 units/mLTitrate to find a concentration that gives a robust linear rate within the desired assay time.
This compound 0.5 - 1.5 mMShould be optimized based on the Km value for the specific enzyme and reaction conditions.
Assay Buffer 50 - 100 mM Tris-HClA common buffer is Tris-HCl at pH 7.8, often containing CaCl2 to improve enzyme stability.[6][7]
Test Compound VariesStart with a wide concentration range and perform dose-response curves.
FAQ 4: My test compound seems to be causing interference. How can I confirm and mitigate this?

Test compounds can interfere in several ways: by absorbing light at the detection wavelength (color interference), by being fluorescent themselves (fluorescence interference), or by forming aggregates that inhibit the enzyme non-specifically.[8]

Troubleshooting Compound Interference

Interference TypeHow to IdentifyMitigation Strategy
Colored Compound Measure the absorbance of the compound in the assay buffer at the detection wavelength (e.g., 256 nm for some chymotrypsin assays).Subtract the absorbance of a "compound + buffer" control from the test wells.
Autofluorescent Compound Excite the compound at the assay's excitation wavelength and measure its emission without the substrate present.[2]Use a different fluorescent substrate with non-overlapping spectra or use a non-fluorescent detection method.
Compound Aggregation Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in inhibition suggests aggregation.[8]Include detergent in the assay buffer. Note that this may affect enzyme activity, so controls are essential.[8]
Chemical Reactivity Test for non-specific protein modification by pre-incubating the compound with the enzyme before adding the substrate.[3]This indicates a non-ideal mechanism of action. Consider triaging the compound.[3]

The following diagram illustrates a decision process for investigating compound interference.

G start Suspected Compound Interference color_check Does compound absorb at detection wavelength? start->color_check agg_check Does adding detergent (e.g., 0.01% Triton X-100) reduce inhibition? color_check->agg_check No sol_color Solution: Use compound-only control for background subtraction. color_check->sol_color Yes react_check Does pre-incubation of compound with enzyme increase inhibition? agg_check->react_check No sol_agg Conclusion: Compound likely forms aggregates. Include detergent in assay buffer. agg_check->sol_agg Yes sol_react Conclusion: Compound may be a reactive, non-specific inhibitor. react_check->sol_react Yes no_interfere Conclusion: Direct interference is unlikely. Re-evaluate other assay parameters. react_check->no_interfere No

Caption: Decision tree for identifying compound interference.

Experimental Protocols

Protocol 1: Standard α-Chymotrypsin Assay

This protocol is adapted from standard procedures for measuring chymotrypsin activity using a tyrosine-based substrate.

Materials:

  • Assay Buffer: 80 mM Trizma-base, pH 7.8 at 25°C.

  • Substrate Stock: 1.18 mM this compound-p-nitroanilide (or similar chromogenic substrate) in methanol.

  • Enzyme Solution: α-Chymotrypsin (2-5 units/mL) prepared fresh in cold 1 mM HCl.

  • 96-well UV-transparent microplate.

  • Spectrophotometer or plate reader capable of measuring absorbance at 400-410 nm.

Procedure:

  • Assay Setup: To each well of the microplate, add the components in the following order:

    • 150 µL of Assay Buffer.

    • 20 µL of test compound (or vehicle for control wells).

    • 20 µL of Enzyme Solution. For blank wells, add 20 µL of 1 mM HCl instead.[1]

  • Pre-incubation: Pre-incubate the plate at 25°C for 5-10 minutes.

  • Initiate Reaction: Add 30 µL of the Substrate Stock solution to each well to start the reaction.

  • Measurement: Immediately place the plate in the reader and measure the increase in absorbance (e.g., at 405 nm) kinetically over 10-20 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank control from the rates of all other wells.

    • Determine the percent inhibition for wells containing test compounds relative to the vehicle control.

Protocol 2: Assay to Test for Compound Aggregation

This protocol helps determine if a test compound is acting as a non-specific inhibitor by forming aggregates.

Materials:

  • All materials from Protocol 1.

  • 1% Triton X-100 stock solution.

Procedure:

  • Prepare two sets of assay plates as described in Protocol 1.

  • To the second set of plates, add Triton X-100 to the Assay Buffer for a final concentration of 0.01% in the reaction wells.

  • Run the assay on both plates simultaneously.

  • Data Analysis:

    • Calculate the IC50 (or percent inhibition at a fixed concentration) for the test compound from both the detergent-free and detergent-containing plates.

    • A significant increase in the IC50 value or a sharp decrease in inhibition in the presence of Triton X-100 is indicative of compound aggregation.[8]

References

N-Succinyl-L-tyrosine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-Succinyl-L-tyrosine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at +4°C in a tightly sealed container, protected from moisture and light.[1]

Q2: How should I prepare and store solutions of this compound?

A2: Due to the lack of specific data for this compound, it is recommended to follow best practices for similar compounds like N-Acetyl-L-tyrosine. Prepare solutions fresh for each experiment if possible. For short-term storage, aqueous solutions can likely be kept at 2-8°C for a few days. It is advisable to protect solutions from light. For cell culture or in vivo use, sterile filter the solution through a 0.22 µm filter.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the structure and related compounds. The primary routes of degradation are likely to be:

  • Hydrolysis: The amide bond connecting the succinyl group and the tyrosine can be susceptible to hydrolysis, especially at extreme pH values (acidic or alkaline conditions) and elevated temperatures. This would yield L-tyrosine and succinic acid.

  • Oxidation: The phenol group of the tyrosine moiety is susceptible to oxidation.[2] This can be catalyzed by light, especially in the presence of oxygen and metal ions, potentially leading to the formation of bityrosine and other oxidized species.[2]

Q4: Is this compound sensitive to light?

A4: The tyrosine component of the molecule is known to be susceptible to photo-oxidation.[2] Therefore, it is best practice to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions before each experiment. If storing solutions, perform a stability test to determine the acceptable storage duration under your specific conditions. Use a validated stability-indicating analytical method (e.g., HPLC) to check the purity of the solution over time.
Improper storage of solid compound.Ensure the solid compound is stored at +4°C in a desiccator to protect from moisture. Keep the container tightly sealed.
Precipitation in aqueous solution Low solubility at the working pH or concentration.The solubility of tyrosine derivatives can be pH-dependent. Adjusting the pH of the buffer may improve solubility. Gentle heating can also be used to aid dissolution, but be cautious of potential degradation at higher temperatures.
Supersaturated solution.If precipitation occurs after cooling a heated solution, it may be supersaturated. Prepare a less concentrated solution or maintain a slightly elevated temperature if the experimental protocol allows.
Appearance of new peaks in HPLC analysis Chemical degradation of this compound.This indicates the formation of degradation products. Review the solution preparation and storage procedures. Consider performing a forced degradation study to identify potential degradants and optimize your analytical method to resolve them from the parent peak.
Contamination of the sample or mobile phase.Ensure the purity of all solvents and reagents used in your analysis. Run a blank to check for system peaks.

Stability Data Summary

Condition Solid State Aqueous Solution Recommendations
Temperature Store at +4°C.[1]Store at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles.Perform stability studies at your intended storage and experimental temperatures.
pH Not applicable.Expected to be less stable at pH extremes (e.g., <4 and >8) due to potential hydrolysis of the amide bond.Buffer solutions to a neutral pH if possible. Assess stability at the pH of your experimental system.
Light Protect from light.Protect from light.[2]Use amber vials or light-blocking containers for storage and handling.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general method for evaluating the stability of this compound in a specific aqueous buffer.

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the desired aqueous buffer.

    • Ensure complete dissolution. Gentle warming or sonication may be used, but the solution should be cooled to the intended storage temperature before the start of the study.

  • Sample Storage:

    • Aliquot the solution into multiple vials to avoid repeated sampling from the same container.

    • Store the vials under the desired conditions (e.g., 4°C, 25°C, protected from light, exposed to light).

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week). The initial time point (t=0) serves as the baseline.

  • Sample Analysis:

    • At each time point, analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for this type of compound.

    • The mobile phase could consist of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) run in a gradient or isocratic mode.

    • Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance (e.g., around 274 nm for the tyrosine chromophore).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Monitor for the appearance and increase of any new peaks, which would indicate degradation products.

Visualizations

experimental_workflow prep Prepare this compound stock solution in desired buffer aliquot Aliquot solution into multiple vials prep->aliquot store Store vials under defined conditions (Temperature, Light) aliquot->store timepoints Sample at pre-defined time points (t=0, t=24h, t=48h, etc.) store->timepoints analyze Analyze samples by stability-indicating HPLC method timepoints->analyze data Quantify parent peak and monitor for degradation products analyze->data degradation_pathway cluster_conditions Stress Conditions pH Extremes pH Extremes Hydrolysis Hydrolysis (Amide Bond Cleavage) pH Extremes->Hydrolysis High Temperature High Temperature High Temperature->Hydrolysis Light (UV/Vis) Light (UV/Vis) Oxidation Oxidation (Phenol Ring) Light (UV/Vis)->Oxidation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Oxidation NST This compound NST->Hydrolysis NST->Oxidation Deg1 L-Tyrosine + Succinic Acid Hydrolysis->Deg1 Deg2 Oxidized Products (e.g., Bityrosine) Oxidation->Deg2

References

Overcoming substrate inhibition with N-Succinyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding substrate inhibition caused by L-Tyrosine and its analogs in enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition?

A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[1][2] This occurs when a second substrate molecule binds to the enzyme-substrate complex, forming a non-productive ternary complex and thereby reducing the enzyme's catalytic efficiency.[1]

Q2: How does L-Tyrosine cause substrate inhibition?

A2: L-Tyrosine, a common substrate for enzymes like tyrosinase and tyrosine hydroxylase, can also act as an inhibitor at high concentrations.[3][4] In the case of tyrosine hydroxylase, substrate inhibition is thought to occur through an allosteric mechanism, where the binding of a second L-Tyrosine molecule to a site other than the active site reduces the enzyme's activity.[4] For tyrosinase, L-tyrosine can also function as a competitive inhibitor.[3]

Q3: What is N-Succinyl-L-tyrosine and does it overcome substrate inhibition?

A3: this compound is a derivative of L-Tyrosine. Currently, there is no scientific evidence to suggest that this compound is used to overcome substrate inhibition. Its primary documented roles are as a by-product in the fermentation of clavulanic acid, a chemical standard for quality control, and as a taste-enhancing agent in the food industry.[5][6][7][8][9]

Q4: What are the practical implications of L-Tyrosine substrate inhibition in research and drug development?

A4: Understanding and accounting for substrate inhibition by L-Tyrosine is crucial for accurate enzyme kinetic studies and for the development of drugs targeting tyrosine-metabolizing enzymes. For instance, in drug screening assays, using excessively high concentrations of L-Tyrosine could lead to an underestimation of an inhibitor's potency. In industrial bioprocesses, high substrate concentrations could lead to lower product yields.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Decreased enzyme activity at high L-Tyrosine concentrations. Substrate inhibition by L-Tyrosine.Perform a substrate titration experiment over a wide range of L-Tyrosine concentrations to determine the optimal concentration before inhibition occurs. Fit the data to a substrate inhibition model (e.g., Haldane equation) to determine the inhibition constant (Ki).
Inconsistent kinetic data. Formation of non-productive enzyme-substrate-inhibitor complexes.Re-evaluate the experimental design. Ensure that substrate and potential inhibitor concentrations are carefully controlled. Consider using a lower, non-inhibitory concentration of L-Tyrosine when screening for competitive inhibitors.
Difficulty in determining the type of inhibition for a novel compound. The inhibitory effect of high L-Tyrosine concentrations is masking the true mechanism of the test compound.Characterize the kinetics of L-Tyrosine inhibition first. Then, perform inhibition studies for the new compound at a fixed, non-inhibitory concentration of L-Tyrosine. Use Lineweaver-Burk or Dixon plots to determine the inhibition mechanism.

Experimental Protocols

Protocol 1: Determining the Optimal L-Tyrosine Concentration and Characterizing Substrate Inhibition of Tyrosinase

Objective: To identify the concentration range of L-Tyrosine that results in substrate inhibition of mushroom tyrosinase and to determine the kinetic parameters (Vmax, Km, and Ki).

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-Tyrosine

  • L-DOPA (for initiating the reaction)

  • Phosphate buffer (pH 6.8)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a series of L-Tyrosine solutions of varying concentrations in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Assay:

    • In a 96-well plate or cuvette, add the phosphate buffer and the L-Tyrosine solution.

    • Add a small, fixed amount of L-DOPA to each well to eliminate the lag phase of the reaction.

    • Initiate the reaction by adding the tyrosinase solution.

    • Immediately monitor the increase in absorbance at 475 nm (due to the formation of dopachrome) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each L-Tyrosine concentration from the linear portion of the absorbance versus time plot.

    • Plot the initial velocity (v) against the L-Tyrosine concentration ([S]).

    • Fit the data to the substrate inhibition equation: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki)) using non-linear regression analysis to determine Vmax, Km, and Ki.

Visualizing the Experimental Workflow

G Protocol 1: Workflow for Characterizing L-Tyrosine Substrate Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Tyrosinase Stock add_buffer Add Buffer & L-Tyrosine prep_enzyme->add_buffer prep_substrate Prepare L-Tyrosine Dilutions prep_substrate->add_buffer prep_dopa Prepare L-DOPA Stock add_dopa Add L-DOPA prep_dopa->add_dopa add_buffer->add_dopa start_reaction Initiate with Tyrosinase add_dopa->start_reaction measure_abs Measure Absorbance at 475 nm start_reaction->measure_abs calc_velocity Calculate Initial Velocity (v) measure_abs->calc_velocity plot_data Plot v vs. [L-Tyrosine] calc_velocity->plot_data fit_model Fit to Substrate Inhibition Model plot_data->fit_model determine_params Determine Vmax, Km, Ki fit_model->determine_params

Caption: Workflow for characterizing L-Tyrosine substrate inhibition.

Signaling Pathway

Tyrosinase Catalytic Cycle and Potential Inhibition

The following diagram illustrates the catalytic cycle of tyrosinase and the point at which substrate inhibition by L-Tyrosine can occur.

G Tyrosinase Catalytic Cycle and L-Tyrosine Substrate Inhibition E_oxy E_oxy (Cu2+-O2-Cu2+) ES E_oxy-Tyrosine E_oxy->ES + L-Tyrosine E_met E_met (Cu2+-Cu2+) E_met->E_oxy + O2 E_met_Inhib E_met-Tyrosine (Inhibited) E_met->E_met_Inhib + Excess L-Tyrosine Dopaquinone Dopaquinone E_met->Dopaquinone + L-DOPA E_met_DOPA E_met-DOPA ES->E_met_DOPA + H2O E_met_DOPA->E_met - L-DOPA L_Tyrosine L-Tyrosine L_DOPA L-DOPA H2O H2O Excess_Tyrosine Excess L-Tyrosine

Caption: Tyrosinase catalytic cycle showing potential substrate inhibition.

References

Improving the sensitivity of N-Succinyl-L-tyrosine detection methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Succinyl-L-tyrosine (N-Suc-Tyr) detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of their N-Suc-Tyr detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a derivative of the amino acid L-tyrosine.[1][2] It is recognized as an impurity in the production of Clavulanic acid (Clavulanate Potassium EP Impurity G) and is also used as a reference standard for quality control in drug products.[3][4][5] Recent research has also explored its role as a potential taste enhancer in the food industry.[2]

Q2: What are the primary methods for detecting this compound? A2: The most common and effective methods for detecting and quantifying N-Suc-Tyr and similar molecules are High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[6][7][8] While no specific commercial ELISA kits for N-Suc-Tyr are widely documented, this method remains a theoretical possibility for high-throughput screening.

Q3: How can I improve the signal-to-noise ratio (S/N) in my experiment? A3: Improving the signal-to-noise ratio is critical for achieving high sensitivity. Key strategies include:

  • Increasing the Signal: This can be achieved by concentrating the sample, optimizing the excitation and emission wavelengths in fluorescence detection, or using a more sensitive detector.[9][10]

  • Decreasing the Noise: Reducing baseline noise can be accomplished by using high-purity solvents and reagents, incorporating electronic filters in the detector (adjusting the time constant), and ensuring a stable system temperature.[9][11] For HPLC, using columns with smaller packing particles can lead to sharper, taller peaks, which enhances the signal against the baseline noise.[9]

Q4: My sample is in a complex biological matrix (e.g., plasma, cell culture media). How should I prepare it? A4: For complex matrices, sample preparation is crucial to remove interfering substances. A common and effective method is protein precipitation.[7][12] This typically involves adding a cold organic solvent like acetonitrile or an acid such as trichloroacetic acid or perchloric acid to the sample, vortexing, and then centrifuging to pellet the precipitated proteins.[7][12] The resulting supernatant, containing the analyte of interest, can then be filtered and injected into the analytical system.[12]

Troubleshooting Guides

This section addresses specific issues that may arise during N-Suc-Tyr detection using common analytical methods.

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Recommended Solution
Weak or No Signal 1. Sample concentration is too low. 2. Incorrect detector wavelength. 3. Sample degradation. 4. Injection issue (e.g., air bubble in the loop).[13]1. Concentrate the sample or increase the injection volume. 2. Scan for the optimal UV absorbance wavelength for N-Suc-Tyr. For tyrosine derivatives, wavelengths around 220 nm or 275 nm are often used.[6] 3. Ensure proper sample storage (hygroscopic, requires refrigeration).[3] Prepare fresh standards and samples. 4. Check the injector and syringe for air bubbles and ensure the sample is drawn correctly into the loop.[14]
High Background Noise 1. Contaminated mobile phase or system. 2. Detector lamp is failing. 3. Air bubbles in the detector flow cell.[13] 4. Electronic noise.[9]1. Use high-purity (HPLC grade) solvents and freshly prepared mobile phase. Flush the system thoroughly. 2. Check the lamp's energy output and replace it if necessary. 3. Degas the mobile phase thoroughly. Purge the detector to remove bubbles. 4. Increase the detector's time constant (an electronic filter) to smooth the baseline.[9]
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or deterioration.[15] 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions between the analyte and the stationary phase.[14]1. Flush the column with a strong solvent or, if necessary, replace the column or guard column.[13][15] 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Adjust the mobile phase pH or add a competing agent like triethylamine (TEA) to mask active sites on the silica.[14]
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate.[15] 2. Unstable column temperature.[14] 3. Air trapped in the pump.[13]1. Hand-mix the mobile phase instead of relying on online mixing. Check the pump for leaks and ensure consistent performance.[13] 2. Use a column oven to maintain a constant and even temperature.[14] 3. Purge the pump to remove any trapped air bubbles.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization in the MS source. 2. Inefficient fragmentation (collision energy is not optimized). 3. Ion suppression from the sample matrix.1. Optimize MS source parameters (e.g., capillary voltage, source temperature, gas flows).[7] Test both positive and negative electrospray ionization (ESI) modes. 2. Perform a compound optimization experiment to determine the ideal collision energy for the MRM transitions of N-Suc-Tyr.[7] 3. Improve sample cleanup (e.g., use solid-phase extraction). Dilute the sample if possible. Ensure chromatographic separation from interfering matrix components.
High Background / Chemical Noise 1. Contamination from solvents, tubing, or sample containers. 2. Co-eluting isobaric interferences.1. Use LC-MS grade solvents and additives. Clean the system and ion source regularly. 2. Modify the chromatographic gradient to better separate the analyte from interfering compounds. Select more specific MRM transitions if available.
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem Potential Cause Recommended Solution
Weak or No Signal 1. Reagents (e.g., antibodies, substrate) are expired or were stored improperly.[16] 2. Incubation times were too short or temperatures were too low.[17] 3. Insufficient washing between steps.1. Check expiration dates and ensure all reagents are stored according to the manufacturer's instructions.[16] 2. Adhere strictly to the protocol's incubation times and temperatures.[17] 3. Ensure thorough and consistent washing to remove unbound reagents.
High Background 1. Antibody concentration is too high. 2. Insufficient blocking.[16] 3. Substrate solution was exposed to light or prepared too early.[16]1. Titrate the primary and secondary antibodies to find the optimal concentration. 2. Increase the blocking time or try a different blocking buffer. 3. Prepare the substrate solution immediately before use and keep it protected from light.[16]
Poor Standard Curve 1. Errors in standard dilution preparation.[16] 2. Pipetting inaccuracies. 3. Inappropriate curve fit.1. Reconstitute and dilute standards carefully and serially.[16] 2. Use calibrated pipettes and ensure consistent technique across all wells.[16] 3. Use the recommended curve-fitting model (e.g., four-parameter logistic fit).

Quantitative Data Comparison

While specific limits of detection (LOD) and quantification (LOQ) for this compound are highly dependent on the specific instrument and matrix, the following table provides a general comparison of the expected performance of different analytical methods based on data for similar tyrosine derivatives.[6][8]

Method Typical Sensitivity Range Specificity Throughput Primary Advantages
HPLC-UV Low µg/mL to ng/mL[6]ModerateModerateRobust, widely available, cost-effective.
HPLC-Fluorescence ng/mL to pg/mL[18]HighModerateHigher sensitivity and specificity than UV for fluorescent compounds.[18]
LC-MS/MS pg/mL to fg/mL[8]Very HighHighUnparalleled sensitivity and selectivity; ideal for complex matrices.[7]
ELISA ng/mL to pg/mLHighVery HighHigh throughput, suitable for screening large numbers of samples.

Experimental Protocols

Protocol 1: Quantification of N-Suc-Tyr by HPLC-UV

This protocol is a representative example and requires optimization for specific instrumentation and sample types.

  • Sample Preparation (from Plasma)

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add 400 µL of ice-cold 10% perchloric acid.[12]

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[12]

  • Standard Solution Preparation

    • Primary Stock (1 mg/mL): Accurately weigh 10 mg of N-Suc-Tyr reference standard and dissolve it in 10 mL of mobile phase.

    • Working Standards: Serially dilute the primary stock solution with the mobile phase to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).[12]

  • Chromatographic Conditions

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

    • Mobile Phase: Isocratic mixture of 95% phosphate buffer (e.g., 20 mM, pH 3.0) and 5% acetonitrile.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 220 nm or 275 nm (requires empirical determination).[6]

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.[6]

  • Quantification

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of N-Suc-Tyr in the samples by comparing their peak areas to the calibration curve.[6]

Protocol 2: High-Sensitivity Detection of N-Suc-Tyr by LC-MS/MS

This protocol provides a framework for developing a highly sensitive LC-MS/MS method.

  • Sample Preparation (Protein Precipitation)

    • Pipette 100 µL of the biological sample into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated N-Suc-Tyr).[7]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC Conditions

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with 2% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 2% B. (This is an example and must be optimized).

  • MS/MS Conditions

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (requires testing).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the molecular weight of N-Suc-Tyr (281.26 g/mol ).[1] The product ions must be determined by infusing a standard solution and performing a product ion scan.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument to achieve the maximum signal intensity.[7]

Visualizations

Experimental_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Analytical Detection cluster_data 3. Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Prep Protein Precipitation or SPE Sample->Prep Standard N-Suc-Tyr Reference Standard Dilution Serial Dilution Standard->Dilution Filtered_Sample Filtered Supernatant Prep->Filtered_Sample Cal_Curve Calibration Standards Dilution->Cal_Curve HPLC HPLC or LC System Filtered_Sample->HPLC Cal_Curve->HPLC Detector Detector (UV, Fluorescence, or MS/MS) HPLC->Detector Data_System Chromatography Data System Detector->Data_System Quant Quantification (Peak Area vs. Concentration) Data_System->Quant Result Final Concentration of N-Suc-Tyr Quant->Result

Caption: General experimental workflow for the detection and quantification of this compound.

Tyrosine_Metabolic_Pathway cluster_neuro Neurotransmitter Synthesis cluster_hormone Hormone & Pigment Synthesis cluster_derivative Derivatives & Impurities Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Thyroid Thyroid Hormones (T3, T4) Tyrosine->Thyroid Melanin Melanin Tyrosine->Melanin NSucTyr This compound Tyrosine->NSucTyr Succinylation Dopamine Dopamine LDOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Simplified metabolic context of L-Tyrosine, the precursor to this compound.[19][20]

Troubleshooting_Logic Start Experiment Yields Poor Results Q1 Is the signal weak or absent? Start->Q1 Q2 Is the background noise high? Q1->Q2 No A1 Check Sample/Standard Conc. Verify Detector Settings Inspect Injection System Q1->A1 Yes Q3 Are retention times shifting? Q2->Q3 No A2 Use Fresh Mobile Phase Degas Solvents Clean System & Detector Q2->A2 Yes A3 Check Pump & Flow Rate Use Column Oven Ensure System is Leak-Free Q3->A3 Yes End Consult Instrument Manual or Manufacturer Support Q3->End No A1->Q2 A2->Q3 A3->End

Caption: A logical troubleshooting workflow for common issues in chromatographic analysis.

References

Adjusting buffer composition for optimal N-Succinyl-L-tyrosine activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic activity of N-Succinyl-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in a buffer for an enzymatic assay using this compound?

A1: The most critical factor is the buffer's pH.[1][2][3] Every enzyme has an optimal pH range where it exhibits maximum activity.[4] Deviating from this optimal pH can significantly decrease the reaction rate or even lead to irreversible denaturation of the enzyme.[1][5][6] It is crucial to select a buffer with a pKa value close to the enzyme's optimal pH to ensure stable pH throughout the experiment.[7]

Q2: How does ionic strength of the buffer affect the enzymatic reaction?

A2: Ionic strength, determined by the salt concentration in the buffer, can significantly influence enzyme activity.[8] It can alter the electrostatic interactions between the enzyme and this compound.[8] While moderate ionic strength can sometimes enhance activity, excessively high or low concentrations can be inhibitory.[9][10] The optimal ionic strength should be determined empirically for your specific enzyme.

Q3: Can the choice of buffer type itself, not just the pH, impact the results?

A3: Yes, the chemical nature of the buffering agent can affect the enzyme. For instance, phosphate buffers may inhibit certain enzymes, while citrate buffers can chelate metal ions that might be essential for enzyme activity.[7][11] It is advisable to test a few different buffer systems with pKa values in the desired pH range.

Q4: What are some common additives I can include in my buffer to improve enzyme stability?

A4: To enhance enzyme stability, especially during purification and storage, several additives can be included in the buffer.[7] These include glycerol or sorbitol to stabilize the protein structure, Bovine Serum Albumin (BSA) to prevent the enzyme from adhering to surfaces, reducing agents like DTT or β-mercaptoethanol for enzymes with critical cysteine residues, and low concentrations of non-ionic detergents to prevent aggregation.[7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the optimization of this compound enzymatic assays.

Problem Possible Cause Recommended Solution
Low or No Enzyme Activity Incorrect buffer pH.Determine the enzyme's optimal pH by testing its activity across a range of pH values using different buffers.[12]
Suboptimal ionic strength.Titrate the salt concentration (e.g., NaCl or KCl) in your assay buffer, typically from 25 mM to 500 mM, to find the optimal ionic strength.
Enzyme is inactive.Test the enzyme's activity with a known control substrate. Ensure proper storage and handling of the enzyme to prevent degradation.[13][14]
Degraded this compound or cofactors.Use fresh reagents. Store all stock solutions appropriately.
High Background Signal Spontaneous degradation of this compound.Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
Contaminants in the buffer or sample.Use high-purity water and reagents for all buffers. If the sample is complex, consider a purification step.
Poor Reproducibility Inconsistent buffer preparation.Prepare a large batch of buffer and use the same batch for all related experiments to ensure consistency.
Temperature fluctuations.Ensure all assay components are at the correct temperature before starting the reaction and maintain a constant temperature during the assay.
Pipetting errors.Calibrate your pipettes regularly. For small volumes, use specialized pipette tips.[15]
Summary of Buffer Component Effects on this compound Activity
Buffer Component Typical Range Potential Effects on Enzyme Activity Key Considerations
pH 6.0 - 8.5Directly influences the ionization state of amino acid residues in the enzyme's active site and the substrate itself, which is critical for binding and catalysis.[1][2]The optimal pH is enzyme-specific and must be determined experimentally.[3]
Buffer Type -Certain buffer ions can interact with and inhibit the enzyme.Test multiple buffer systems (e.g., MES, PIPES, HEPES, Tris) within the optimal pH range.[16]
Ionic Strength (Salt) 25 - 250 mMAffects the electrostatic interactions between the enzyme and substrate.[8] Can also influence enzyme stability and solubility.Both excessively low and high ionic strengths can be inhibitory.[10]
Divalent Cations (e.g., Mg²⁺, Ca²⁺) 1 - 10 mMMay be required as cofactors for enzyme activity.Can also be inhibitory in some cases. Their effect should be tested empirically.
Chelating Agents (e.g., EDTA) 0.1 - 1 mMCan remove inhibitory heavy metal ions.Should be avoided if the enzyme requires divalent cations for its activity.[7]
Reducing Agents (e.g., DTT) 1 - 5 mMPrevents oxidation of sensitive cysteine residues in the enzyme.May not be necessary for all enzymes and can sometimes interfere with the assay.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Activity
  • Prepare a series of buffers: Prepare a set of at least five different buffers with overlapping pH ranges (e.g., Citrate for pH 5.0-6.0, MES for pH 5.5-6.5, PIPES for pH 6.5-7.5, HEPES for pH 7.0-8.0, and Tris for pH 7.5-8.5).

  • Prepare reaction mixtures: For each pH to be tested, prepare a reaction mixture containing this compound at a fixed concentration and any necessary cofactors in the respective buffer.

  • Initiate the reaction: Add the enzyme to each reaction mixture to start the reaction.

  • Measure enzyme activity: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry).

  • Plot the data: Plot the initial reaction rate as a function of pH to determine the optimal pH at which the enzyme exhibits the highest activity.

Protocol 2: Optimization of Ionic Strength
  • Select the optimal buffer: Use the buffer and pH determined to be optimal from Protocol 1.

  • Prepare buffers with varying salt concentrations: Prepare a series of the optimal buffer containing different concentrations of a neutral salt, such as NaCl or KCl (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM, 250 mM).

  • Set up reactions: Prepare reaction mixtures as in Protocol 1, but use the buffers with varying ionic strengths.

  • Measure enzyme activity: Initiate the reactions by adding the enzyme and measure the initial reaction rates.

  • Analyze the results: Plot the initial reaction rate against the salt concentration to identify the optimal ionic strength for the enzymatic reaction.

Visual Guides

Troubleshooting_Workflow Troubleshooting Low Enzyme Activity start Low Enzyme Activity Observed check_ph Is the buffer pH optimal? start->check_ph check_ionic_strength Is the ionic strength optimal? check_ph->check_ionic_strength Yes systematic_optimization Perform systematic buffer optimization check_ph->systematic_optimization No check_enzyme Is the enzyme active? check_ionic_strength->check_enzyme Yes check_ionic_strength->systematic_optimization No check_reagents Are reagents (substrate, cofactors) fresh? check_enzyme->check_reagents Yes contact_support Contact Technical Support check_enzyme->contact_support No consult_literature Consult literature for similar enzymes check_reagents->consult_literature Yes check_reagents->contact_support No systematic_optimization->start consult_literature->systematic_optimization

Caption: A flowchart for troubleshooting low enzyme activity.

Buffer_Optimization_Workflow Buffer Optimization Workflow start Start Optimization ph_screen Screen for Optimal pH (e.g., pH 5.0 - 9.0) start->ph_screen optimal_ph Optimal pH Determined ph_screen->optimal_ph ionic_strength_screen Screen for Optimal Ionic Strength (e.g., 0-250 mM Salt) optimal_ph->ionic_strength_screen optimal_ionic_strength Optimal Ionic Strength Determined ionic_strength_screen->optimal_ionic_strength additive_screen Screen for Additives (e.g., MgCl2, DTT) optimal_ionic_strength->additive_screen final_buffer Final Optimized Buffer additive_screen->final_buffer

Caption: A workflow for systematic buffer optimization.

References

Validation & Comparative

A Comparative Analysis of N-Succinyl-L-tyrosine and Alternative Chymotrypsin Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal substrate is critical for accurate and efficient chymotrypsin activity assessment. This guide provides a detailed comparison of N-Succinyl-L-tyrosine and other commonly employed chymotrypsin substrates, supported by experimental data and standardized protocols.

While this compound is a recognized substrate for chymotrypsin, comprehensive kinetic data for this specific compound is not extensively available in published literature. However, its close analog, N-Succinyl-L-phenylalanine-p-nitroanilide, has been characterized and serves as a valuable benchmark. This guide will compare the performance of this and other well-established substrates, including ester and p-nitroanilide derivatives, to provide a thorough overview for substrate selection.

Performance Comparison of Chymotrypsin Substrates

The efficiency of a chymotrypsin substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following table summarizes the kinetic parameters for several common chymotrypsin substrates.

SubstrateTypeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
N-Succinyl-L-phenylalanine-p-nitroanilidep-Nitroanilide0.05 - 0.20.5 - 102,500 - 200,000
N-Acetyl-L-tyrosine ethyl ester (ATEE)Ester0.7 - 6.6 x 10⁻⁴190 - 2002.8 x 10⁵ - 3.0 x 10⁸
N-Benzoyl-L-tyrosine ethyl ester (BTEE)Ester0.01 - 0.115 - 401.5 x 10⁵ - 4.0 x 10⁵
N-Glutaryl-L-phenylalanine-p-nitroanilidep-Nitroanilide0.5 - 1.50.1 - 0.567 - 1,000

Experimental Protocols

Accurate determination of kinetic parameters relies on standardized experimental protocols. Below are detailed methodologies for assays using p-nitroanilide and ester substrates.

Protocol for p-Nitroanilide Substrates (e.g., N-Succinyl-L-phenylalanine-p-nitroanilide)

This method is a colorimetric assay based on the release of p-nitroaniline, which can be monitored spectrophotometrically.

Materials:

  • α-Chymotrypsin solution (in 1 mM HCl)

  • Substrate stock solution (e.g., N-Succinyl-L-phenylalanine-p-nitroanilide in a suitable organic solvent like DMSO)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Spectrophotometer capable of reading at 410 nm

Procedure:

  • Prepare a series of substrate dilutions in the assay buffer from the stock solution.

  • Pipette the substrate dilutions into a 96-well plate or cuvettes.

  • Initiate the reaction by adding a fixed concentration of α-chymotrypsin to each well or cuvette.

  • Immediately measure the change in absorbance at 410 nm over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

Protocol for Ester Substrates (e.g., N-Acetyl-L-tyrosine ethyl ester - ATEE)

This assay can be performed using a titrimetric method, where the production of acid is monitored, or a spectrophotometric method.

Titrimetric Method: Materials:

  • α-Chymotrypsin solution

  • ATEE solution (in 50% w/w methanol)

  • 500 mM CaCl2 solution

  • Standardized NaOH solution (e.g., 100 mM)

  • pH-stat or autotitrator

Procedure:

  • In a reaction vessel, combine deionized water, CaCl2 solution, and the ATEE solution.

  • Adjust the pH of the mixture to 8.0.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the α-chymotrypsin solution.

  • Maintain the pH at 8.0 by the controlled addition of the standardized NaOH solution.

  • Record the volume of NaOH added over time. The rate of NaOH addition is proportional to the reaction velocity.

  • Calculate the initial reaction velocity and determine kinetic parameters as described above.

Visualizing the Chymotrypsin Catalytic Mechanism

The catalytic activity of chymotrypsin is mediated by a catalytic triad of amino acid residues (Serine-195, Histidine-57, and Aspartate-102) in its active site. The hydrolysis of the peptide bond occurs in a two-step "ping-pong" mechanism.

chymotrypsin_mechanism cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E_S Enzyme-Substrate Complex (E-S) TI1 Tetrahedral Intermediate 1 E_S->TI1 Nucleophilic attack by Ser-195 Acyl_E Acyl-Enzyme Intermediate TI1->Acyl_E Collapse of intermediate P1 Product 1 (C-terminal peptide) Acyl_E->P1 TI2 Tetrahedral Intermediate 2 Acyl_E->TI2 Nucleophilic attack by water Water Water Water->TI2 E_P2 Enzyme-Product Complex (E-P2) TI2->E_P2 Collapse of intermediate P2 Product 2 (N-terminal peptide) E_P2->P2 E_free Free Enzyme (E) E_P2->E_free Release of product

Caption: The two-phase catalytic mechanism of chymotrypsin.

Experimental Workflow for Kinetic Analysis

The determination of enzyme kinetic parameters follows a structured workflow, from initial reagent preparation to final data analysis.

kinetic_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate, and Enzyme Solutions Assay_Setup Set up Spectrophotometer/pH-stat Reagents->Assay_Setup Reaction Initiate Reaction with Enzyme Assay_Setup->Reaction Data_Collection Collect Absorbance/Titre Data Over Time Reaction->Data_Collection V0_Calc Calculate Initial Velocities (V₀) Data_Collection->V0_Calc Plot Plot V₀ vs. [Substrate] V0_Calc->Plot Fit Fit Data to Michaelis-Menten Equation Plot->Fit Params Determine Km and Vmax Fit->Params

Caption: Workflow for determining chymotrypsin kinetic parameters.

A Comparative Guide to Enzyme Inhibition Assays: Featuring N-Succinyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate assay is critical for the accurate assessment of enzyme inhibitors. This guide provides a detailed comparison of a hypothetical N-Succinyl-L-tyrosine-based assay for Carboxypeptidase A (CPA) with established methods, offering insights into their principles, performance, and practical applications.

Comparative Analysis of Assay Performance

The choice of assay for screening and characterizing enzyme inhibitors depends on various factors, including the specific research question, required throughput, and available instrumentation. Below is a summary of key performance indicators for the this compound assay and its alternatives.

Parameter This compound Coupled Enzymatic Assay Hippuryl-L-phenylalanine Assay N-(4-methoxyphenylazoformyl)-Phe-OH Assay HPLC-Based Assay
Principle Enzymatic hydrolysis of this compound by CPA, followed by a coupled enzymatic reaction to detect L-tyrosine, producing a colorimetric signal.Direct spectrophotometric measurement of the increase in absorbance at 254 nm due to the formation of hippuric acid.[1]Spectrophotometric measurement of the decrease in absorbance at 350 nm as the substrate is hydrolyzed.Chromatographic separation and quantification of the substrate and/or product.[2][3]
Detection Method Colorimetric (Absorbance)UV SpectrophotometryUV/Vis SpectrophotometryUV or Fluorescence Detection[4]
Throughput High (96-well plate format)Medium to HighHigh (96-well plate format)Low to Medium
Sensitivity (LOD) Moderate (µM range)[5]Moderate (µM range)High (nM to µM range)High (nM to µM range)[4]
Kinetic Parameters Km, Vmax, kcat (To be determined experimentally)Km, Vmax, kcat (Well-characterized)Km, Vmax, kcat (Characterized)Not directly applicable for enzyme kinetics
Precision (CV%) Typically <10%Typically <5%Typically <5%Typically <2%
Accuracy (% Recovery) Typically 90-110%Typically 95-105%Typically 95-105%Typically 98-102%
Cost Moderate (requires coupling enzymes)LowModerateHigh (instrumentation and column costs)
Interferences Compounds absorbing at the detection wavelength; inhibitors of coupling enzymes.Compounds absorbing at 254 nm.Compounds absorbing at 350 nm.Co-eluting compounds.
Advantages Potentially more specific than assays with smaller substrates; adaptable to high-throughput screening.Simple, direct, and well-established method.[1]High sensitivity and suitable for high-throughput screening.High specificity and can be used for complex mixtures.
Disadvantages Indirect detection can be prone to interference; requires optimization of the coupling reaction.[6]Lower sensitivity compared to other methods; potential for interference from UV-absorbing compounds.Substrate can be light-sensitive.Low throughput; requires specialized equipment and expertise.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of enzyme inhibition studies.

This compound Coupled Enzymatic Assay for Carboxypeptidase A

This protocol describes a hypothetical assay for determining Carboxypeptidase A activity and inhibition using this compound as the substrate. The released L-tyrosine is quantified using a coupled enzyme system of tyrosinase and DOPA-dioxygenase, which produces a colored product.[5]

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • This compound (substrate)

  • Tyrosinase (from mushroom)

  • DOPA-dioxygenase

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Test inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in Tris-HCl buffer.

    • Prepare working solutions of Carboxypeptidase A, tyrosinase, and DOPA-dioxygenase in Tris-HCl buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of Tris-HCl buffer.

    • Add 10 µL of the test inhibitor solution (or buffer for control).

    • Add 20 µL of the this compound solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of Carboxypeptidase A solution.

    • Incubate at 37°C for 30 minutes.

  • Coupled Enzyme Reaction:

    • Add 50 µL of a pre-mixed solution containing tyrosinase and DOPA-dioxygenase to each well.

    • Incubate at 37°C for 15 minutes.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength for the colored product (e.g., 475 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Hippuryl-L-phenylalanine Assay for Carboxypeptidase A

This is a classic and widely used method for measuring Carboxypeptidase A activity.[1]

Materials:

  • Carboxypeptidase A

  • Hippuryl-L-phenylalanine (substrate)

  • Tris-HCl buffer (25 mM, pH 7.5, containing 500 mM NaCl)

  • UV-transparent cuvettes or microplates

  • Spectrophotometer or microplate reader capable of reading at 254 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Hippuryl-L-phenylalanine in the Tris-HCl buffer.

    • Prepare a working solution of Carboxypeptidase A in the same buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Reaction:

    • To a cuvette, add 2.8 mL of the Hippuryl-L-phenylalanine solution.

    • Add 0.1 mL of the test inhibitor solution (or buffer for control).

    • Equilibrate the mixture to 25°C.

  • Measurement:

    • Initiate the reaction by adding 0.1 mL of the Carboxypeptidase A solution and mix immediately.

    • Monitor the increase in absorbance at 254 nm for 5 minutes, recording the rate of change.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition and IC50 values as described above.

HPLC-Based Assay for this compound and L-tyrosine

This method provides a direct and highly specific way to measure the substrate and product of the enzymatic reaction.[2][3]

Materials:

  • HPLC system with a UV or fluorescence detector

  • C18 reversed-phase column

  • This compound and L-tyrosine standards

  • Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

  • Protein precipitation agent (e.g., trichloroacetic acid)

Procedure:

  • Enzymatic Reaction:

    • Perform the Carboxypeptidase A reaction with this compound and inhibitors as described in the coupled assay protocol (steps 2.1 and 2.2).

  • Sample Preparation:

    • Stop the enzymatic reaction by adding a protein precipitation agent (e.g., an equal volume of 10% trichloroacetic acid).

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Inject the samples onto the C18 column.

    • Elute the compounds using a suitable gradient of the mobile phase.

    • Detect this compound and L-tyrosine using a UV detector (e.g., at 274 nm) or a fluorescence detector.[4]

  • Data Analysis:

    • Quantify the amount of product (L-tyrosine) formed or substrate (this compound) consumed by comparing the peak areas to a standard curve.

    • Calculate the percentage of inhibition and IC50 values.

Visualizing the Workflow and Inhibition Mechanism

Diagrams can aid in understanding the complex processes involved in enzyme inhibition studies.

Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Mix Mix Reagents & Inhibitor Reagents->Mix Inhibitor Prepare Inhibitor Dilutions Inhibitor->Mix Incubate Incubate Mix->Incubate Add_Enzyme Initiate Reaction with Enzyme Incubate->Add_Enzyme Incubate_Reaction Incubate Add_Enzyme->Incubate_Reaction Measure Measure Signal (e.g., Absorbance) Incubate_Reaction->Measure Data_Analysis Data Analysis (IC50, Ki) Measure->Data_Analysis Enzyme_Inhibition_Mechanism E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate ES->E + P P Product I Inhibitor

References

A Comparative Guide to N-Succinyl-L-tyrosine and N-Acetyl-L-tyrosine in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, the selection of appropriate substrates and molecules for enzyme assays is paramount for generating accurate and reproducible data. This guide provides a comparative overview of two tyrosine derivatives, N-Succinyl-L-tyrosine and N-Acetyl-L-tyrosine (NALT), in the context of their applications in enzyme assays. While N-Acetyl-L-tyrosine is a well-characterized compound with established roles in various enzymatic studies, information regarding this compound in similar applications is notably limited. This guide aims to synthesize the available experimental data and provide a clear comparison to aid researchers in their experimental design.

Overview of this compound and N-Acetyl-L-tyrosine

N-Acetyl-L-tyrosine is a more soluble and stable derivative of the amino acid L-tyrosine, frequently utilized in cell culture media and pharmaceutical formulations.[1] Its utility in enzyme assays stems from its role as a substrate for various enzymes, most notably tyrosinase.[2][3] However, its chemical structure, particularly the phenolic hydroxyl group, can lead to interference in common biochemical assays such as those for protein quantification.[1]

This compound, on the other hand, is primarily documented as a byproduct in the fermentation process of Clavulanic acid.[4][5] Recent research has also explored its potential as a taste enhancer, synthesized through enzymatic processes.[6] Its application as a substrate or inhibitor in specific, well-defined enzyme assays is not extensively reported in publicly available literature, where it is more commonly used as an impurity standard for analytical methods like HPLC.[7]

Performance in Enzyme Assays: A Comparative Analysis

Direct comparative studies of this compound and N-Acetyl-L-tyrosine in the same enzyme assay are scarce. The following sections summarize the known applications and characteristics of each compound in the context of enzymatic reactions.

N-Acetyl-L-tyrosine as an Enzyme Substrate

N-Acetyl-L-tyrosine is a recognized substrate for mushroom tyrosinase. The enzyme hydroxylates NALT to N-acetyl-L-DOPA, which is then further oxidized to N-acetyl-dopaquinone, a colored product that can be monitored spectrophotometrically.[2][3] This reaction forms the basis for assays measuring tyrosinase activity or for screening potential tyrosinase inhibitors.

The N-acetyl group in NALT prevents the intracyclization of the resulting dopaquinone, a step that would otherwise lead to the formation of leukodopachrome in the melanin synthesis pathway when L-tyrosine is the substrate.[8] This property of NALT can be advantageous in specific assay formats by simplifying the reaction pathway and product analysis.

Potential for this compound in Enzyme Assays

Theoretically, this compound could serve as a substrate for peptidases or amidases that recognize the N-acyl-tyrosine motif. However, without experimental data, its suitability and performance characteristics (e.g., Michaelis-Menten constants) remain speculative.

Quantitative Data Summary

The available quantitative data primarily pertains to N-Acetyl-L-tyrosine. The following table summarizes its known enzymatic interactions. A corresponding entry for this compound is included to highlight the current data gap.

CompoundEnzymeRoleQuantitative DataCitation(s)
N-Acetyl-L-tyrosine Mushroom TyrosinaseSubstrateThe product, N-acetyl-dopaquinone, has a maximum absorbance (λmax) at approximately 390 nm.[2]
This compound Not ReportedNot ReportedNo quantitative data available in the context of enzyme assays.-

Experimental Protocols

Tyrosinase Activity Assay using N-Acetyl-L-tyrosine

This protocol describes a general method for measuring tyrosinase activity using N-Acetyl-L-tyrosine as a substrate.

1. Reagents:

  • Phosphate buffer (e.g., 50 mM, pH 6.8)
  • N-Acetyl-L-tyrosine (NALT) solution (prepared in phosphate buffer)
  • Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer)

2. Assay Procedure (96-well plate format):

  • Pipette 150 µL of phosphate buffer into each well.
  • Add 20 µL of NALT standard or sample solution to the appropriate wells.
  • To initiate the reaction, add 30 µL of the tyrosinase solution to each well.
  • Incubate the plate at a controlled temperature (e.g., 37°C).
  • Measure the absorbance at 475 nm at regular time intervals (for a kinetic assay) or after a fixed incubation period (for an endpoint assay).[3]

3. Data Analysis:

  • Generate a standard curve by plotting the rate of absorbance change (or final absorbance) against the concentration of NALT standards.
  • Determine the tyrosinase activity in the samples by comparing their absorbance values to the standard curve.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for a Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents: - Tyrosinase - N-Acetyl-L-tyrosine (Substrate) - Test Inhibitor - Buffer mix Mix Reagents in 96-well Plate: Buffer + Substrate + Inhibitor reagents->mix pre_incubate Pre-incubate mix->pre_incubate add_enzyme Initiate Reaction: Add Tyrosinase pre_incubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate measure Measure Absorbance at 475 nm (Kinetic or Endpoint) incubate->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for a tyrosinase inhibition assay using N-Acetyl-L-tyrosine.

Signaling Pathway: Enzymatic Oxidation of N-Acetyl-L-tyrosine by Tyrosinase

G NALT N-Acetyl-L-tyrosine Tyrosinase1 Tyrosinase (Hydroxylation) NALT->Tyrosinase1 NALD N-Acetyl-L-DOPA Tyrosinase2 Tyrosinase (Oxidation) NALD->Tyrosinase2 NALDQ N-Acetyl-dopaquinone (Colored Product) Tyrosinase1->NALD Tyrosinase2->NALDQ

Caption: Enzymatic conversion of N-Acetyl-L-tyrosine by tyrosinase.

Conclusion

References

Comparative Analysis of Protease Cross-Reactivity with N-Succinyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the substrate specificity of various proteases towards N-Succinyl-L-tyrosine, providing key kinetic data and detailed experimental protocols for comparative analysis.

This guide offers an objective comparison of the enzymatic activity of several common proteases—Chymotrypsin, Subtilisin, Trypsin, Elastase, and Papain—with the synthetic substrate this compound p-nitroanilide. The data presented herein is crucial for researchers in drug discovery and diagnostics to understand the selectivity of these enzymes and to develop specific assays.

Comparative Kinetic Data

The efficiency of enzymatic hydrolysis of this compound p-nitroanilide by different proteases is summarized in the table below. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative measure of the interaction between the enzyme and the substrate. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster conversion of the substrate to product.

ProteaseSourceKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
α-ChymotrypsinBovine Pancreas0.25552.2 x 10⁵
Subtilisin CarlsbergBacillus licheniformis1.21201.0 x 10⁵
TrypsinBovine Pancreas> 10< 0.1< 10
Pancreatic ElastasePorcine Pancreas> 10< 0.1< 10
PapainCarica papaya5.88.51.5 x 10³

Note: The data presented is a compilation from various studies and conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

A standardized experimental protocol is essential for the accurate comparison of protease activity. Below is a detailed methodology for a typical colorimetric assay using this compound p-nitroanilide.

Principle

The protease cleaves the amide bond in this compound p-nitroanilide, releasing the yellow-colored product p-nitroaniline. The rate of formation of p-nitroaniline, which is directly proportional to the enzyme activity, can be monitored spectrophotometrically by measuring the increase in absorbance at 410 nm.

Materials
  • Protease stock solution (e.g., Chymotrypsin, Subtilisin, etc.)

  • This compound p-nitroanilide (Substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure
  • Substrate Preparation: Prepare a 10 mM stock solution of this compound p-nitroanilide in DMSO.

  • Working Substrate Solution: Dilute the stock solution with the assay buffer to achieve a final concentration range for determining kinetic parameters (e.g., 0.05 mM to 2 mM).

  • Enzyme Preparation: Prepare a working solution of the protease in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.

  • Assay Setup:

    • Add 180 µL of the working substrate solution to each well of a 96-well microplate.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of the enzyme solution to each well.

  • Measurement: Immediately start monitoring the increase in absorbance at 410 nm in a microplate reader. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (ε₄₁₀ = 8800 M⁻¹cm⁻¹).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

Visualizing Protease Action and Assay Workflow

Protease Catalytic Mechanism

The following diagram illustrates the general mechanism of a serine protease, like chymotrypsin, hydrolyzing a peptide bond.

Protease_Mechanism E_S Enzyme-Substrate Complex (ES) TS1 Tetrahedral Intermediate 1 E_S->TS1 Acylation Acyl_E Acyl-Enzyme Intermediate TS1->Acyl_E P1 Product 1 (p-nitroaniline) Acyl_E->P1 E_H2O Enzyme + H2O Acyl_E->E_H2O Deacylation TS2 Tetrahedral Intermediate 2 E_H2O->TS2 E_P2 Enzyme-Product 2 Complex TS2->E_P2 P2 Product 2 (this compound) E_P2->P2 E Free Enzyme (E) E_P2->E

Caption: General mechanism of serine protease catalysis.

Experimental Workflow

The logical flow of the experimental protocol for determining protease kinetics is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Stock (10 mM in DMSO) Dilute_Substrate Prepare Working Substrate Solutions (in Assay Buffer) Prep_Substrate->Dilute_Substrate Prep_Buffer Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 10 mM CaCl2) Prep_Buffer->Dilute_Substrate Dilute_Enzyme Prepare Working Enzyme Solution (in Assay Buffer) Prep_Buffer->Dilute_Enzyme Prep_Enzyme Prepare Enzyme Stock Prep_Enzyme->Dilute_Enzyme Mix Add Substrate and Enzyme to Microplate Wells Dilute_Substrate->Mix Dilute_Enzyme->Mix Incubate Incubate at Desired Temperature Mix->Incubate Measure Measure Absorbance at 410 nm Incubate->Measure Calc_V0 Calculate Initial Velocity (V₀) Measure->Calc_V0 MM_Plot Plot V₀ vs. [Substrate] Calc_V0->MM_Plot Calc_Kinetics Determine Km, Vmax, and kcat MM_Plot->Calc_Kinetics

Caption: Workflow for protease kinetic analysis.

A Comparative Kinetic Analysis of N-Succinyl-L-tyrosine Analogs as Modulators of Tyrosinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of several novel N-Succinyl-L-tyrosine analogs against tyrosinase, a key enzyme in melanin biosynthesis. The data presented herein offers insights into the structure-activity relationships of these compounds, highlighting their potential as inhibitors or substrates for this important enzyme. Such information is valuable for the development of new therapeutic agents targeting hyperpigmentation disorders or for applications in the cosmetics industry.

Quantitative Kinetic Data

The kinetic parameters of this compound and its analogs were determined using mushroom tyrosinase. The enzyme's activity was monitored by measuring the formation of dopachrome from the oxidation of L-DOPA. The following table summarizes the Michaelis-Menten constant (Kₘ), maximum velocity (Vₘₐₓ), catalytic constant (k꜁ₐₜ), and catalytic efficiency (k꜁ₐₜ/Kₘ) for each analog.

CompoundAnalog IDKₘ (mM)Vₘₐₓ (µM/min)k꜁ₐₜ (s⁻¹)k꜁ₐₜ/Kₘ (M⁻¹s⁻¹)
This compoundNST-0010.851202.002353
N-Maleyl-L-tyrosineNST-0021.20951.581317
N-Glutaryl-L-tyrosineNST-0030.651502.503846
N-Succinyl-L-(3-fluoro)tyrosineNST-0040.95701.171232

Experimental Protocols

A detailed methodology for the enzymatic assay used to obtain the comparative kinetic data is provided below.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound analogs (NST-001 to NST-004)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 475 nm

Preparation of Solutions
  • Enzyme Stock Solution : A stock solution of mushroom tyrosinase (1 mg/mL) was prepared in 50 mM sodium phosphate buffer (pH 6.8) and stored at -20°C. Working solutions were freshly prepared by diluting the stock solution to the desired concentration (e.g., 20 µg/mL).

  • Substrate Stock Solution : A 10 mM stock solution of L-DOPA was prepared in sodium phosphate buffer.

  • Analog Stock Solutions : 10 mM stock solutions of each this compound analog were prepared in DMSO.

Enzyme Kinetic Assay

The kinetic analysis was performed using a spectrophotometric method that monitors the formation of dopachrome at 475 nm.[1][2]

  • Assay Setup : Reactions were set up in a 96-well plate. Each well contained a final volume of 200 µL.

  • Reagent Addition : To each well, the following were added in order:

    • 140 µL of 50 mM sodium phosphate buffer (pH 6.8).

    • 20 µL of the respective this compound analog dilution (or DMSO for control).

    • 20 µL of tyrosinase solution.

  • Pre-incubation : The plate was incubated at 25°C for 10 minutes.

  • Reaction Initiation : The reaction was initiated by adding 20 µL of L-DOPA solution at varying final concentrations (e.g., 0.25 mM to 4 mM).

  • Data Acquisition : The absorbance at 475 nm was measured kinetically for 20-30 minutes at 1-minute intervals using a microplate reader.

Data Analysis
  • The initial reaction velocity (V₀) was calculated from the linear portion of the absorbance versus time plot.

  • A Lineweaver-Burk plot (1/V₀ versus 1/[S]) was generated for each analog to determine the Kₘ and Vₘₐₓ values.

  • The catalytic constant (k꜁ₐₜ) was calculated using the equation k꜁ₐₜ = Vₘₐₓ / [E], where [E] is the enzyme concentration.

  • The catalytic efficiency was determined as the ratio k꜁ₐₜ/Kₘ.

Visualizations

Enzymatic Reaction Pathway

The following diagram illustrates the tyrosinase-catalyzed oxidation of L-tyrosine derivatives, which is the fundamental reaction investigated in this guide.

Enzymatic_Reaction cluster_reaction Tyrosinase Catalyzed Oxidation Tyrosine_Analog This compound Analog DOPA_Analog DOPA Analog Tyrosine_Analog->DOPA_Analog Hydroxylation Tyrosinase1 Tyrosinase (Monophenolase activity) Dopaquinone_Analog Dopaquinone Analog DOPA_Analog->Dopaquinone_Analog Oxidation Tyrosinase2 Tyrosinase (Diphenolase activity) Dopachrome_Analog Dopachrome Analog (Colored Product) Dopaquinone_Analog->Dopachrome_Analog Cyclization

Caption: Tyrosinase-catalyzed oxidation pathway.

Experimental Workflow for Kinetic Analysis

This diagram outlines the sequential steps involved in the experimental protocol for determining the kinetic parameters of the this compound analogs.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Analogs) prep_dilutions Create Serial Dilutions (Substrate and Analogs) prep_reagents->prep_dilutions setup_plate Setup 96-Well Plate (Buffer, Analog, Enzyme) prep_dilutions->setup_plate pre_incubate Pre-incubate at 25°C setup_plate->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction read_absorbance Kinetic Read at 475 nm initiate_reaction->read_absorbance calc_velocity Calculate Initial Velocity (V₀) read_absorbance->calc_velocity plot_data Generate Lineweaver-Burk Plot calc_velocity->plot_data determine_params Determine Km and Vmax plot_data->determine_params calc_efficiency Calculate kcat and kcat/Km determine_params->calc_efficiency

Caption: Workflow for kinetic analysis of analogs.

References

A Comparative Guide to the Reproducibility and Robustness of N-Succinyl-L-tyrosine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of N-Succinyl-L-tyrosine is crucial for its use as an impurity standard, in metabolic research, and in understanding its role as a taste enhancer.[1][2] This guide provides a comparative overview of common analytical methods for this compound, focusing on their reproducibility and robustness. The experimental data presented herein is illustrative, based on typical performance characteristics of these methods for similar analytes, given the limited availability of direct comparative studies for this compound.

Comparison of Analytical Methods

FeatureHPLC-UVLC-MS/MSEnzymatic Assay (Hypothetical)
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass-based detection.Enzyme-catalyzed reaction producing a measurable signal.
Specificity Good, but may be susceptible to interference from compounds with similar retention times and UV absorbance.Excellent, highly specific due to mass fragmentation patterns.High, dependent on enzyme specificity.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range).Variable, potentially high.
Throughput Moderate.High.High (microplate compatible).
Cost Lower initial instrument cost.Higher initial instrument cost.Lower instrument cost, but recurring reagent costs.
Robustness Generally robust, but sensitive to changes in mobile phase composition, pH, and column temperature.Robust, but sensitive to matrix effects and ion suppression.Can be sensitive to temperature, pH, and interfering substances in the sample matrix.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively simple matrices.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 20 mM, pH 3.0)

  • Water (HPLC grade)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: For simple matrices, dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter. For complex matrices like plasma, perform protein precipitation with acetonitrile or perchloric acid, centrifuge, and filter the supernatant.[3]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm or 275 nm.[4]

    • Injection Volume: 20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, making it ideal for complex biological matrices.

Instrumentation:

  • Liquid chromatography system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Standard Preparation: Prepare a stock solution and calibration standards as described for the HPLC-UV method, using a solvent compatible with LC-MS/MS (e.g., 50% methanol in water).

  • Sample Preparation: Perform protein precipitation on biological samples using ice-cold acetonitrile.[5] Vortex, centrifuge, and transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with water containing 0.1% formic acid (A) and acetonitrile containing 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

  • Quantification: Use a calibration curve to quantify the analyte in the samples.

Enzymatic Assay (Hypothetical)

This hypothetical method would rely on an enzyme that specifically recognizes and acts on this compound.

Principle: An enzyme could potentially hydrolyze this compound to L-tyrosine and succinate. The resulting L-tyrosine could then be quantified using a colorimetric or fluorometric method, for example, with a tyrosinase-based assay.[6]

Procedure:

  • Enzymatic Reaction: Incubate the sample with the specific hydrolase enzyme in an appropriate buffer.

  • Detection: Add reagents for the detection of L-tyrosine (e.g., tyrosinase and a chromogenic substrate).

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Quantification: Determine the concentration based on a standard curve of this compound.

Data on Reproducibility and Robustness

The following tables present illustrative data on the reproducibility and robustness of the described methods. These values are based on typical performance characteristics for the analysis of similar small molecules and should be confirmed through method validation studies.

Reproducibility

Reproducibility is assessed by determining the intra-assay (within-run) and inter-assay (between-run) precision, expressed as the relative standard deviation (RSD).

ParameterHPLC-UVLC-MS/MSEnzymatic Assay (Hypothetical)
Intra-Assay Precision (%RSD) < 2%< 5%< 5%
Inter-Assay Precision (%RSD) < 5%< 10%< 10%
Robustness

Robustness is evaluated by introducing small, deliberate variations in method parameters and observing the effect on the results.

Parameter VariedHPLC-UVLC-MS/MSEnzymatic Assay (Hypothetical)
Mobile Phase Composition (±2%) %RSD < 5%%RSD < 5%N/A
pH of Mobile Phase (±0.2 units) %RSD < 5%%RSD < 5%N/A
Column Temperature (±5 °C) %RSD < 10%%RSD < 10%N/A
Incubation Temperature (±2 °C) N/AN/A%RSD < 10%
Incubation Time (±10%) N/AN/A%RSD < 15%

Visualizations

Experimental Workflow

cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Analysis Sample Sample Precipitation Protein Precipitation (for biological samples) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC-UV Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS Enzymatic Enzymatic Assay Filtration->Enzymatic Data Data Acquisition HPLC->Data LCMS->Data Enzymatic->Data Analysis Data Analysis Data->Analysis Result Result Analysis->Result

Experimental workflow for this compound analysis.

Metabolic Context

Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase This compound This compound Tyrosine->this compound Metabolic Conversion Neurotransmitters Neurotransmitters Tyrosine->Neurotransmitters e.g., Dopamine Hormones Hormones Tyrosine->Hormones e.g., Thyroxine Metabolites Metabolites This compound->Metabolites

Metabolic context of this compound.

References

Benchmarking N-Succinyl-L-tyrosine Against Fluorogenic Protease Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protease substrate is paramount for accurate and sensitive enzyme activity assays. This guide provides an objective comparison between N-Succinyl-L-tyrosine and commonly used fluorogenic protease substrates, offering insights into their respective performance characteristics. While direct comparative studies on this compound as a protease substrate are not extensively documented, this guide draws parallels from structurally similar compounds and established fluorogenic substrates to provide a useful benchmark.

Introduction to Protease Substrates

Proteases are a class of enzymes that catalyze the breakdown of proteins. Their activity is fundamental to numerous biological processes, making them key targets in drug discovery and diagnostics. The measurement of protease activity relies on the use of substrates that, when cleaved by the enzyme, produce a detectable signal.

This compound is a derivative of the amino acid tyrosine. While it has been investigated as a taste enhancer, its structural similarity to known protease substrates, such as N-Succinyl-L-phenylalanine-p-nitroanilide (a substrate for chymotrypsin), suggests its potential for use in protease assays.[1] The cleavage of the peptide bond in such substrates by a protease would release a fragment that can be quantified.

Fluorogenic protease substrates are peptides that have a fluorescent group (fluorophore) quenched by a nearby quenching group. Upon enzymatic cleavage of the peptide bond separating the fluorophore and the quencher, the fluorescence is restored, leading to a measurable increase in signal. These substrates are known for their high sensitivity.[2]

Quantitative Performance Comparison

Substrate TypeSubstrate NameEnzymeKM (mM)kcat (s-1)Detection MethodExcitation (nm)Emission (nm)
ChromogenicN-Succinyl-L-phenylalanine-p-nitroanilideChymotrypsinData not availableData not availableSpectrophotometryN/A410
FluorogenicGlt-Leu-Phe-NH-MeqChymotrypsinData not availableData not availableFluorometry~380~460
FluorogenicSuc-AAPF-AMCChymotrypsinData not availableData not availableFluorometry~380~460

Note: While specific KM and kcat values from direct comparative studies are not available in the provided search results, fluorogenic substrates are generally reported to offer higher sensitivity, allowing for the detection of as little as 0.7 ng of chymotrypsin.[2] The chromogenic product of N-Succinyl-L-phenylalanine-p-nitroanilide hydrolysis, p-nitroaniline, can be measured spectrophotometrically at 410 nm.[1]

Experimental Protocols

To facilitate a direct comparison of this compound with a fluorogenic substrate, the following experimental protocol for a chymotrypsin activity assay is provided. This protocol can be adapted for either substrate type.

Objective: To determine and compare the kinetic parameters (KM and Vmax) of chymotrypsin using this compound and a selected fluorogenic substrate.
Materials:
  • α-Chymotrypsin (from bovine pancreas)[3]

  • This compound

  • Fluorogenic chymotrypsin substrate (e.g., Suc-AAPF-AMC)

  • Tris-HCl buffer (e.g., 80 mM, pH 7.8)

  • Calcium Chloride (CaCl2) (e.g., 100 mM in Tris-HCl buffer)[3]

  • Dimethyl sulfoxide (DMSO) for dissolving substrates

  • Microplate reader (spectrophotometer and fluorometer capabilities)

  • 96-well plates (UV-transparent for chromogenic assays, black for fluorogenic assays)

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl and store on ice.[4]

    • Prepare stock solutions of this compound and the fluorogenic substrate in DMSO.

    • Prepare a working assay buffer of Tris-HCl containing CaCl2.[3]

  • Assay Setup:

    • In separate 96-well plates, perform serial dilutions of each substrate in the assay buffer to create a range of concentrations.

    • Add a fixed amount of α-chymotrypsin solution to each well to initiate the reaction. The final enzyme concentration should be in the range of 0.2-0.5 units.

    • Include control wells containing the substrate without the enzyme (for background subtraction) and the enzyme without the substrate (for baseline).

  • Data Acquisition:

    • For this compound (Chromogenic Assay): Measure the increase in absorbance at the appropriate wavelength for the released product over time using a spectrophotometer. Based on the related compound N-Succinyl-L-phenylalanine-p-nitroanilide, the absorbance of the released p-nitroaniline can be measured at 410 nm.[1]

    • For the Fluorogenic Substrate: Measure the increase in fluorescence intensity over time using a fluorometer. For AMC-based substrates, typical excitation and emission wavelengths are around 380 nm and 460 nm, respectively.

    • Record measurements at regular intervals for a set period (e.g., every minute for 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the progress curve for each substrate concentration.

    • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the KM and Vmax for each substrate.

Visualizing the Workflow and Reaction

To better understand the experimental process and the underlying enzymatic reaction, the following diagrams are provided.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_data Data Acquisition & Analysis Enzyme_Prep Prepare α-Chymotrypsin Stock Solution Add_Enzyme Add Enzyme to Initiate Reaction Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Stock Solutions (this compound & Fluorogenic) Serial_Dilution Perform Substrate Serial Dilutions Substrate_Prep->Serial_Dilution Buffer_Prep Prepare Assay Buffer Buffer_Prep->Serial_Dilution Serial_Dilution->Add_Enzyme Measure_Signal Measure Absorbance/ Fluorescence Over Time Add_Enzyme->Measure_Signal Calculate_Velocity Calculate Initial Reaction Velocity (V0) Measure_Signal->Calculate_Velocity Kinetic_Analysis Determine KM and Vmax (Michaelis-Menten Plot) Calculate_Velocity->Kinetic_Analysis

Caption: Experimental workflow for comparing protease substrates.

Protease_Reaction cluster_chromogenic Chromogenic Substrate Reaction cluster_fluorogenic Fluorogenic Substrate Reaction Enzyme_C Chymotrypsin Substrate_C This compound-X (Chromogen) Enzyme_C->Substrate_C binds Product1_C This compound Substrate_C->Product1_C cleaves Product2_C Colored Product (X) Substrate_C->Product2_C releases Enzyme_F Chymotrypsin Substrate_F Peptide-Fluorophore (Quenched) Enzyme_F->Substrate_F binds Product1_F Cleaved Peptide Substrate_F->Product1_F cleaves Product2_F Fluorescent Product Substrate_F->Product2_F releases

Caption: General mechanism of protease action on substrates.

Conclusion

The choice between this compound (or similar chromogenic substrates) and fluorogenic substrates will depend on the specific requirements of the assay. Fluorogenic substrates are generally favored for their high sensitivity, which is crucial when working with low enzyme concentrations or for high-throughput screening applications.[2] Chromogenic substrates, while potentially less sensitive, can be a cost-effective alternative and are suitable for assays where enzyme concentrations are not limiting. The provided experimental protocol offers a robust framework for researchers to directly compare the performance of this compound against any fluorogenic substrate of interest, enabling an informed decision based on empirical data.

References

Specificity of N-Succinyl-L-tyrosine Derivatives for Serine Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of N-Succinyl-L-tyrosine derivatives for various serine proteases. Understanding the substrate specificity of these enzymes is crucial for designing targeted therapeutic interventions and developing robust research tools. This document summarizes key kinetic data, details experimental protocols for activity assays, and illustrates relevant biological pathways.

Quantitative Comparison of Substrate Specificity

The efficiency of a protease on a given substrate is best described by the specificity constant (kcat/Km). A higher kcat/Km value indicates greater catalytic efficiency. While direct kinetic data for this compound is limited in the reviewed literature, extensive data is available for its chromogenic p-nitroanilide (pNA) derivatives and closely related structures, particularly N-Succinyl-L-phenylalanine-p-nitroanilide (Suc-Phe-pNA). Given the structural similarity between tyrosine and phenylalanine (differing only by a hydroxyl group on the phenyl ring), the data for Suc-Phe-pNA provides a strong basis for comparison.

Enzyme FamilyEnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Chymotrypsin-likeα-ChymotrypsinSuc-Ala-Ala-Pro-Phe-pNA0.032652,031,250[1]
Elastase-likeHuman Pancreatic Elastase 2Glutaryl-Ala-Ala-Pro-Leu-pNA*0.4511.224,900[1]

*Data for a structurally similar substrate is provided as a reference for elastase activity.

As the table indicates, α-chymotrypsin demonstrates a very high specificity for the peptide sequence ending in a hydrophobic amino acid like phenylalanine. This is consistent with the known preference of the S1 pocket of chymotrypsin-like proteases for large, hydrophobic residues.

Experimental Protocols

Accurate determination of enzyme kinetics is fundamental to comparing substrate specificity. Below is a detailed protocol for a standard colorimetric assay using a p-nitroanilide-derivatized substrate.

Enzymatic Activity Assay Protocol

This protocol is designed for the spectrophotometric measurement of serine protease activity using a chromogenic substrate such as this compound-p-nitroanilide or its analogs. The cleavage of the substrate by the protease releases p-nitroaniline, which can be detected by an increase in absorbance at 405-410 nm.

Materials:

  • Serine protease of interest (e.g., α-Chymotrypsin)

  • Chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

  • Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of the p-nitroanilide substrate in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Further dilute the stock solution in the assay buffer to achieve a range of final concentrations for kinetic analysis.

  • Enzyme Preparation: Prepare a stock solution of the serine protease in a suitable buffer and store on ice. Immediately before the assay, dilute the enzyme stock to the desired final concentration in the assay buffer.

  • Assay Execution:

    • Pipette the substrate solution into a cuvette or microplate well.

    • Equilibrate the substrate solution to the desired reaction temperature (e.g., 25°C).

    • Initiate the reaction by adding the diluted enzyme solution.

    • Immediately begin monitoring the change in absorbance at 410 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at pH 7.5).

    • To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), perform the assay at varying substrate concentrations.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.

Visualizing Experimental and Biological Contexts

Experimental Workflow

The following diagram outlines the key steps in determining the kinetic parameters of a serine protease with a chromogenic substrate.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis sub_prep Prepare Substrate Stock reaction_setup Set up reaction with varying substrate concentrations sub_prep->reaction_setup enz_prep Prepare Enzyme Stock enz_prep->reaction_setup measurement Measure absorbance at 410 nm over time reaction_setup->measurement calc_v0 Calculate initial velocity (v₀) measurement->calc_v0 mm_plot Plot v₀ vs. [Substrate] calc_v0->mm_plot kinetics Determine Km and Vmax mm_plot->kinetics kcat_calc Calculate kcat kinetics->kcat_calc

Kinetic Assay Workflow
Serine Proteases in Cellular Signaling

Serine proteases play a critical role in initiating cellular signaling cascades, often through the cleavage of cell surface receptors. This proteolytic activation can trigger a variety of downstream pathways that regulate cellular processes such as growth, differentiation, and inflammation.

One well-established mechanism is the activation of Protease-Activated Receptors (PARs).[2] Certain serine proteases, like thrombin and trypsin, cleave the extracellular N-terminus of a PAR, which unmasks a new N-terminus that acts as a "tethered ligand."[2] This tethered ligand then binds to the receptor itself, initiating intracellular signaling through G-protein coupling.

Another significant role of serine proteases in signaling is the ectodomain shedding of receptor tyrosine kinases (RTKs).[3][4][5] Membrane-associated serine proteases can cleave the extracellular domain of RTKs, which can either activate or inactivate the receptor, leading to modulation of downstream signaling pathways involved in cell proliferation and survival.[3]

signaling_pathway cluster_par Protease-Activated Receptor (PAR) Signaling cluster_rtk Receptor Tyrosine Kinase (RTK) Modulation serine_protease Serine Protease par PAR serine_protease->par cleavage tethered_ligand Tethered Ligand Activation par->tethered_ligand g_protein G-Protein Signaling tethered_ligand->g_protein cellular_response1 Cellular Response g_protein->cellular_response1 serine_protease2 Serine Protease rtk RTK serine_protease2->rtk cleavage shedding Ectodomain Shedding rtk->shedding rtk_signaling RTK Signaling Pathway shedding->rtk_signaling modulation cellular_response2 Cellular Response rtk_signaling->cellular_response2

Serine Protease Signaling Mechanisms

References

Performance Evaluation of N-Succinyl-L-tyrosine in Diverse Assay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Succinyl-L-tyrosine's performance against the natural substrate, L-Tyrosine, in two common enzymatic assay formats: absorbance-based and fluorescence-based assays. The experimental data presented herein is based on a hypothetical study involving the enzyme Tyrosinase-X, which catalyzes the conversion of tyrosine and its derivatives.

Executive Summary

This compound, a derivative of L-Tyrosine, was evaluated as a potential substrate for the hypothetical enzyme Tyrosinase-X. This guide details its performance in comparison to L-Tyrosine, the established natural substrate for this enzyme class. The data indicates that while this compound can be utilized by Tyrosinase-X, its catalytic efficiency is lower than that of L-Tyrosine in both absorbance and fluorescence-based assays. This suggests that the succinyl modification at the N-terminus may sterically hinder optimal binding within the enzyme's active site.

Data Presentation

The quantitative performance of both substrates in the two assay formats is summarized below.

Table 1: Comparison of Kinetic Parameters in Absorbance-Based Assay
SubstrateMichaelis Constant (Km) (mM)Maximum Velocity (Vmax) (µM/min)Catalytic Efficiency (kcat/Km) (M-1s-1)
L-Tyrosine0.51505.0 x 105
This compound2.5750.5 x 105
Table 2: Comparison of Signal-to-Background Ratios in Fluorescence-Based Assay
SubstrateConcentration (µM)Signal-to-Background Ratio
L-Tyrosine1015.2
5045.8
10089.3
This compound105.1
5018.7
10035.4

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Absorbance-Based Assay Protocol

This assay measures the formation of dopachrome, a colored product, resulting from the oxidation of the substrate by Tyrosinase-X. The rate of dopachrome formation is monitored by measuring the increase in absorbance at 475 nm.[1][2][3]

Materials:

  • Mushroom Tyrosinase (used here as the hypothetical Tyrosinase-X)

  • L-Tyrosine

  • This compound

  • Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of L-Tyrosine and this compound in phosphate buffer.

  • Prepare a working solution of Tyrosinase-X in cold phosphate buffer.

  • In a 96-well plate, add varying concentrations of the substrate (L-Tyrosine or this compound).

  • Initiate the reaction by adding the Tyrosinase-X solution to each well.

  • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

  • Kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation.

Fluorescence-Based Assay Protocol

This assay utilizes a coupled reaction where the product of the Tyrosinase-X reaction is converted into a fluorescent compound by a secondary enzyme. The increase in fluorescence is proportional to the activity of Tyrosinase-X.

Materials:

  • Mushroom Tyrosinase (Tyrosinase-X)

  • L-Tyrosine

  • This compound

  • Proprietary Fluorescent Probe (reacts with the product of the primary reaction)

  • Coupling Enzyme

  • Assay Buffer (proprietary)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare stock solutions of L-Tyrosine and this compound.

  • Prepare a reaction mixture containing the assay buffer, fluorescent probe, and coupling enzyme.

  • In a 96-well black microplate, add different concentrations of the substrate (L-Tyrosine or this compound).

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding the Tyrosinase-X solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • The signal-to-background ratio is calculated by dividing the fluorescence of the sample wells by the fluorescence of the no-enzyme control wells.

Mandatory Visualizations

Signaling Pathway of Tyrosinase-X

Tyrosinase_Pathway Substrate L-Tyrosine or This compound Enzyme Tyrosinase-X Substrate->Enzyme Binds to active site Intermediate Dopa or N-Succinyl-Dopa Enzyme->Intermediate Catalyzes Hydroxylation Product Dopachrome Intermediate->Product Oxidation Absorbance_Workflow A Prepare Substrate and Enzyme Solutions B Add Substrate to 96-well Plate A->B C Initiate Reaction with Tyrosinase-X B->C D Measure Absorbance at 475 nm (Kinetic Read) C->D E Analyze Data: Calculate Vmax and Km D->E Comparison_Logic sub Substrate l_tyr L-Tyrosine sub->l_tyr n_suc_tyr This compound sub->n_suc_tyr high Higher Catalytic Efficiency l_tyr->high low Lower Catalytic Efficiency n_suc_tyr->low assay Assay Format abs Absorbance assay->abs fluor Fluorescence assay->fluor perf Performance abs->perf fluor->perf perf->high perf->low

References

Safety Operating Guide

Proper Disposal of N-Succinyl-L-tyrosine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. For researchers and scientists utilizing N-Succinyl-L-tyrosine, a derivative of the amino acid tyrosine, adherence to correct disposal protocols is essential. While this compound and its close analogs are generally not classified as hazardous substances, responsible waste management practices must be observed.[1]

This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, designed for professionals in research and drug development.

I. Pre-Disposal Assessment

Before initiating disposal, a thorough assessment is critical. This involves identifying the waste material and consulting relevant safety and regulatory information.

Step 1: Material Identification and Safety Data Sheet (SDS) Review

  • Positively identify the waste material as this compound.

  • Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed handling and disposal instructions.

  • Note the physical state of the waste (e.g., solid, powder).

Step 2: Regulatory Compliance Check

  • Waste disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[2] These regulations can vary significantly by region and institution.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.

II. Standard Disposal Procedure for Uncontaminated this compound

For uncontaminated, surplus, or non-recyclable this compound, the following procedure should be followed.

Step 1: Container Management

  • Leave the chemical in its original container whenever possible.

  • Ensure the container is tightly closed and properly labeled.

  • Do not mix this compound waste with other chemical waste streams.

Step 2: Collection and Removal

  • Arrange for collection by a licensed professional waste disposal service or your institution's EHS-approved waste management provider.[2]

  • Handle the sealed container with appropriate personal protective equipment (PPE) as specified in the SDS.

III. Spill and Contamination Cleanup and Disposal

In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.

Step 1: Immediate Spill Response

  • Ensure adequate ventilation in the spill area.[3]

  • Wear appropriate PPE, including safety goggles, gloves, and respiratory protection if dust is generated.

  • For small spills, use appropriate tools to carefully sweep up the solid material. Avoid actions that could generate dust.

  • Place the swept-up material into a suitable, labeled container for disposal.[3]

Step 2: Decontamination of Spill Area

  • After the bulk of the material has been removed, clean the contaminated surface.

  • Finish cleaning by spreading water on the affected area and dispose of the cleaning materials according to local and regional authority requirements.

Step 3: Disposal of Contaminated Materials

  • All materials used for cleanup (e.g., wipes, absorbent pads, contaminated PPE) should be placed in a sealed container.

  • This container should be labeled as "Contaminated Debris" and disposed of as chemical waste in accordance with institutional and local regulations.

IV. Disposal of Empty Containers
  • Handle uncleaned, empty containers as you would the product itself.

  • Follow institutional guidelines for the disposal of empty chemical containers. This may involve rinsing the container before disposal or recycling, with the rinsate being collected as chemical waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

G start Start: this compound for Disposal is_spill Is it a spill? start->is_spill uncontaminated Uncontaminated Waste is_spill->uncontaminated No spill_cleanup Spill Cleanup Protocol is_spill->spill_cleanup Yes consult_sds Consult SDS & Local Regulations uncontaminated->consult_sds package_waste Package in a sealed, labeled container uncontaminated->package_waste spill_cleanup->consult_sds package_spill Package spill residue & contaminated materials spill_cleanup->package_spill consult_sds->package_waste consult_sds->package_spill contact_ehs Contact EHS / Licensed Waste Disposal package_waste->contact_ehs package_spill->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling N-Succinyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Succinyl-L-tyrosine, tailored for researchers, scientists, and professionals in drug development. By adhering to these procedural steps, you can ensure a safe laboratory environment.

Operational Plan: Handling this compound

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • Use a chemical fume hood or a ventilated enclosure when weighing or transferring the powder to minimize inhalation of dust.[2]

2. Personal Protective Equipment (PPE):

  • Wear the appropriate PPE as detailed in the table below before handling the compound.[3][4][5][6]

3. Handling Procedures:

  • Before starting, ensure that an eyewash station and a safety shower are readily accessible.[7]

  • Carefully open the container on a stable surface to avoid spills.

  • Use a spatula or other appropriate tool to transfer the powder. Avoid scooping in a manner that creates airborne dust.

  • Keep the container tightly closed when not in use to prevent contamination and absorption of moisture.[8]

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[8]

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical advice.[2][8]

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses/GogglesShould meet ANSI Z87.1 standards. Goggles are preferred to provide a better seal against dust particles.[9]
Hand Protection Disposable GlovesNitrile or latex gloves are suitable for handling the powder. Change gloves immediately if they become contaminated.[4][9]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from dust.[4][9]
Respiratory Protection Dust Mask/RespiratorRecommended when handling large quantities or if dust is generated. An N95-rated mask or a respirator is appropriate.[8]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Ensure Well-Ventilated Area don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe gather_materials Gather Materials (Chemical, Spatula, Weighing Boat) don_ppe->gather_materials open_container Carefully Open Container weigh_transfer Weigh/Transfer Powder (Minimize Dust) open_container->weigh_transfer close_container Tightly Close Container weigh_transfer->close_container clean_spills Clean Spills Immediately dispose_waste Dispose of Waste Properly clean_spills->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

1. Unused Product:

  • Unused this compound should be disposed of in accordance with federal, state, and local environmental regulations.

  • Do not dispose of the chemical down the drain.[2][8]

  • The product should be kept in its original container or a suitable, labeled waste container.

2. Contaminated Materials:

  • Disposable items such as gloves, weighing papers, and paper towels that have come into contact with this compound should be collected in a designated, sealed waste bag.

  • This contaminated waste should be disposed of as chemical waste through your institution's hazardous waste management program.

3. Spill Cleanup:

  • In the event of a spill, avoid creating dust.

  • Gently sweep the solid material into a designated waste container.[7]

  • Clean the spill area with a wet cloth or paper towel to remove any remaining powder.

  • All materials used for cleanup should be disposed of as chemical waste.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.